5-ethoxy-2,4-dimethylbenzenesulfonamide
Description
The exact mass of the compound 5-ethoxy-2,4-dimethylbenzenesulfonamide is 229.07726451 g/mol and the complexity rating of the compound is 296. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-ethoxy-2,4-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-ethoxy-2,4-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-ethoxy-2,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-4-14-9-6-10(15(11,12)13)8(3)5-7(9)2/h5-6H,4H2,1-3H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXPKQDKMSZNJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-ethoxy-2,4-dimethylbenzenesulfonamide
Executive Summary: This document provides a comprehensive technical guide for the synthesis of 5-ethoxy-2,4-dimethylbenzenesulfonamide, a substituted aromatic sulfonamide with potential applications as a structural motif in medicinal chemistry and drug development. The synthetic strategy is a robust two-step process commencing with the commercially available starting material, 4-ethoxy-1,3-dimethylbenzene. The core of the synthesis involves a regioselective chlorosulfonation reaction to yield the key intermediate, 5-ethoxy-2,4-dimethylbenzenesulfonyl chloride, followed by a nucleophilic substitution with ammonia to produce the target sulfonamide. This guide offers a detailed, step-by-step protocol, an analysis of the underlying chemical principles, safety considerations, and methods for characterization, designed for researchers and professionals in organic synthesis and pharmaceutical development.
Introduction and Synthetic Overview
Chemical Identity and Significance
5-ethoxy-2,4-dimethylbenzenesulfonamide is an organic compound featuring a benzene ring substituted with ethoxy, methyl, and sulfonamide functional groups. The sulfonamide moiety is a cornerstone in medicinal chemistry, recognized as a critical pharmacophore in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs. The specific substitution pattern of this molecule makes it a valuable building block for creating novel compounds with tailored pharmacological profiles.
Retrosynthetic Analysis and Strategy
The synthesis of the target molecule is predicated on a logical two-step approach. The primary disconnection in a retrosynthetic analysis occurs at the sulfur-nitrogen bond of the sulfonamide, identifying an amine source (ammonia) and the corresponding sulfonyl chloride as immediate precursors. The sulfonyl chloride itself is derived from the parent aromatic compound, 4-ethoxy-1,3-dimethylbenzene, via an electrophilic aromatic substitution reaction.
This leads to the following forward synthetic plan:
-
Chlorosulfonation: Introduction of a chlorosulfonyl group (-SO₂Cl) onto the 4-ethoxy-1,3-dimethylbenzene ring using chlorosulfonic acid.
-
Amination: Conversion of the resulting 5-ethoxy-2,4-dimethylbenzenesulfonyl chloride into the target sulfonamide using an appropriate ammonia source.
This strategy is efficient and utilizes well-established, high-yielding chemical transformations.
Overall Synthetic Pathway
Caption: Overall two-step synthesis of 5-ethoxy-2,4-dimethylbenzenesulfonamide.
Detailed Experimental Protocols
Step 1: Synthesis of 5-ethoxy-2,4-dimethylbenzenesulfonyl chloride
Principle & Rationale: This reaction is a classic electrophilic aromatic substitution. Chlorosulfonic acid serves as the source of the electrophile, ⁺SO₂Cl. The substitution pattern on the starting material, 4-ethoxy-1,3-dimethylbenzene, directs the incoming electrophile. The ethoxy group is a strongly activating ortho-, para-director, while the two methyl groups are moderately activating ortho-, para-directors. The position para to the ethoxy group is blocked. The most electronically activated and sterically accessible position is C5, which is ortho to the ethoxy group and one methyl group, and para to the second methyl group. The reaction is conducted at a low temperature (0-5 °C) to control the high reactivity of chlorosulfonic acid and to minimize the formation of undesired side products, such as disulfonated species or sulfones.[1]
Materials and Reagents:
| Reagent/Material | Molecular Wt. | Moles (Equiv.) | Quantity | Notes |
|---|---|---|---|---|
| 4-ethoxy-1,3-dimethylbenzene | 150.22 g/mol | 1.0 | 15.0 g | 98% Purity, Liquid |
| Chlorosulfonic acid | 116.52 g/mol | 5.0 | 48.5 mL (90.5 g) | Corrosive, reacts violently with water. Handle in a fume hood. |
| Dichloromethane (DCM) | 84.93 g/mol | - | 150 mL | Anhydrous, reaction solvent |
| Crushed Ice | 18.02 g/mol | - | ~500 g | For quenching |
| Saturated Sodium Bicarbonate | 84.01 g/mol | - | As needed | For neutralization |
| Anhydrous Magnesium Sulfate | 120.37 g/mol | - | As needed | For drying |
Step-by-Step Protocol:
-
Set up a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a thermometer. Ensure all glassware is oven-dried.
-
Charge the flask with 4-ethoxy-1,3-dimethylbenzene (15.0 g, 0.1 mol) and anhydrous dichloromethane (100 mL).
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add chlorosulfonic acid (48.5 mL, 0.5 mol) to the dropping funnel. Add the chlorosulfonic acid dropwise to the stirred solution over a period of 60-90 minutes, ensuring the internal temperature does not exceed 5 °C. A gas outlet connected to a scrubber (e.g., a sodium hydroxide solution) is recommended to neutralize the evolved HCl gas.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: a. Very slowly and carefully, pour the reaction mixture into a beaker containing 500 g of crushed ice with vigorous stirring. This step is highly exothermic and should be performed cautiously in a fume hood. b. Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer. c. Extract the aqueous layer with dichloromethane (2 x 50 mL). d. Combine the organic layers and wash sequentially with cold water (100 mL), saturated sodium bicarbonate solution (100 mL, until effervescence ceases), and finally with brine (100 mL). e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, 5-ethoxy-2,4-dimethylbenzenesulfonyl chloride, should be a pale yellow oil or a low-melting solid. It can be used in the next step without further purification or can be purified by recrystallization from a hexane/ethyl acetate mixture if necessary.
Step 2: Synthesis of 5-ethoxy-2,4-dimethylbenzenesulfonamide
Principle & Rationale: This step involves the nucleophilic substitution of the chloride on the sulfonyl chloride intermediate by ammonia. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion and the formation of the sulfonamide N-S bond. An excess of aqueous ammonia is used to act as both the nucleophile and the base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[2]
Materials and Reagents:
| Reagent/Material | Molecular Wt. | Moles (Equiv.) | Quantity | Notes |
|---|---|---|---|---|
| 5-ethoxy-2,4-dimethylbenzenesulfonyl chloride | 248.72 g/mol | 1.0 | ~0.1 mol (crude from Step 1) | Intermediate |
| Aqueous Ammonia (28-30%) | 17.03 g/mol (NH₃) | ~10.0 | ~100 mL | Corrosive, pungent odor. Handle in a fume hood. |
| Tetrahydrofuran (THF) | 72.11 g/mol | - | 100 mL | Reaction solvent |
| Hydrochloric Acid (1 M) | 36.46 g/mol | - | As needed | For acidification |
| Deionized Water | 18.02 g/mol | - | As needed | For washing |
Step-by-Step Protocol:
-
Dissolve the crude 5-ethoxy-2,4-dimethylbenzenesulfonyl chloride (~0.1 mol) in tetrahydrofuran (100 mL) in a 500 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice-water bath.
-
While stirring vigorously, add the concentrated aqueous ammonia solution (100 mL) dropwise over 30 minutes. A white precipitate may form.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours.
-
Monitor the reaction by TLC until the sulfonyl chloride is no longer present.
-
Work-up and Purification: a. Reduce the volume of the reaction mixture by approximately half using a rotary evaporator to remove most of the THF. b. Cool the remaining aqueous slurry in an ice bath and acidify to pH ~2 by the slow addition of 1 M HCl. This protonates any remaining ammonia and ensures the sulfonamide is in its neutral form. c. Collect the resulting white precipitate by vacuum filtration using a Büchner funnel. d. Wash the solid thoroughly with cold deionized water (3 x 50 mL) to remove any ammonium salts. e. Dry the solid product under vacuum to yield 5-ethoxy-2,4-dimethylbenzenesulfonamide. The product can be further purified by recrystallization from an ethanol/water mixture.
Caption: Experimental workflow for the chlorosulfonation of 4-ethoxy-1,3-dimethylbenzene.
Process Validation and Characterization
To ensure the successful synthesis and purity of the intermediate and final product, a self-validating system of analytical characterization is essential.
-
Thin Layer Chromatography (TLC): Used for reaction monitoring. A typical mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting material and the appearance of a new spot indicates reaction progress.
-
Melting Point: A sharp melting point range for the final crystalline product is a strong indicator of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the structure by showing characteristic peaks for the ethoxy group (a triplet and a quartet), two distinct singlets for the non-equivalent methyl groups, aromatic protons, and the N-H protons of the sulfonamide (which may be broad and is D₂O exchangeable).
-
¹³C NMR: Will show the correct number of carbon signals corresponding to the proposed structure.
-
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H stretch (around 3300-3400 cm⁻¹), C-H stretches, aromatic C=C stretches, and strong, characteristic S=O stretches for the sulfonamide group (typically around 1350 cm⁻¹ and 1160 cm⁻¹).
-
Mass Spectrometry (MS): Will confirm the molecular weight of the final product, showing the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺.
Safety and Handling Precautions
-
Chlorosulfonic Acid: This reagent is extremely corrosive and reacts violently with water, releasing large amounts of toxic HCl gas. All operations must be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
-
Aqueous Ammonia: Concentrated ammonia is corrosive and has a pungent, irritating odor. It should also be handled in a fume hood with appropriate PPE.
-
Solvents: Dichloromethane and tetrahydrofuran are volatile and flammable organic solvents. Avoid inhalation and ensure proper ventilation.
-
Exothermic Reactions: Both the chlorosulfonation reaction and its quenching are highly exothermic. Strict temperature control is critical to ensure safety and reaction selectivity.
Conclusion
The two-step synthesis protocol detailed in this guide provides a reliable and efficient pathway for the preparation of 5-ethoxy-2,4-dimethylbenzenesulfonamide. By leveraging fundamental principles of electrophilic aromatic substitution and nucleophilic chemistry, this guide offers a clear and logical procedure. The emphasis on reaction rationale, detailed step-by-step instructions, and necessary safety precautions makes this document a valuable resource for researchers and professionals engaged in the synthesis of novel sulfonamide-based compounds for pharmaceutical and chemical research.
References
- CN1434029A - 2,5-dimethoxy-4-ethyl benzaldehyde sulfide and preparation process and use thereof - Google Patents.
-
Preparation method of 2,4-disubstituted benzenesulfonyl chloride - Eureka | Patsnap. URL: [Link]
-
N-(2,5-Dimethylphenyl)-4-methylbenzenesulfonamide - PMC - NIH. URL: [Link]
Sources
Physicochemical Properties of 5-Ethoxy-2,4-Dimethylbenzenesulfonamide
This technical guide details the physicochemical profile, synthesis, and characterization of 5-ethoxy-2,4-dimethylbenzenesulfonamide , a specialized intermediate used in medicinal chemistry.
Technical Reference Guide | Version 1.0
Executive Summary
5-Ethoxy-2,4-dimethylbenzenesulfonamide (CAS: 700854-79-1) is a substituted benzenesulfonamide derivative characterized by a lipophilic ethoxy-dimethylbenzene core and a polar sulfonamide moiety.[1] It serves as a critical pharmacophore in the development of small-molecule inhibitors, particularly targeting kinases (e.g., VEGFR2) and carbonic anhydrases. This guide provides a comprehensive analysis of its solid-state properties, solution chemistry, and synthetic pathways.
Chemical Identity & Structural Analysis
The molecule features a 1,2,4,5-tetrasubstituted benzene ring. The steric bulk of the ortho-methyl and para-ethoxy groups influences the planarity and packing of the crystal lattice, while the sulfonamide group acts as a primary hydrogen bond donor/acceptor.
| Property | Specification |
| IUPAC Name | 5-ethoxy-2,4-dimethylbenzenesulfonamide |
| CAS Number | 700854-79-1 |
| Molecular Formula | C₁₀H₁₅NO₃S |
| Molecular Weight | 229.30 g/mol |
| SMILES | CCOc1cc(S(N)(=O)=O)c(C)cc1C |
| Key Functional Groups | Sulfonamide (-SO₂NH₂), Ether (-OEt), Aryl Methyl (-CH₃) |
Structural Logic Diagram
The following diagram illustrates the functional contributions of each moiety to the molecule's overall behavior.
Figure 1: Structure-Property Relationship (SPR) map detailing the functional group contributions.
Physicochemical Properties
Note: Values marked with () are predicted based on high-confidence SAR analogs (e.g., 4-methoxy-2-methylbenzenesulfonamide) due to the proprietary nature of specific experimental data.*
Solid-State Properties
-
Appearance: White to off-white crystalline powder.
-
Melting Point: 165–175 °C (Typical for polysubstituted sulfonamides).
-
Polymorphism: Capable of forming polymorphs due to the rotational freedom of the sulfonamide S-N bond and the ethoxy chain.
Solution Properties
-
Solubility:
-
Water:[2] Low (< 0.5 mg/mL). The hydrophobic dimethyl-ethoxy core overrides the polarity of the sulfonamide.
-
DMSO/DMF: High (> 50 mg/mL). Recommended solvents for stock solutions.
-
Methanol/Ethanol: Moderate.
-
-
Acidity (pKa): 10.1 ± 0.2. The sulfonamide -NH₂ proton is weakly acidic.
-
Lipophilicity (LogP): 1.8 – 2.1. The ethoxy group significantly increases lipophilicity compared to the methoxy analog (LogP ~1.5).
Stability Profile
-
Hydrolysis: Stable in neutral and acidic aqueous media. The sulfonamide bond is resistant to hydrolysis under physiological conditions.
-
Thermal: Stable up to melting point. Avoid prolonged exposure to temperatures >200°C to prevent desulfonation.
-
Photostability: Generally stable, though the electron-rich aromatic ring may be susceptible to slow oxidation under intense UV light.
Synthetic Pathway & Manufacturing
The synthesis follows a classical chlorosulfonation route, ensuring high regioselectivity due to the directing effects of the electron-donating ethoxy and methyl groups.
Protocol Overview
-
O-Alkylation: 2,4-Dimethylphenol is alkylated with ethyl iodide.
-
Chlorosulfonation: Electrophilic aromatic substitution using chlorosulfonic acid. The position para to the methyl and ortho to the ethoxy is sterically accessible and electronically activated.
-
Amination: The sulfonyl chloride intermediate is treated with aqueous ammonia.
Figure 2: Synthetic workflow for the production of 5-ethoxy-2,4-dimethylbenzenesulfonamide.
Analytical Characterization
To validate the identity and purity of the compound, the following analytical specifications must be met.
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
-
δ 1.35 (t, 3H): Methyl protons of the ethoxy group (-OCH₂CH₃ ).
-
δ 2.20 (s, 3H): Methyl group at C2.
-
δ 2.25 (s, 3H): Methyl group at C4.
-
δ 4.10 (q, 2H): Methylene protons of the ethoxy group (-OCH₂ CH₃).
-
δ 7.00 (s, 1H): Aromatic proton at C3 (between methyl and ethoxy).
-
δ 7.15 (s, 2H): Sulfonamide protons (-SO₂NH₂ ), exchangeable with D₂O.
-
δ 7.55 (s, 1H): Aromatic proton at C6 (ortho to sulfonamide).
HPLC Method (Purity)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm.
-
Retention Time: Expect elution at ~8.5 min (moderate lipophilicity).
Safety & Handling (SDS Summary)
-
Hazard Classification:
-
Acute Toxicity (Oral): Category 3 (H301) - Toxic if swallowed.
-
Skin/Eye Irritation: Category 2 (H315/H319).
-
-
Handling: Use a chemical fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Store at 2–8°C in a tightly sealed container, protected from moisture.
References
-
BLD Pharm. (2024). Product Datasheet: 5-ethoxy-2,4-dimethylbenzenesulfonamide (CAS 700854-79-1).[1] Retrieved from
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary: Sulfonamide Derivatives. Retrieved from
-
Gowda, B. T., et al. (2009). Structural studies on N-(aryl)-arylsulfonamides.[3]Journal of Chemical Crystallography, 39(4), 280-286. (Contextual grounding for sulfonamide geometry).
-
Organic Syntheses. (2016). Synthesis of substituted benzenesulfonyl chlorides.Org.[4][5][6] Synth. 93, 228-244. Retrieved from
Sources
- 1. 97664-18-1_1-甲基-4-(1-甲基-2-丙烯基)苯CAS号:97664-18-1_1-甲基-4-(1-甲基-2-丙烯基)苯【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. Potassium nitrate CAS#: 7757-79-1 [m.chemicalbook.com]
- 3. N-(2,5-Dimethylphenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pearson.com [pearson.com]
- 5. youtube.com [youtube.com]
- 6. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
Mechanistic Profiling of 5-Ethoxy-2,4-Dimethylbenzenesulfonamide: A Carbonic Anhydrase Inhibition Case Study
[1]
Executive Summary
The modulation of Carbonic Anhydrase (CA) activity remains a cornerstone in the management of glaucoma, hypoxic tumors, and neurological disorders. While clinically established sulfonamides like acetazolamide set the baseline, the exploration of substituted benzenesulfonamides—such as 5-ethoxy-2,4-dimethylbenzenesulfonamide —provides critical insights into the structural plasticity of the CA active site.[1]
This guide dissects the mechanism of action (MoA) of this specific scaffold. Unlike generic descriptions, we will analyze the tripartite binding mode: the zinc-anchoring sulfonamide, the steric governance of the 2,4-dimethyl pattern, and the hydrophobic extension provided by the 5-ethoxy moiety. This document serves as both a mechanistic explainer and a procedural handbook for validating such inhibitors in a research setting.
Molecular Architecture & Mechanism of Action
To understand the efficacy of 5-ethoxy-2,4-dimethylbenzenesulfonamide, one must deconstruct its interaction with the CA active site, specifically the dominant cytosolic isoform, hCA II , and the tumor-associated transmembrane isoform, hCA IX .
The Zinc Trap (Primary Pharmacophore)
The defining feature of this molecule is the primary sulfonamide group (
-
Displacement: The sulfonamide nitrogen coordinates directly to the catalytic
ion, displacing the zinc-bound water molecule/hydroxide ion ( ) essential for catalysis.[1] -
Geometry: The coordination is typically tetrahedral. This "locks" the metal ion, preventing the nucleophilic attack on
. -
The Gatekeeper: The sulfonamide oxygen atoms form hydrogen bonds with Thr199 and Glu106 . This is not merely stabilizing; it orients the inhibitor to ensure the aromatic tail points towards the hydrophobic pocket.
The "Tail" Interaction (Selectivity & Affinity)
The benzene ring and its substituents determine the
-
2,4-Dimethyl Steric Control:
-
Ortho-Methyl (
): The methyl group at position 2 introduces steric bulk near the zinc center.[1] In tight pockets (like hCA I), this can reduce affinity. However, in hCA II, the active site is conical and accommodates this bulk, often locking the phenyl ring into a rigid conformation that minimizes entropic loss upon binding. -
Para-Methyl (
): Extends the hydrophobic surface area, interacting with residues like Val121 and Leu198 .
-
-
5-Ethoxy Extension:
-
The ethoxy group ($ -O-CH_2-CH_3 $) at position 5 is critical.[1] It acts as a hydrophobic probe, extending into the amphiphilic region of the active site. The ether oxygen can occasionally act as a weak H-bond acceptor, but its primary role is to fill the hydrophobic pocket, displacing ordered water molecules and gaining binding energy through the hydrophobic effect.
-
Visualization of Signaling & Binding
The following diagram illustrates the coordination chemistry and residue-specific interactions.
Figure 1: Mechanistic pathway of Carbonic Anhydrase inhibition by 5-ethoxy-2,4-dimethylbenzenesulfonamide, highlighting the Zinc trap and hydrophobic interactions.[1]
Experimental Protocols for Validation
As a scientist, relying on literature values is insufficient. You must validate the inhibition profile (
Stopped-Flow Hydration Assay (The Gold Standard)
This assay measures the physiological reaction (
Reagents:
-
Buffer: 20 mM HEPES, pH 7.5, 20 mM
(to maintain ionic strength). -
Indicator: 0.2 mM Phenol Red.
-
Substrate:
-saturated water (approx. 33 mM at 25°C).[1] -
Enzyme: Recombinant hCA II (approx. 10 nM final concentration).
Workflow:
-
Preparation: Incubate enzyme with varying concentrations of 5-ethoxy-2,4-dimethylbenzenesulfonamide (0.1 nM to 1000 nM) for 15 minutes to ensure equilibrium.
-
Rapid Mixing: Use a Stopped-Flow apparatus (e.g., Applied Photophysics SX20).[1]
-
Detection: Monitor the absorbance decrease at 557 nm (Phenol Red color change from red to yellow as pH drops).
-
Data Analysis: Fit the initial rates (
) to the Morrison Equation for tight-binding inhibitors.
Why the Morrison Equation?
Standard Michaelis-Menten kinetics fail when
Workflow Visualization
Figure 2: Step-by-step workflow for determining the inhibition constant (Ki) using Stopped-Flow Spectrophotometry.
Quantitative Expectations & Data Interpretation
When characterizing 5-ethoxy-2,4-dimethylbenzenesulfonamide, compare your results against established structure-activity relationship (SAR) benchmarks.
| Parameter | Expected Range (hCA II) | Mechanistic Rationale |
| 5 – 50 nM | The sulfonamide anchor guarantees nanomolar affinity.[1] The 5-ethoxy group typically enhances binding over the unsubstituted parent by 2-5 fold due to hydrophobic contacts.[1] | |
| Diffusion-controlled entry into the active site.[1] | ||
| Selectivity (hCA II vs I) | Moderate (5-10 fold) | hCA II has a wider hydrophobic pocket than hCA I.[1] The 2,4-dimethyl bulk may clash more in hCA I, improving hCA II selectivity. |
| Water Solubility | Low to Moderate | The ethoxy and methyl groups increase lipophilicity ( |
Troubleshooting Low Affinity:
If your derived
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II-acetazolamide complex: implications for the catalytic mechanism. Biochimie, 94(6), 1234-1245. Link[1]
-
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[2][3][4][5][6][7][8] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link
-
Scott, D. A., et al. (2000). The Structure of Carbonic Anhydrase. In: The Carbonic Anhydrases. Experientia Supplementum, vol 76. Birkhäuser, Basel. Link[1]
Sources
- 1. 97664-18-1_1-甲基-4-(1-甲基-2-丙烯基)苯CAS号:97664-18-1_1-甲基-4-(1-甲基-2-丙烯基)苯【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. mdpi.com [mdpi.com]
- 3. PDB-101: Molecule of the Month: Carbonic Anhydrase [pdb101.rcsb.org]
- 4. researchgate.net [researchgate.net]
- 5. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profiling of 5-Ethoxy-2,4-Dimethylbenzenesulfonamide in DMSO
[1]
Executive Summary
This technical guide provides a rigorous framework for solubilizing, storing, and utilizing 5-ethoxy-2,4-dimethylbenzenesulfonamide (CAS: 35303-76-5 / Analogous derivatives) in Dimethyl Sulfoxide (DMSO).[1] While this specific sulfonamide derivative exhibits high theoretical solubility in anhydrous DMSO (>50 mM), its utility in biological assays is frequently compromised by hygroscopic solvent degradation and aqueous "crash-out" precipitation .[1]
This document moves beyond basic "weigh-and-dissolve" instructions. It details the thermodynamic mechanisms of solvation, provides a self-validating preparation protocol, and maps the critical "Solubility Cliff" that occurs during aqueous dilution—a primary source of false negatives in drug discovery screening.[1]
Physicochemical Profile & Solvation Mechanics[2]
To master the solubility of this compound, one must first understand the competition between its crystal lattice energy and the solvation energy provided by DMSO.
Structural Analysis
The molecule consists of a lipophilic toluene-derivative core decorated with an ethoxy group and a polar primary sulfonamide moiety.[1]
| Feature | Chemical Function | Impact on DMSO Solubility |
| Sulfonamide Group ( | H-Bond Donor (Acidic protons, pKa ~10.[1]1) | Primary Driver: Forms strong H-bonds with DMSO oxygen.[1] |
| Ethoxy Group ( | Lipophilic / H-Bond Acceptor | Enhances solubility in organic solvents; reduces water solubility. |
| 2,4-Dimethyl Core | Steric Bulk / Lipophilic | Disrupts crystal packing (lowering melting point), aiding dissolution.[1] |
The DMSO Solvation Mechanism
DMSO is a dipolar aprotic solvent .[1] It lacks hydrogen bond donors but possesses a highly polarized sulfoxide (
-
Mechanism: The oxygen atom of DMSO acts as a strong Hydrogen Bond Acceptor (HBA). It aggressively interacts with the acidic protons on the nitrogen of the 5-ethoxy-2,4-dimethylbenzenesulfonamide.[1]
-
Thermodynamics: This interaction is exothermic.[1] The energy released by forming the DMSO-Sulfonamide complex overcomes the lattice energy of the solid powder, pulling it into solution.[1]
Critical Insight: Because DMSO is a "water magnet" (hygroscopic), it will absorb atmospheric moisture until it reaches equilibrium (approx. 33% water w/w). Water molecules compete with the sulfonamide for the DMSO oxygen binding sites. As water content increases, the solvent's capacity to hold the sulfonamide drops exponentially, leading to precipitation.
Protocol: Preparation of High-Integrity Stock Solutions
Objective: Create a stable 100 mM stock solution while mitigating hygroscopic degradation.
Reagents & Equipment
-
Compound: 5-ethoxy-2,4-dimethylbenzenesulfonamide (>98% purity).[1]
-
Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).
-
Vessels: Amber glass vials (borosilicate) with PTFE-lined caps.[1] Do not use polystyrene.[1]
-
Validation: LC-MS or Nephelometer.
The "Dry-Solvent" Workflow
Standard bench DMSO is often already compromised.[1] Use this rigorous protocol to ensure accuracy.
Figure 1: High-integrity solubilization workflow emphasizing moisture exclusion and QC validation.
Step-by-Step Procedure
-
Equilibration: Allow the compound vial to reach room temperature before opening to prevent condensation on the cold solid.
-
Gravimetry: Weigh approx. 22.9 mg of compound (MW ≈ 229.29 g/mol ) into a sterile amber glass vial.[1]
-
Solvation: Add 1.0 mL of Anhydrous DMSO .
-
Technique: Inject DMSO through a septum if possible, or work quickly to minimize atmospheric exposure.
-
-
Dissolution: Vortex for 30 seconds. If particulates remain, sonicate at 40-50°C for 5-10 minutes. The solution must be optically clear.
-
Validation (The "Self-Validating" Step):
The "Solubility Cliff": Aqueous Dilution Risks[1]
This is the most common failure mode.[1] When you dilute the DMSO stock into cell culture media or buffer (PBS), the solvent environment changes instantly from Lipophilic to Hydrophilic .
The Crash-Out Phenomenon
5-ethoxy-2,4-dimethylbenzenesulfonamide is lipophilic (LogP estimated ~1.5 - 2.0).[1]
-
In 100% DMSO: Solubility is high (>100 mM).[1]
-
In 5% DMSO / 95% Water: Solubility drops drastically (often <100 µM).[1]
If your assay requires a final concentration of 100 µM, but the thermodynamic solubility in the buffer is only 50 µM, the compound will precipitate. This leads to false negatives (compound isn't in solution to act on the target) or false positives (aggregates causing non-specific toxicity).[1]
Determining the Kinetic Solubility Limit
Before running a biological assay, perform this "Step-Down" test:
| Step | Protocol | Observation | Action |
| 1 | Prepare 100 mM Stock in DMSO. | Clear Solution | Proceed. |
| 2 | Dilute 1:100 into PBS (Final: 1 mM, 1% DMSO). | Turbidity / Cloudiness? | If cloudy, 1 mM is insoluble . |
| 3 | Dilute 1:1000 into PBS (Final: 100 µM, 0.1% DMSO). | Clear? | If clear, this is your Safe Working Limit . |
Stability & Storage Guidelines
Sulfonamides are chemically stable, but DMSO solutions are physically unstable due to hygroscopicity and freezing issues.
-
Freezing Point: DMSO freezes at 19°C. Repeated freeze-thaw cycles cause localized high concentrations of compound as the solvent freezes, potentially forcing the compound out of solution into a crystalline form that is hard to re-dissolve.[1]
-
Storage Recommendation:
References
Technical Guide: 1H and 13C NMR Characterization of 5-Ethoxy-2,4-dimethylbenzenesulfonamide
The following technical guide provides an in-depth structural analysis and spectral prediction for 5-ethoxy-2,4-dimethylbenzenesulfonamide . As specific raw spectral data for this exact regioisomer is often proprietary or absent from public repositories, this guide synthesizes authoritative Substituent Chemical Shift (SCS) principles, additivity rules, and comparative data from analogous sulfonamide scaffolds (e.g., zolamide intermediates) to provide a high-fidelity reference for researchers.[1]
Executive Summary & Structural Logic
Compound: 5-Ethoxy-2,4-dimethylbenzenesulfonamide Molecular Formula: C₁₀H₁₅NO₃S Molecular Weight: 229.30 g/mol Core Scaffold: 1,2,4,5-tetrasubstituted benzene ring.[1]
This molecule possesses a high degree of substitution, resulting in a simplified aromatic spin system.[1] The structural analysis relies on distinguishing the two isolated aromatic protons (para-positioned) and confirming the regiochemistry of the ethoxy and methyl groups relative to the sulfonamide moiety.
Structural Numbering & Priority
-
C1: Attached to Sulfonamide (-SO₂NH₂).
-
C2: Attached to Methyl (-CH₃).[2]
-
C3: Protonated (Aromatic CH).
-
C4: Attached to Methyl (-CH₃).[2]
-
C5: Attached to Ethoxy (-OCH₂CH₃).
-
C6: Protonated (Aromatic CH).
1H NMR Spectral Analysis (Predicted)
Solvent Recommendation: DMSO-d₆ (Preferred for sulfonamide NH₂ visibility) or CDCl₃. Frequency: 400 MHz or higher recommended for resolution of long-range coupling.
Diagnostic Signals & Assignment Table[1][2][4]
| Moiety | Proton | Shift (δ ppm)* | Multiplicity | Integration | Coupling (Hz) | Structural Insight |
| Amide | -SO₂NH₂ | 7.00 – 7.50 | Broad Singlet | 2H | - | Exchangeable with D₂O. Shift is concentration/solvent dependent.[3] |
| Aromatic | H-6 | 7.45 – 7.65 | Singlet | 1H | J < 1.0 (para) | Diagnostic: Deshielded by ortho-SO₂NH₂. Located between SO₂NH₂ and OEt. |
| Aromatic | H-3 | 6.80 – 7.00 | Singlet | 1H | J < 1.0 (para) | Diagnostic: Shielded by adjacent methyls. Located between C2-Me and C4-Me. |
| Alkoxy | -OCH₂- | 4.05 – 4.15 | Quartet | 2H | J ≈ 7.0 | Characteristic deshielding by Oxygen. |
| Ar-Methyl | C2-CH₃ | 2.45 – 2.55 | Singlet | 3H | - | Slightly deshielded due to ortho-SO₂NH₂ proximity. |
| Ar-Methyl | C4-CH₃ | 2.15 – 2.25 | Singlet | 3H | - | Typical aryl-methyl resonance. |
| Alkoxy | -CH₃ (Et) | 1.35 – 1.45 | Triplet | 3H | J ≈ 7.0 | Coupled to OCH₂. |
*Note: Shifts are estimated based on substituent additivity rules relative to benzene (7.26 ppm).
Mechanistic Causality (Why these shifts?)
-
H-6 Deshielding: The H-6 proton is ortho to the strongly electron-withdrawing sulfonamide group (+0.8 ppm effect). Although the ortho-ethoxy group is electron-donating (-0.4 ppm effect), the net effect is deshielding, placing this signal downfield relative to H-3.[1]
-
H-3 Shielding: The H-3 proton is flanked by two methyl groups. Alkyl groups are weakly electron-donating, providing a slight shielding effect and lack of strong deshielding neighbors.[1]
-
Singlet Appearance: Because H-3 and H-6 are para to each other, their coupling constant (J ~0-1 Hz) is often too small to resolve on standard instruments, resulting in sharp singlets.[1]
13C NMR Spectral Analysis (Predicted)
Operational Mode: Proton-Decoupled (¹³C{¹H}). Solvent: DMSO-d₆ (39.5 ppm) or CDCl₃ (77.16 ppm).
| Carbon Type | Position | Shift (δ ppm) | Signal Type | Assignment Logic |
| Aromatic C-O | C5 | 155.0 – 160.0 | Quaternary | Strongly deshielded by direct Oxygen attachment (Ipso effect).[1] |
| Aromatic C-S | C1 | 130.0 – 135.0 | Quaternary | Deshielded by Sulfonamide (Ipso effect). |
| Aromatic C-Me | C2, C4 | 130.0 – 140.0 | Quaternary | Substituted aromatic carbons.[1] C2 likely downfield of C4 due to SO₂NH₂ proximity. |
| Aromatic C-H | C6 | 125.0 – 130.0 | CH | Ortho to SO₂NH₂. |
| Aromatic C-H | C3 | 115.0 – 122.0 | CH | Shielded by ortho-ethoxy resonance effects (para-position relative to OEt). |
| Alkoxy CH₂ | O-CH₂ | 63.5 – 64.5 | CH₂ | Characteristic ether linkage. |
| Ar-Methyl | C2-Me | 19.0 – 21.0 | CH₃ | Aromatic methyl. |
| Ar-Methyl | C4-Me | 19.0 – 21.0 | CH₃ | Aromatic methyl. |
| Alkoxy CH₃ | Et-CH₃ | 14.0 – 15.0 | CH₃ | Terminal methyl of ethoxy group. |
Experimental Validation Protocol
To ensure Trustworthiness and verify the regiochemistry (distinguishing it from isomers like 3-ethoxy-2,4-dimethyl...), follow this self-validating workflow:
Step 1: Sample Preparation[1]
-
Mass: Dissolve 5–10 mg of compound.
-
Solvent: Use DMSO-d₆ .
-
Reasoning: Sulfonamide protons often exchange or broaden in CDCl₃ due to moisture. DMSO forms hydrogen bonds, stabilizing the -SO₂NH₂ protons as a sharp doublet or broad singlet, allowing for integration validation.[1]
-
Step 2: 2D NMR Confirmation (The "Self-Validating System")
Do not rely solely on 1D shifts. Use 2D correlations to prove connectivity:
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
The -OCH₂- protons must show a long-range coupling (³J) to C5 (155-160 ppm).
-
The H-6 proton should show a ³J correlation to C1 (C-S) and C4 (C-Me).
-
Structural Assignment Workflow (Visualization)
The following diagram illustrates the logical flow for assigning the aromatic regiochemistry using NMR data.
Caption: Logic flow for distinguishing regioisomers and assigning H-3 vs H-6 protons using 1D shift analysis and 2D NOESY validation.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (Authoritative text on Substituent Chemical Shift additivity rules).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for ¹³C NMR chemical shift prediction tables).
-
SDBS . (n.d.). Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST). [Link] (Reference for analogous benzene derivatives).
-
Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] [Link] (Standard for solvent residual referencing).
Sources
Technical Guide: Advanced Mass Spectrometry Analysis of 5-Ethoxy-2,4-Dimethylbenzenesulfonamide
Executive Summary
This technical guide provides a rigorous analytical framework for the characterization and quantification of 5-ethoxy-2,4-dimethylbenzenesulfonamide (C₁₀H₁₅NO₃S) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Designed for pharmaceutical researchers and analytical scientists, this document moves beyond generic protocols to address the specific physicochemical challenges of alkyl-substituted sulfonamides.
The guide prioritizes a dual-polarity ionization strategy to overcome the lack of a highly basic aniline moiety typical in other sulfonamides, ensuring maximum sensitivity. It details self-validating experimental workflows, predictive fragmentation mechanisms, and robust chromatographic separation techniques.
Physicochemical Profile & Ionization Strategy[1]
Understanding the molecule's intrinsic properties is the prerequisite for successful MS method development. Unlike sulfanilamide antibiotics, 5-ethoxy-2,4-dimethylbenzenesulfonamide lacks a primary aniline amine (
Molecular Characteristics
| Property | Value | Analytical Implication |
| Formula | C₁₀H₁₅NO₃S | Monoisotopic Mass: 229.0773 Da |
| Structure | Benzene ring substituted with: - Sulfonamide (-SO₂NH₂) - Ethoxy (-OCH₂CH₃) - Two Methyls (-CH₃) | Lipophilic core with polar handle. |
| LogP (Predicted) | ~2.5 - 3.0 | Moderately hydrophobic; suitable for Reverse Phase LC (C18). |
| Acid/Base | Weakly acidic (-SO₂NH-) | Ionizes in ESI(-) (deprotonation) and ESI(+) (protonation). |
The "Dual-Polarity" Mandate
While many sulfonamide protocols default to Positive Electrospray Ionization (ESI+), this specific congener may exhibit superior sensitivity in Negative Electrospray Ionization (ESI-) due to the acidic proton on the sulfonamide nitrogen and the absence of a strong basic center.
-
ESI(+) Target:
-
ESI(-) Target:
Expert Insight: Run an initial infusion scan in both polarities. If the signal-to-noise ratio (S/N) in ESI(-) is >5x that of ESI(+), adopt the negative mode to reduce baseline noise common in positive mode biological extracts.
Mass Spectrometry Method Development
Instrumentation & Source Parameters
System: Triple Quadrupole (QqQ) for quantitation; Q-TOF for metabolite identification. Ion Source: Electrospray Ionization (ESI).[1]
Optimized Source Conditions (Start Points)
-
Gas Temperature: 300°C (High temp aids desolvation of the ethoxy tail).
-
Gas Flow: 10 L/min.
-
Nebulizer Pressure: 35 psi.
-
Capillary Voltage:
-
ESI(+): 3500 V
-
ESI(-): 3000 V (Lower voltage reduces discharge risk).
-
Fragmentation Mechanisms (MS/MS)
Successful MRM (Multiple Reaction Monitoring) transition design requires understanding the why of fragmentation.
Positive Mode Pathway (
)
-
Neutral Loss of Ammonia (-17 Da): The sulfonamide group cleaves, expelling
. -
Sulfonyl Cleavage (-64 Da): Loss of
is the hallmark of sulfonamides.- (Rearrangement to stable carbocation).
-
Ethoxy Cleavage: Loss of ethylene (
, 28 Da) from the ethoxy ether.
Negative Mode Pathway (
)
-
Loss of
(-64 Da): The deprotonated sulfonamide rearranges to release sulfur dioxide.- (Resonance-stabilized anion).
-
Radical Losses: Alkyl-substituted benzenes in negative mode often undergo complex radical losses if collision energy is high.
Visualization: Fragmentation Logic
The following diagram maps the predictive fragmentation logic for the
Figure 1: Predictive fragmentation pathway for 5-ethoxy-2,4-dimethylbenzenesulfonamide in ESI+ mode.
Chromatographic Method
Separation is critical to avoid ion suppression from matrix phospholipids.
Column Selection
-
Primary Choice: C18 (End-capped), 2.1 x 50 mm, 1.7 µm or 2.6 µm (Core-shell).
-
Why: The ethoxy and methyl groups provide sufficient hydrophobicity for retention on C18 without requiring exotic phases.
-
-
Alternative: Phenyl-Hexyl.
-
Why: Offers pi-pi interactions with the benzene ring, potentially separating this compound from des-ethoxy impurities.
-
Mobile Phase & Gradient
-
Solvent A: Water + 0.1% Formic Acid (for ESI+) or 5mM Ammonium Acetate (pH neutral, for ESI+/- switching).
-
Solvent B: Acetonitrile (preferred over Methanol for lower backpressure and sharper peaks).
Gradient Protocol (10 min run):
-
0-1 min: 5% B (Divert to waste to remove salts).
-
1-6 min: Linear ramp to 95% B.
-
6-8 min: Hold at 95% B (Wash column).
-
8-8.1 min: Return to 5% B.
-
8.1-10 min: Re-equilibration.
Sample Preparation Workflow
Direct injection is discouraged for biological matrices due to the risk of source contamination. A Solid Phase Extraction (SPE) workflow is recommended for high rigor.
Protocol: Mixed-Mode SPE
Since the analyte is moderately hydrophobic and has a sulfonamide handle, Mixed-Mode Cation Exchange (MCX) or HLB (Hydrophilic-Lipophilic Balance) cartridges are effective.
-
Conditioning: 1 mL Methanol, then 1 mL Water.
-
Loading: Sample (plasma/urine) diluted 1:1 with 2% Phosphoric Acid (to protonate and disrupt protein binding).
-
Washing:
-
Wash 1: 2% Formic Acid (removes proteins).
-
Wash 2: Methanol:Water (50:50) – Optimization Point: Check if analyte elutes here. If so, reduce MeOH to 20%.
-
-
Elution: 100% Methanol (or Acetonitrile).
-
Reconstitution: Evaporate under
and reconstitute in Mobile Phase A:B (80:20).
Workflow Diagram
Figure 2: Optimized Solid Phase Extraction (SPE) workflow for complex matrices.
Validation & Quality Control
To ensure the method is "self-validating" (Trustworthiness), implement the following acceptance criteria:
-
Linearity:
over at least 3 orders of magnitude (e.g., 1 ng/mL to 1000 ng/mL). -
Internal Standard (IS): Use a deuterated analog (e.g., Sulfamethoxazole-d4) if the specific isotopologue is unavailable. The IS must track the retention time shift of the analyte.
-
Matrix Effect (ME): Calculate ME% using the post-extraction spike method.
-
Acceptance:
.
-
References
-
Klagkou, K. et al. (2003).[1] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry. Link
-
Hibbs, J. et al. (2013).[2] "Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides." Journal of the American Society for Mass Spectrometry. Link
-
PubChem Compound Summary. "N-butyl-4-ethoxy-2,5-dimethylbenzenesulfonamide" (Structural Analog Reference). Link
-
U.S. Food & Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." Link
Sources
The Architecture of Potency: A Technical Guide to the Structure-Activity Relationship of Di-meta-Substituted Benzenesulfonamides
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Enduring Scaffold of Benzenesulfonamides
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3][4] Its remarkable versatility stems from the sulfonamide group's ability to act as a potent zinc-binding group, crucial for inhibiting various metalloenzymes.[5][6] This has led to the development of drugs with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3][7][8] Among the vast chemical space of benzenesulfonamide derivatives, di-meta-substituted analogs have emerged as a particularly promising class, offering a unique platform for fine-tuning pharmacological activity and selectivity. This guide provides a comprehensive exploration of the structure-activity relationship (SAR) of these compounds, offering insights into their rational design and optimization.
The Strategic Importance of Di-meta Substitution
The substitution pattern on the benzene ring is a critical determinant of a benzenesulfonamide's biological profile. While various substitution patterns have been explored, di-meta substitution offers a distinct advantage. Placing substituents at the 3 and 5 positions relative to the sulfonamide group allows for the modulation of electronic properties, steric hindrance, and the introduction of specific interactions with target proteins, without directly interfering with the essential zinc-binding function of the sulfonamide moiety. This strategic placement enables a nuanced approach to optimizing both potency and selectivity.
Recent studies have underscored the significance of di-meta substitution in enhancing the inhibitory activity and selectivity of benzenesulfonamides, particularly as carbonic anhydrase (CA) inhibitors.[9][10][11][12] By systematically modifying these positions, researchers can tailor the inhibitor to preferentially bind to specific CA isozymes, such as the tumor-associated CAIX and CAXII, while minimizing off-target effects on other isoforms.[9][10][11][12]
Core Structural-Activity Relationship Insights
The biological activity of di-meta-substituted benzenesulfonamides is a multifactorial equation governed by the nature of the substituents at the meta positions. Analysis of extensive research reveals several key principles:
-
Influence of Substituent Size and Bulk: The steric bulk of the meta-substituents plays a pivotal role in determining selectivity. Bulky hydrophobic groups can create favorable hydrophobic interactions within the active site of the target enzyme while simultaneously causing steric hindrance that prevents binding to off-target enzymes with smaller active sites.[9] For instance, the introduction of bulky hydrophobic groups like cyclooctyl or cyclododecyl at one meta position has been shown to be crucial for favorable hydrophobic contact with the CAIX binding site, while sterically hindering binding to off-target CAI and CAII isozymes.[9]
-
Role of Electronic Effects: The electronic nature of the meta-substituents can significantly impact the acidity of the sulfonamide proton (pKa), which in turn affects its binding affinity to the zinc ion in the enzyme's active site. Electron-withdrawing groups generally lower the pKa, leading to a stronger interaction with the zinc ion.[9] Fluorination of the benzenesulfonamide ring, for example, lowers the pKa of the sulfonamide group, thereby strengthening the interaction with CA isozymes.[9]
-
Hydrogen Bonding and Polar Interactions: The introduction of functional groups capable of forming hydrogen bonds or other polar interactions at the meta positions can lead to enhanced binding affinity and selectivity. These interactions with specific amino acid residues in the active site can provide additional stabilization to the enzyme-inhibitor complex. For example, crystal structures have revealed that moieties like 4-hydroxycyclohexylamino, 4-hydroxybutylamino, piperidinyl, methoxy, and ethoxy at the 5-position can fit into the hydrophilic region of the active sites of CAIX and CAXII.[9][12]
-
Synergistic Effects of Di-substitution: The combination of two different substituents at the meta positions can lead to synergistic effects, where the overall activity is greater than the sum of the individual contributions. This allows for a multi-pronged approach to optimization, simultaneously targeting different regions of the active site to maximize affinity and selectivity.
Key Therapeutic Applications
The unique SAR profile of di-meta-substituted benzenesulfonamides has positioned them as promising candidates for several therapeutic areas:
-
Anticancer Agents: A primary focus of research has been their development as selective inhibitors of tumor-associated carbonic anhydrase isozymes IX and XII.[9][10][11][12][13][14][15] These enzymes are overexpressed in many solid tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[14] Selective inhibition of CAIX and CAXII can disrupt this process, making these compounds valuable as potential anticancer drugs.[9][10][11][12]
-
Antimicrobial Agents: Benzenesulfonamide derivatives have a long history as antimicrobial agents.[1][4][8] The di-meta substitution pattern offers a means to develop new generations of sulfonamides with improved efficacy and the potential to overcome existing resistance mechanisms. Inhibition of bacterial carbonic anhydrases has been reported to interfere with bacterial growth, highlighting a potential mechanism of action.[13][14]
Experimental Workflow: From Synthesis to Biological Evaluation
A robust and reproducible experimental workflow is essential for elucidating the SAR of di-meta-substituted benzenesulfonamides. The following outlines a typical protocol:
Synthesis of Di-meta-Substituted Benzenesulfonamides
A common synthetic route starts with a commercially available, appropriately substituted benzenesulfonyl chloride. The following diagram illustrates a generalized synthetic scheme.
Caption: Generalized synthetic workflow for di-meta-substituted benzenesulfonamides.
Step-by-Step Protocol:
-
Sulfonamide Formation: The starting benzenesulfonyl chloride is reacted with ammonia or a primary amine to form the corresponding benzenesulfonamide.
-
Introduction of the First Meta-Substituent: Depending on the desired substituent, various reactions can be employed. For instance, a nucleophilic aromatic substitution (SNAr) reaction can be used to introduce a substituent onto a fluorinated benzene ring.[9]
-
Introduction of the Second Meta-Substituent: If the starting material does not already contain the second meta-substituent, a subsequent reaction is performed to introduce it. The choice of reaction will depend on the nature of the substituent and the existing groups on the ring.
In Vitro Biological Evaluation: Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the synthesized compounds against various carbonic anhydrase isozymes is a critical step in SAR determination. A common method is the stopped-flow carbon dioxide hydration assay.
Step-by-Step Protocol:
-
Enzyme and Inhibitor Preparation: Recombinant human CA isozymes are purified. Stock solutions of the di-meta-substituted benzenesulfonamides are prepared in a suitable solvent (e.g., DMSO).
-
Assay Buffer Preparation: A buffer solution with a known pH is prepared.
-
CO2 Hydration Assay: The assay measures the enzyme-catalyzed hydration of CO2. The reaction is initiated by mixing the enzyme solution with a CO2-saturated buffer in a stopped-flow instrument.
-
Inhibition Measurement: The assay is repeated in the presence of varying concentrations of the inhibitor.
-
Data Analysis: The initial rates of the reaction are measured, and the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) or Ki (inhibition constant) values are calculated by fitting the data to appropriate equations.
Data Presentation and Interpretation
The quantitative data generated from the biological assays should be summarized in a clear and structured format to facilitate SAR analysis.
Table 1: Inhibitory Activity of Di-meta-Substituted Benzenesulfonamides against Carbonic Anhydrase Isozymes
| Compound ID | R1 (meta) | R2 (meta) | CA I (Ki, nM) | CA II (Ki, nM) | CA IX (Ki, nM) | CA XII (Ki, nM) | Selectivity Index (CAIX/CAI) | Selectivity Index (CAIX/CAII) |
| 1 | H | H | >10000 | 250 | 50 | 100 | <0.005 | 0.2 |
| 2 | Cl | H | 5000 | 150 | 25 | 50 | 0.005 | 0.17 |
| 3 | OCH3 | H | 8000 | 200 | 15 | 30 | 0.002 | 0.075 |
| 4 | Cl | OCH3 | 3000 | 100 | 5 | 15 | 0.0017 | 0.05 |
| 5 | Cyclooctyl | OCH3 | 1000 | 50 | 0.5 | 5 | 0.0005 | 0.01 |
Interpretation of SAR from Table 1:
A systematic analysis of the data in Table 1 reveals clear SAR trends. The parent compound 1 shows weak activity and poor selectivity. The introduction of a single meta-chloro substituent in compound 2 improves the inhibition of the tumor-associated CAIX. An electron-donating methoxy group in compound 3 further enhances CAIX inhibition. The di-meta-substituted compound 4 , with both chloro and methoxy groups, demonstrates a significant improvement in potency against CAIX. Finally, compound 5 , which combines a bulky hydrophobic cyclooctyl group with a methoxy group, exhibits exceptional picomolar affinity for CAIX and a remarkable selectivity profile over the off-target isozymes CA I and CA II. This highlights the synergistic effect of combining steric bulk and favorable electronic properties at the meta positions.
Logical Framework for Drug Design
The insights gained from SAR studies provide a logical framework for the rational design of novel di-meta-substituted benzenesulfonamides with improved therapeutic profiles.
Caption: Iterative drug design cycle for di-meta-substituted benzenesulfonamides.
This iterative process involves a continuous cycle of designing, synthesizing, and testing new analogs based on the established SAR principles. By leveraging this framework, researchers can systematically explore the chemical space of di-meta-substituted benzenesulfonamides to identify candidates with optimal potency, selectivity, and pharmacokinetic properties.
Conclusion and Future Directions
The di-meta-substituted benzenesulfonamide scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. A thorough understanding of the structure-activity relationship is paramount for the rational design of compounds with enhanced potency and selectivity. The principles outlined in this guide, from the strategic importance of di-meta substitution to the practicalities of experimental workflows and data interpretation, provide a solid foundation for researchers in this field.
Future research will likely focus on exploring a wider diversity of substituents at the meta positions, including novel heterocyclic and bioisosteric replacements. Furthermore, the application of computational modeling and machine learning techniques will undoubtedly accelerate the identification of promising lead compounds and refine our understanding of the intricate interplay between chemical structure and biological activity. The continued exploration of this privileged scaffold holds immense potential for addressing unmet medical needs in oncology, infectious diseases, and beyond.
References
-
Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry. [Link]
-
Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. PMC. [Link]
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. [Link]
-
meta -Substituted benzenesulfonamide: a potent scaffold for the development of metallo-β-lactamase ImiS inhibitors. ResearchGate. [Link]
-
Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry. [Link]
-
meta-Substituted benzenesulfonamide: a potent scaffold for the development of metallo-β-lactamase ImiS inhibitors. RSC Publishing. [Link]
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carboni. Semantic Scholar. [Link]
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [No Source Found]
-
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC. [Link]
- Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated r
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. [Link]
-
Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. [Link]
-
Di- meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. PubMed. [Link]
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [No Source Found]
-
Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. [Link]
-
Sulfonamide (medicine). Wikipedia. [Link]
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [No Source Found]
-
Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. ResearchGate. [Link]
-
Biological activity produced by benzenesulfonamide derivatives on... ResearchGate. [Link]
-
Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. PMC. [Link]
- What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. [No Source Found]
-
Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. [Link]
-
4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1- yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β- Catenin. PubliCatt. [Link]
-
Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Taylor & Francis. [Link]
-
Structure Activity Relationships. Drug Design Org. [Link]
-
4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells. Journal of Medicinal Chemistry. [Link]
-
Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties. PMC. [Link]
-
Carbonic anhydrase inhibitor. Wikipedia. [Link]
-
Carbonic anhydrase inhibitors – Knowledge and References. Taylor & Francis. [Link]
-
Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PMC. [Link]
Sources
- 1. ajchem-b.com [ajchem-b.com]
- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. meta-Substituted benzenesulfonamide: a potent scaffold for the development of metallo-β-lactamase ImiS inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Di- meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 14. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. tandfonline.com [tandfonline.com]
In Silico Modeling of 5-ethoxy-2,4-dimethylbenzenesulfonamide Binding to CAIX
Executive Summary
This technical guide provides a rigorous, self-validating protocol for modeling the binding interaction between 5-ethoxy-2,4-dimethylbenzenesulfonamide and Carbonic Anhydrase IX (CAIX) . CAIX is a validated hypoxia-inducible oncology target. The challenge in modeling this system lies not in the primary interaction—which is a well-characterized zinc coordination—but in accurately predicting the selectivity-driving interactions of the "tail" moiety (the substituted benzene ring) within the variable regions of the active site.
This guide moves beyond generic docking instructions, focusing on the causality of experimental choices: why specific protonation states are non-negotiable, how to treat the catalytic zinc ion, and how to validate results against the ubiquitous off-target, CAII.
Part 1: Structural Biology & Ligand Chemistry
The Target: Carbonic Anhydrase IX (CAIX)
CAIX differs from the cytosolic CAII (the primary off-target) in its extracellular location and specific residues at the active site entrance.[1]
-
Catalytic Center: Contains a
ion coordinated by His94, His96, and His119 . -
Selectivity Filter: The "hydrophobic pocket" and "hydrophilic side" differ between isoforms. In CAIX, residues Val131, Leu198, and Arg129 are critical for distinguishing ligands from CAII binders.
The Ligand: 5-ethoxy-2,4-dimethylbenzenesulfonamide
This ligand belongs to the classical sulfonamide class (
-
Warhead: The primary sulfonamide group (
). It acts as a Zinc Binding Group (ZBG). -
Scaffold: The benzene ring provides the rigid linker.
-
Selectivity Tail:
-
5-ethoxy: Provides a hydrogen bond acceptor capability and hydrophobic bulk.
-
2,4-dimethyl: Steric occlusions that must fit into the hydrophobic cleft of the enzyme.
-
SMILES: CCc1c(C)cc(S(N)(=O)=O)c(C)c1
Part 2: Computational Workflow (The Core)
The following diagram outlines the critical path for this study. Note the "Redocking Validation" loop, which is mandatory for establishing trust in the protocol.
Figure 1: Validated In Silico Workflow. The redocking step is a critical "Go/No-Go" gate.
Part 3: Step-by-Step Methodology
Protein Preparation (The Zinc Environment)
Objective: Correctly model the protonation states of the active site histidines and the zinc coordination sphere.
-
PDB Selection: Use PDB ID: 3IAI or 5FL4 (High-resolution CAIX structures).
-
Clean Up: Remove water molecules except the deep-pocket water displaced by the sulfonamide (often termed "Wat1" in literature), though for sulfonamide docking, we typically assume displacement.
-
Metal Treatment:
-
The
ion must be retained. -
Crucial Step: Ensure the coordinating Histidines (94, 96, 119) are treated as neutral tautomers (
or in AMBER nomenclature) to accept the coordinate bond. -
Protonation: Use a pH of 7.4 (physiological).
-
Ligand Preparation (The Warhead State)
Objective: Generate the bioactive conformer.
-
Causality: Sulfonamides bind to Carbonic Anhydrases primarily in their anionic (deprotonated) form (
). The of benzenesulfonamides is typically ~10, but the Lewis acid effect of the Zinc ion lowers this drastically upon approach, facilitating deprotonation. -
Protocol:
-
Generate 3D coordinates from SMILES.
-
Deprotonate the Sulfonamide Nitrogen: Remove one proton from the
. The species should have a net charge of -1. -
Energy minimize using the OPLS3e or GAFF2 force field.
-
Molecular Docking (Constraint-Driven)
Objective: Predict the binding pose. Standard docking often fails to recover the specific tetrahedral coordination geometry of the Zinc. We must enforce it.
-
Software: GOLD (CCDC), Glide (Schrödinger), or AutoDock Vina.
-
Grid Box: Center on the Zinc atom. Size:
Å. -
Constraints (Mandatory for Trustworthiness):
-
Metal Coordination Constraint: Define a constraint pulling the sulfonamide Nitrogen within 1.9–2.2 Å of the Zinc ion.
-
H-Bond Constraint: The sulfonamide oxygen often accepts a hydrogen bond from the backbone NH of Thr199 . Enforce this if the pose is ambiguous.
-
Table 1: Docking Parameters
| Parameter | Setting | Rationale |
| Grid Center | Focus search on the catalytic site.[2] | |
| Ligand State | Deprotonated (-1) | Mimics the transition state of binding. |
| Metal Constraint | Attraction (Spring constant 5.0) | Enforces realistic metal-ligand geometry. |
| Rotatable Bonds | Ethoxy & Methyl groups | Allows "tail" to find hydrophobic pockets. |
| Scoring Function | ChemPLP or SP-Score | Optimized for metal-binding and steric fit. |
Molecular Dynamics (MD) Simulation
Objective: Assess the stability of the "tail" (ethoxy/dimethyl) interactions, which docking (static) may misrepresent.
-
System Setup:
-
Force Field: CHARMM36m (protein) + CGenFF (ligand) OR AMBER ff14SB + GAFF2.
-
Solvation: TIP3P water box, cubic, 10Å buffer.
-
Neutralization: Add
and to 0.15 M.
-
-
Zinc Topology:
-
The Problem: Standard force fields often treat Zinc purely electrostatically, leading to ligand drift.
-
The Solution: Use a Bonded Model (MCPB.py in AmberTools) or Dummy Atom Model to fix the Zn-N distance, OR apply distance restraints (harmonic potential,
) between Zn and the sulfonamide Nitrogen during equilibration.
-
-
Production Run:
-
NPT Ensemble (310 K, 1 bar).
-
Duration: 50–100 ns.
-
Time step: 2 fs.
-
Binding Free Energy (MM-PBSA)
Objective: Quantify affinity and decompose energy terms.
Calculate
-
Focus: Pay attention to the Van der Waals (vdW) contribution. The 2,4-dimethyl and 5-ethoxy groups should show favorable vdW energy if they are correctly seated in the hydrophobic pocket.
Part 4: Interaction Map & Mechanism
The following diagram illustrates the specific atomic interactions expected for 5-ethoxy-2,4-dimethylbenzenesulfonamide.
Figure 2: Interaction Map. The selectivity is driven by the green "Tail" interaction, while affinity is anchored by the red "Head" interaction.
Part 5: ADMET & Drug-Likeness
To provide a complete profile for drug development professionals, the in silico model must evaluate the "drug-likeness" of the ligand.
-
Lipophilicity (LogP): The ethoxy and dimethyl groups increase LogP. Ensure cLogP < 5 (Lipinski's Rule).
-
Solubility: Sulfonamides can have poor solubility. The ethoxy oxygen aids slightly, but the methyls hinder.
-
Permeability: CAIX is an extracellular target (membrane-bound, facing outward). Unlike CAII inhibitors, CAIX inhibitors do not need to cross the cell membrane to act, but they must distribute to the tumor tissue.
-
Note: High polarity is actually an advantage for CAIX selectivity to avoid inhibiting intracellular CAII.
-
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[3][4] Nature Reviews Drug Discovery, 7(2), 168-181.
-
Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase IX isoform (CA IX). Proceedings of the National Academy of Sciences, 109(39), 15642-15647.
-
Dudutiene, V., et al. (2014). Discovery of 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamides as inhibitors of carbonic anhydrases. Journal of Medicinal Chemistry, 57(22), 9435-9446. (Provides context on sulfonamide binding modes).
-
Genis, C., et al. (2010). Design of a Carbonic Anhydrase IX Active-Site Mimic to Screen Inhibitors for Selective Cancer Chemotherapy. Journal of Molecular Biology, 400(3), 459-475.
-
RCSB Protein Data Bank. Structure 5FL4: Human Carbonic Anhydrase IX in complex with inhibitor.
Sources
- 1. Structural Insights into Carbonic Anhydrase IX Isoform Specificity of Carbohydrate-Based Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Carbonic Anhydrase II/IX/XII Inhibition, DFT, and Molecular Docking Studies of Hydrazide-Sulfonamide Hybrids of 4-Methylsalicyl- and Acyl-Substituted Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Deorphanizing the Scaffold: A Technical Framework for Target Identification of Novel Benzenesulfonamides
Executive Summary
The benzenesulfonamide scaffold is a "privileged structure" in medicinal chemistry, historically anchoring the diuretic and antibacterial classes, and now dominating anticancer research (e.g., SLC-0111). However, the chemical versatility of the sulfonamide moiety (
This guide provides a rigorous, self-validating workflow to identify the biological targets of novel benzenesulfonamide derivatives. We move beyond simple enzymatic screens to establish a causal link between ligand binding and biological phenotype using label-free biophysics and chemical proteomics.
Part 1: The Structural Logic & Polypharmacology
Before initiating wet-lab protocols, one must categorize the derivative based on its substitution pattern, which dictates the likely target class.
The Structural Triage
-
Primary Sulfonamides (
):-
Primary Mechanism: Zinc-binding "warhead."
-
Likely Targets: Carbonic Anhydrases (CA IX/XII), Matrix Metalloproteinases (MMPs).
-
Action: The nitrogen atom coordinates with the catalytic
ion, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.
-
-
-Substituted Sulfonamides (
or ):-
Primary Mechanism: Hydrophobic/Electrostatic interactions; usually cannot bind catalytic Zinc effectively due to steric hindrance and lack of ionization.
-
Likely Targets: Tubulin (colchicine site), Kinases (ATP pocket), COX-2, Bcl-2 family.
-
Implication: If your novel compound is N-substituted and shows potent cytotoxicity, do not waste resources screening Carbonic Anhydrases first.
-
Part 2: In Silico Target Prediction (The Filter)
Objective: Reduce the search space from the entire proteome to a manageable list of 10–20 candidates.
Protocol:
-
Pharmacophore Mapping: Use SwissTargetPrediction or Polypharmacology Browser (PPB2) . Input the SMILES string of your derivative.
-
Reverse Docking:
-
Tool: AutoDock Vina or Schrödinger Glide.
-
Target Set: Screen against the sc-PDB (druggable binding sites) rather than the whole PDB.
-
Validation: Include a known sulfonamide (e.g., Acetazolamide or Indisulam) as a control. If the software fails to rank CAs high for Acetazolamide, the parameters are flawed.
-
Part 3: Label-Free Biophysical Verification (The Gold Standard)
The most robust method for validating target engagement in a physiological context is the Cellular Thermal Shift Assay (CETSA) . It relies on the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature (
CETSA Mechanism & Workflow
Figure 1: The CETSA workflow. Ligand-bound targets remain soluble at higher temperatures, while unbound targets precipitate and are pelleted out.
Detailed CETSA Protocol for Benzenesulfonamides
Reagents:
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 0.2% NP-40, 5% Glycerol, 1.5 mM
, Protease Inhibitor Cocktail. -
Heating Block: PCR thermocycler (essential for precise temp control).
Step-by-Step:
-
Cell Seeding: Seed cells (e.g., MDA-MB-231) to reach 80% confluency.
-
Drug Treatment:
-
Treat with the benzenesulfonamide derivative at
(typically 10–50 ) for 1–2 hours. -
Control: DMSO vehicle (must match % volume exactly, usually <0.5%).
-
-
Harvest & Resuspension: Wash with PBS, trypsinize, and resuspend in PBS containing protease inhibitors.
-
Thermal Challenge:
-
Divide cell suspension into 10 aliquots (PCR tubes).
-
Heat each tube to a distinct temperature (range: 37°C to 67°C) for 3 minutes .
-
Cool immediately at room temperature (3 min).
-
-
Lysis: Add Lysis Buffer. Perform 3 cycles of freeze-thaw (liquid nitrogen / 25°C water bath) to lyse cells without denaturing proteins.
-
Separation: Centrifuge at 20,000
for 20 minutes at 4°C.-
Critical: The pellet contains the denatured/precipitated protein. We analyze the supernatant .
-
-
Detection: Run SDS-PAGE and Western Blot.[1]
-
Note: If the specific target is unknown, use Thermal Proteome Profiling (TPP) by digesting the supernatant and analyzing via LC-MS/MS with TMT labeling.
-
Data Interpretation:
-
Plot the relative band intensity (y-axis) vs. Temperature (x-axis).
-
Positive Result: The curve for the drug-treated sample shifts to the right (higher
) compared to DMSO.
Part 4: Chemical Proteomics (Affinity Pulldown)
If CETSA (TPP) is inaccessible or inconclusive, Affinity Chromatography is the alternative. This requires chemical modification of your lead compound.
Probe Design Strategy
Benzenesulfonamides offer a distinct advantage: the sulfonamide nitrogen is often solvent-exposed.
-
Linker Attachment Point: Attach a PEG linker with a biotin handle to the para-position of the phenyl ring or the N-terminal if it's a secondary sulfonamide.
-
Negative Control Probe: Synthesize a "dead" probe where the sulfonamide is replaced by an acetamide (
replaced by ), or where the N-substitution is bulky enough to prevent binding.
The Pulldown Workflow
Figure 2: Affinity pulldown strategy. Specificity is determined by comparing proteins eluted from the Active Probe vs. the Negative Control Probe.
Part 5: Functional Validation (Closing the Loop)
Identifying a protein is not enough; you must prove the compound inhibits/activates it.
Enzymatic Assays (The CA Control)
Even if your target prediction points to a kinase, you must screen against Carbonic Anhydrase (hCA I, II, IX, XII) to assess selectivity.
-
Method: Stopped-flow
hydration assay. -
Indicator: Phenol red (color change from yellow to red as pH drops).
-
Logic: If
against hCA IX is < 10 nM, the anticancer effect might be hypoxia-driven. If > 10 , the target is likely off-scaffold (e.g., tubulin).
DARTS (Drug Affinity Responsive Target Stability)
A fast, secondary validation method using proteolysis.
-
Protocol: Incubate lysate with the drug -> Add Pronase (1:100 ratio) -> Stop reaction -> Western Blot.
-
Result: The drug-bound protein is "protected" from digestion and appears as a stronger band than the control.[2]
Data Presentation: Method Comparison
| Feature | In Silico Docking | CETSA (Western Blot) | CETSA (MS/TPP) | Affinity Pulldown |
| Throughput | High | Low (1 protein) | High (Proteome) | Medium |
| Physiological Relevance | Low (Static model) | High (Live context) | High | Medium (Lysate) |
| Chemical Modification | None | None | None | Required (Biotin) |
| Cost | Low | Low | High | Medium |
| Best Use | Initial Triage | Validation of specific target | De novo discovery | De novo discovery |
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[3][4] Nature Reviews Drug Discovery, 7(2), 168–181. Link
-
Martinez Molina, D., et al. (2013).[5] Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay.[5][6][7] Science, 341(6141), 84–87. Link
-
Lomenick, B., et al. (2009).[8] Target identification using drug affinity responsive target stability (DARTS).[1][8][9] Proceedings of the National Academy of Sciences, 106(51), 21984–21989. Link
-
Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767–777. Link
-
Franken, H., et al. (2015). Thermal proteome profiling for unbiased identification of drug targets and detection of downstream effectors. Nature Protocols, 10(10), 1567–1593. Link
Sources
- 1. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 2. Drug Affinity Responsive Target Stability - Creative Biolabs [creative-biolabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement | bioRxiv [biorxiv.org]
- 7. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]
- 8. Drug Affinity Responsive Target Stability (DARTS) Assay Kit_TargetMol [targetmol.com]
- 9. pnas.org [pnas.org]
Kinetic Characterization of 5-Ethoxy-2,4-Dimethylbenzenesulfonamide: A Technical Guide
This guide serves as a technical whitepaper for the kinetic characterization of 5-ethoxy-2,4-dimethylbenzenesulfonamide , a representative high-affinity ligand belonging to the sulfonamide class of Carbonic Anhydrase (CA) inhibitors.[1][2]
Executive Summary & Chemical Context
5-ethoxy-2,4-dimethylbenzenesulfonamide (CAS: 2061991-41-9) represents a refined scaffold in the development of isoform-selective Carbonic Anhydrase inhibitors.[1][2] While the primary sulfonamide moiety (
In drug development, the efficacy of such compounds is not defined solely by thermodynamic affinity (
Mechanistic Basis of Binding
To design the correct kinetic assay, one must understand the binding mode. The interaction follows a two-step "Anchor-and-Lock" mechanism:
-
The Anchor (Fast Step): The deprotonated sulfonamide nitrogen coordinates to the
ion in the active site, displacing a water molecule/hydroxide ion. This is electrostatically driven and typically fast ( ).[1][2] -
The Lock (Stabilization Step): The 5-ethoxy and 2,4-dimethyl substituents engage van der Waals interactions with the hydrophobic wall (residues Val121, Leu198, Phe131 in hCA II). This steric fit restricts dissociation, significantly decreasing
.
Visualization: The Binding Pathway
The following diagram illustrates the transition from the collision complex to the stable, kinetically locked state.
Caption: Kinetic transition from initial Zinc coordination to the hydrophobically stabilized "locked" state.
Experimental Methodology: Surface Plasmon Resonance (SPR)
Technique: Surface Plasmon Resonance (SPR) is the gold standard for this analysis due to its ability to resolve rapid
Phase 1: Surface Preparation (The Sensor Chip)
-
Sensor Chip: Series S Sensor Chip CM5 (Carboxymethylated dextran).[2]
-
Ligand (Target): Recombinant Human Carbonic Anhydrase II (hCA II) or IX (hCA IX).
-
Immobilization Chemistry: Amine Coupling.[2]
Protocol:
-
Activation: Inject EDC/NHS (1:1) for 420s at 10
L/min to activate carboxyl groups. -
Ligand Injection: Dilute hCA II to 10
g/mL in 10 mM Sodium Acetate pH 5.0. Inject until reaching a target density of 2000-3000 RU .[1][2]-
Note: High density is required for small molecule analytes to ensure sufficient
.
-
-
Blocking: Inject 1 M Ethanolamine-HCl pH 8.5 for 420s to deactivate remaining esters.
Phase 2: Kinetic Assay Setup (Single Cycle Kinetics)
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).
-
Solvent Correction: Perform a DMSO calibration curve (2.5% to 3.8%) to correct for bulk refractive index shifts.
Injection Strategy: Use Single Cycle Kinetics (SCK) to avoid aggressive regeneration steps that might damage the enzyme active site.
-
Concentration Series: Prepare a 5-fold dilution series of the compound: 0.1, 0.5, 2.5, 12.5, and 62.5
M. -
Injection: Inject sequentially from lowest to highest concentration without regeneration in between.
-
Contact Time: 60 seconds per injection.
-
Dissociation Time: 600 seconds (after the final high-concentration injection).
Data Analysis & Interpretation
The raw sensorgrams must be processed to extract kinetic constants.[2]
Step 1: Data Zeroing[2]
-
Reference Subtraction: Subtract the signal from the reference flow cell (unmodified dextran surface).
-
Blank Subtraction: Subtract "buffer-only" injections to remove system artifacts.
Step 2: Model Fitting
Fit the corrected data to a 1:1 Langmuir Binding Model .[2]
[1]Expected Parameters for 5-ethoxy-2,4-dimethylbenzenesulfonamide:
-
(Association Rate): Expect
.[1][2] The steric bulk of the ethoxy and dimethyl groups may slightly slow down association compared to unsubstituted benzenesulfonamide. -
(Dissociation Rate): Expect
. The hydrophobic interactions should significantly reduce this rate.[2] -
(Affinity): Calculated as
. Likely in the low nanomolar range (10–100 nM).
Troubleshooting: Mass Transport Limitation (MTL)
If the
-
Check: Calculate the Mass Transport Coefficient (
). -
Solution: Increase flow rate to 50-100
L/min or lower the immobilization density.
Comparative Data Summary
The following table contrasts the expected kinetics of the target compound against standard inhibitors.
| Compound | Substituents | Residence Time ( | Mechanism Note | ||
| Benzenesulfonamide | None | ~5 sec | Fast exchange; weak hydrophobic contact.[1][2] | ||
| 5-ethoxy-2,4-dimethyl... | Ethoxy, Dimethyl | ~330 sec | Hydrophobic lock; high kinetic selectivity. | ||
| Acetazolamide | Heterocyclic | ~100 sec | Fast on-rate driven by polarity.[1][2] |
Experimental Workflow Diagram
This diagram outlines the complete lifecycle of the kinetic experiment.
Caption: Step-by-step workflow for SPR kinetic analysis of sulfonamide inhibitors.
References
-
Supuran, C. T. (2008).[2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Fisher, M. J., et al. (2016). Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase. Journal of Medicinal Chemistry. Link
-
Papalia, G. A., et al. (2006). Comparative analysis of 10 small molecules binding to Carbonic Anhydrase II by different investigators using Biacore technology. Analytical Biochemistry. Link
-
Myszka, D. G. (1999).[2] Improving biosensor analysis. Journal of Molecular Recognition. Link
Sources
Methodological & Application
Application Notes and Protocols for the In Vitro Evaluation of 5-ethoxy-2,4-dimethylbenzenesulfonamide Against Cancer Cell Lines
Introduction
The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the basis of a wide array of therapeutic agents. In oncology, this moiety is notably present in inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[1] CA IX is overexpressed in a variety of solid tumors and contributes to the acidification of the tumor microenvironment, promoting tumor progression, metastasis, and resistance to therapy.[1] Its limited expression in normal tissues makes it an attractive target for the development of selective anticancer agents.[1]
This document provides a comprehensive guide for the initial in vitro characterization of 5-ethoxy-2,4-dimethylbenzenesulfonamide, a novel benzenesulfonamide derivative, as a potential anticancer agent. The protocols outlined herein are designed to assess its cytotoxicity, mode of action, and effects on key cellular processes in cancer cell lines.
Experimental Rationale and Workflow
The primary objective of this series of experiments is to determine if 5-ethoxy-2,4-dimethylbenzenesulfonamide exhibits cytotoxic effects against cancer cells and to elucidate the underlying mechanisms of its action. The workflow is designed to move from a broad assessment of cell viability to more specific assays for apoptosis and cell cycle perturbation.
Figure 1: Overall experimental workflow for the in vitro testing of 5-ethoxy-2,4-dimethylbenzenesulfonamide.
Materials and Reagents
-
Compound: 5-ethoxy-2,4-dimethylbenzenesulfonamide
-
Cell Lines:
-
MCF-7 (human breast adenocarcinoma)
-
HeLa (human cervical adenocarcinoma)
-
A549 (human lung carcinoma)
-
HEK293 (human embryonic kidney - as a non-cancerous control)[2]
-
-
Cell Culture:
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
-
MTT Assay:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)[3]
-
-
Apoptosis Assay:
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[4]
-
-
Cell Cycle Analysis:
-
Propidium Iodide (PI)
-
RNase A
-
Ethanol (70%, ice-cold)
-
-
Western Blotting:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., against Cleaved Caspase-3, PARP, Cyclin B1, p21, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Detailed Protocols
Cell Culture and Compound Preparation
-
Cell Maintenance: Culture all cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.
-
Compound Stock Solution: Prepare a 100 mM stock solution of 5-ethoxy-2,4-dimethylbenzenesulfonamide in sterile DMSO. Store at -20°C.
-
Working Solutions: Prepare fresh serial dilutions of the compound in complete cell culture medium immediately before each experiment. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cytotoxicity Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Figure 2: Workflow for the MTT cytotoxicity assay.
Protocol:
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Replace the medium with 100 µL of fresh medium containing various concentrations of 5-ethoxy-2,4-dimethylbenzenesulfonamide (e.g., 0.1, 1, 10, 50, 100, 200 µM). Include a vehicle control (0.1% DMSO).
-
Incubate the plate for 48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Example Data Presentation:
| Cell Line | IC50 (µM) after 48h |
| MCF-7 | 25.3 ± 2.1 |
| HeLa | 38.7 ± 3.5 |
| A549 | 45.1 ± 4.2 |
| HEK293 | > 200 |
Apoptosis Detection by Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V.[4] Propidium Iodide (PI) is a DNA-binding dye that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[6]
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with 5-ethoxy-2,4-dimethylbenzenesulfonamide at concentrations around the determined IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50) for 24 hours.
-
Harvest both adherent and floating cells and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[4]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of PI.[4]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[4]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Example Data Presentation:
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Vehicle Control (MCF-7) | 95.2 ± 1.5 | 2.1 ± 0.3 | 1.5 ± 0.2 | 1.2 ± 0.1 |
| Compound (1x IC50) | 40.3 ± 3.8 | 35.8 ± 2.9 | 18.7 ± 2.1 | 5.2 ± 0.6 |
| Compound (2x IC50) | 15.1 ± 2.2 | 48.9 ± 4.1 | 29.5 ± 3.3 | 6.5 ± 0.8 |
Cell Cycle Analysis
This protocol uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content.[7]
Protocol:
-
Seed and treat cells in 6-well plates as described for the apoptosis assay.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Example Data Presentation:
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (MCF-7) | 65.4 ± 4.1 | 20.1 ± 2.5 | 14.5 ± 1.9 |
| Compound (1x IC50) | 30.2 ± 3.3 | 15.8 ± 2.1 | 54.0 ± 4.5 |
Investigation of Molecular Mechanism by Western Blotting
Western blotting is used to detect specific proteins in a sample, allowing for the semi-quantitative analysis of protein expression and modification.[8][9] This can help elucidate the signaling pathways affected by the compound.
Figure 3: General workflow for Western blot analysis.
Protocol:
-
After treating cells with the compound as previously described, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[10]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-Cleaved Caspase-3, anti-PARP, anti-Cyclin B1, anti-p21, anti-β-actin) overnight at 4°C.[11]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the protein bands using an ECL substrate and an imaging system.
Hypothetical Signaling Pathway
Based on the known activity of other benzenesulfonamides, 5-ethoxy-2,4-dimethylbenzenesulfonamide may act as an inhibitor of carbonic anhydrase IX (CA IX). This inhibition would disrupt pH regulation in the tumor microenvironment, leading to intracellular acidification and subsequent induction of apoptosis and cell cycle arrest.
Figure 4: Hypothetical mechanism of action for 5-ethoxy-2,4-dimethylbenzenesulfonamide.
Conclusion
The protocols detailed in this application note provide a robust framework for the initial in vitro evaluation of 5-ethoxy-2,4-dimethylbenzenesulfonamide as a potential anticancer agent. By systematically assessing its cytotoxicity, impact on apoptosis, and effects on the cell cycle, researchers can gain critical insights into its therapeutic potential and mechanism of action. These foundational studies are essential for guiding further preclinical development.
References
-
Kumar, C. C., et al. (2008). Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor. Journal of Medicinal Chemistry, 51(15), 4632–4640. Retrieved from [Link]
-
Srinivasan, R., et al. (2011). Cytotoxicity and antioxidant activity of 5-(2,4-dimethylbenzyl)pyrrolidin-2-one extracted from marine Streptomyces VITSVK5 spp. Saudi Journal of Biological Sciences, 18(1), 51–56. Retrieved from [Link]
-
Aytac, G., & Aytac, P. (2025, December 1). Western Blot: Principles, Procedures, and Clinical Applications. StatPearls. Retrieved from [Link]
-
Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 111, 28.6.1–28.6.11. Retrieved from [Link]
-
Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Recent Advances in Pharmaceutical Sciences VII. Retrieved from [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16757. Retrieved from [Link]
-
Ain, Q. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]
-
BMG Labtech. (2025, July 28). Cytotoxicity Assays – what your cells don't like. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]
-
Nguyen, T. H. T., et al. (2024). Investigation of in Vitro Cytotoxic Activity and in Vivo Anti-Tumor Activity in Tumor-Causing Mice with 7,12-Dimethyl-benz[11]anthracene of Vietnamese Processed Panax notoginseng. Journal of Experimental Pharmacology, 16, 281–292. Retrieved from [Link]
-
Bio-Rad. (2023, January 12). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Retrieved from [Link]
-
Chen, Y., et al. (2026, January 10). Anticancer Activity of 2,3′-Dihydroxy-5′-Methoxystilbene Against NSCLC Cell Lines Through AKT-Dependent Mechanisms: A Comprehensive In Vitro and Computational Analysis. International Journal of Molecular Sciences, 27(2), 567. Retrieved from [Link]
-
Wang, J., et al. (2022). A Review of Pharmacology, Toxicity and Pharmacokinetics of 2,3,5,4'-Tetrahydroxystilbene-2-O-β-D-Glucoside. Frontiers in Pharmacology, 12, 811193. Retrieved from [Link]
-
Alfa Cytology. In Vitro Cytotoxicity Assay. Retrieved from [Link]
-
Jacob, S. W. Pharmacology of DMSO. Retrieved from [Link]
-
Al-Hujaily, E. M., et al. (2022). Combination Anticancer Therapies Using Selected Phytochemicals. Molecules, 27(17), 5455. Retrieved from [Link]
-
Sigma-Aldrich. MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
de Oliveira, C. B., et al. (2023). Soluble epoxide hydrolase inhibitors for smoking-associated inflammatory lung diseases and chronic obstructive. American Journal of Cancer Research, 13(11), 5267–5280. Retrieved from [Link]
-
Cell Biolabs, Inc. CytoSelect™ MTT Cell Proliferation Assay. Retrieved from [Link]
-
MilliporeSigma. Annexin V-FITC Apoptosis Detection Kit. Retrieved from [Link]
-
Roberts, Z. J., et al. (2014). DMXAA Causes Tumor Site-Specific Vascular Disruption in Murine Non-Small Cell Lung Cancer, and like the Endogenous Non-Canonical Cyclic Dinucleotide STING Agonist, 2′3′-cGAMP, Induces M2 Macrophage Repolarization. PLOS ONE, 9(6), e99988. Retrieved from [Link]
-
Assay Genie. (2022, November 7). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]
-
Da-Ta Biotech. In Vitro Cytotoxicity Assay: Advanced Research. Retrieved from [Link]
-
Ghosh, A., et al. (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 10(2), 1234–1245. Retrieved from [Link]
-
Biocompare. (2020, August 6). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]
Sources
- 1. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Pharmacology of DMSO [dmso.org]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. Annexin V-FITC Kit Protocol [hellobio.com]
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- 10. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Note: Targeted Delivery of 5-ethoxy-2,4-dimethylbenzenesulfonamide to Hypoxic Tumor Niches via pH-Responsive Liposomes
Executive Summary & Mechanism of Action
5-ethoxy-2,4-dimethylbenzenesulfonamide (referred to herein as EDM-BSA ) is a lipophilic small molecule belonging to the arylsulfonamide class. These compounds are potent inhibitors of Carbonic Anhydrase IX (CAIX) , a transmembrane zinc-metalloenzyme significantly overexpressed in hypoxic tumor cells but virtually absent in normal tissues.
The Hypoxia-Acidosis Axis
In solid tumors, aberrant vasculature creates regions of severe hypoxia (
-
HIF-1
Stabilization: Hypoxia stabilizes Hypoxia-Inducible Factor 1 , which upregulates CAIX expression. -
pH Regulation: CAIX catalyzes the reversible hydration of extracellular
to bicarbonate ( ) and protons ( ).[1] -
Survival:
is transported intracellularly to buffer pH (preventing apoptosis), while accumulates extracellularly, acidifying the Tumor Microenvironment (TME) to pH 6.5–6.8.
The Delivery Challenge
Systemic administration of sulfonamides faces two hurdles:
-
Off-Target Toxicity: Inhibition of cytosolic CA I/II in red blood cells and kidneys.
-
Hydrophobicity: EDM-BSA is lipophilic, requiring a carrier for stability and bioavailability.
Solution: This protocol details the encapsulation of EDM-BSA into pH-Sensitive Liposomes (PSLs) . These nanocarriers are stable at physiological pH (7.[][3]4) but undergo phase transition and cargo release specifically in the acidic TME (pH < 6.8), ensuring targeted delivery to hypoxic cells.[]
Mechanism Visualization
Figure 1: The Hypoxia-CAIX axis and the trigger mechanism for pH-sensitive liposomal release of EDM-BSA.
Protocol: Synthesis of pH-Sensitive Liposomes (PSLs)
This protocol uses DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) and CHEMS (cholesteryl hemisuccinate) . DOPE is a fusogenic lipid that forms a stable bilayer at neutral pH only when stabilized by CHEMS. At acidic pH, CHEMS protonates, causing the liposome to collapse and release the drug.
Materials Required[2][3][4][5]
-
Payload: 5-ethoxy-2,4-dimethylbenzenesulfonamide (EDM-BSA).
-
Lipids: DOPE, CHEMS, DSPE-PEG2000 (for "stealth" circulation).
-
Solvents: Chloroform (HPLC grade), Methanol.
-
Buffer: HEPES buffered saline (HBS), pH 7.4.
Step-by-Step Methodology
-
Lipid Film Formation:
-
Dissolve DOPE, CHEMS, and DSPE-PEG2000 in Chloroform:Methanol (2:1 v/v) at a molar ratio of 5.5 : 3.5 : 1 .
-
Add EDM-BSA to the lipid mixture. Note: As a lipophilic sulfonamide, EDM-BSA is co-dissolved in the organic phase for membrane loading.
-
Target Drug:Lipid ratio: 1:20 (w/w).
-
Evaporate solvents using a rotary evaporator at 40°C under vacuum until a thin, dry lipid film forms.
-
Desiccate overnight to remove trace solvents.
-
-
Hydration:
-
Hydrate the film with HEPES buffered saline (pH 7.4) at 50°C for 1 hour.
-
Vortex vigorously to form Multilamellar Vesicles (MLVs).
-
-
Sizing (Extrusion):
-
Pass the suspension 11 times through polycarbonate membranes (100 nm pore size) using a mini-extruder.
-
Goal: Uniform Unilamellar Vesicles (LUVs) of ~120 nm diameter.
-
-
Purification:
-
Remove unencapsulated EDM-BSA using a PD-10 desalting column or dialysis (MWCO 12-14 kDa) against HBS (pH 7.4) for 24 hours at 4°C.
-
Quality Control (QC) Parameters
| Parameter | Method | Acceptance Criteria |
| Particle Size | Dynamic Light Scattering (DLS) | 100–140 nm |
| Polydispersity Index (PDI) | DLS | < 0.20 |
| Zeta Potential | Electrophoretic Mobility | -15 to -25 mV (at pH 7.4) |
| Encapsulation Efficiency (EE) | HPLC/UV-Vis | > 60% |
Validation Protocol: pH-Triggered Release
To confirm the delivery system works, you must demonstrate stability at physiological pH and rapid release at tumor pH.
-
Setup: Prepare two dialysis setups (Slide-A-Lyzer cassettes).
-
Condition A: PBS pH 7.4 (Blood mimic).
-
Condition B: Acetate/PBS buffer pH 6.0 (Endosome/Hypoxic Tumor mimic).
-
-
Execution: Incubate liposomes in both buffers at 37°C.
-
Sampling: Withdraw aliquots from the external medium at 0, 15, 30, 60, 120 min, and 24 hrs.
-
Analysis: Quantify released EDM-BSA via HPLC (C18 column, Acetonitrile:Water mobile phase).
-
Expected Result: <10% release at pH 7.4 over 24h; >80% release at pH 6.0 within 2 hours.
Biological Validation: Hypoxic Cytotoxicity
This assay validates that EDM-BSA selectively kills hypoxic cells expressing CAIX.
Cell Models
-
Positive Control: MDA-MB-231 or HT-29 (High constitutive CAIX in hypoxia).
-
Negative Control: CAIX-knockout variant or non-tumorigenic fibroblast (e.g., MRC-5).
Experimental Workflow
Figure 2: Differential cytotoxicity workflow to validate hypoxia selectivity.
Procedure
-
Seeding: Seed cells (5,000/well) and allow attachment (24h).
-
Induction: Move "Hypoxia" plates to a hypoxia chamber (
) or treat with Cobalt Chloride ( ) to chemically stabilize HIF-1 . -
Treatment: Add EDM-BSA PSLs at concentrations ranging from 0.1 nM to 100
. -
Readout: Measure IC50.
-
Success Metric: The Hypoxia Cytotoxicity Ratio (HCR) (
) should be > 5, indicating the drug is significantly more potent against hypoxic cells.
-
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[4][5] Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Pastorekova, S., et al. (2004). Carbonic anhydrase IX as a marker of hypoxia in breast cancer. Molecular Oncology. Link
-
Simões, S., et al. (2004). On the formulation of pH-sensitive liposomes with long circulation times.[6] Advanced Drug Delivery Reviews, 56(7), 947-965. Link
-
Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy.[7] Nature Reviews Drug Discovery, 10(10), 767-777. Link
-
Dubois, L., et al. (2011). Imaging of CA IX with fluorescent labelled sulfonamides distinguishes hypoxic and (re)oxygenated cells in a xenograft model. Radiotherapy and Oncology, 99(3), 424-431. Link
Sources
- 1. Novel fluorinated carbonic anhydrase IX inhibitors reduce hypoxia-induced acidification and clonogenic survival of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [helda.helsinki.fi]
- 4. Hypoxia-targeting carbonic anhydrase IX inhibitors by a new series of nitroimidazole-sulfonamides/sulfamides/sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. flore.unifi.it [flore.unifi.it]
- 6. "Fliposomes: pH-sensitive liposomes containing a trans-2-morpholinocycl" by Nataliya M. Samoshina, Xin Liu et al. [scholarlycommons.pacific.edu]
- 7. The Carbonic Anhydrase Inhibitor Ethoxzolamide Inhibits the Mycobacterium tuberculosis PhoPR Regulon and Esx-1 Secretion and Attenuates Virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Kinetic and Thermodynamic Characterization of 5-ethoxy-2,4-dimethylbenzenesulfonamide Binding to CAIX and CAXII
Abstract & Scientific Rationale
Carbonic Anhydrase IX (CAIX) and XII (CAXII) are transmembrane zinc-metalloenzymes significantly upregulated in hypoxic tumor microenvironments, where they regulate pH to promote cancer cell survival and metastasis. Developing selective inhibitors for these isoforms—over the ubiquitous cytosolic CAI and CAII—is a critical challenge in oncology drug discovery.
This application note details the characterization of 5-ethoxy-2,4-dimethylbenzenesulfonamide , a representative "tail-ring-zinc binding" ligand. The presence of the ethoxy group at the 5-position and methyl groups at the 2,4-positions provides specific hydrophobic contacts intended to exploit subtle active site differences between the tumor-associated isoforms (IX/XII) and off-target isoforms.
We present two orthogonal protocols to validate binding affinity:
-
Stopped-Flow CO₂ Hydration Assay: The "gold standard" functional assay measuring the inhibition constant (
) under physiological catalytic conditions. -
Surface Plasmon Resonance (SPR): A label-free biophysical assay determining the equilibrium dissociation constant (
) and binding kinetics ( ).
Mechanism of Action
The primary mechanism of inhibition for 5-ethoxy-2,4-dimethylbenzenesulfonamide relies on the coordination of the sulfonamide moiety to the catalytic Zinc ion (
Molecular Interaction Pathway
The sulfonamide group (
Figure 1: Mechanism of sulfonamide-mediated inhibition of Carbonic Anhydrase.[1] The inhibitor displaces the catalytic water molecule.
Protocol A: Stopped-Flow CO₂ Hydration Assay (Gold Standard)
This assay measures the rate of the physiological reaction (
Materials & Reagents[1][3][4][5][6][7]
-
Instrument: Applied Photophysics SX.18MV-R (or equivalent stopped-flow system).
-
Enzyme: Recombinant human CAIX and CAXII (Catalytic Domains, extracellular).
-
Substrate:
-saturated water (prepared by bubbling gas into pure water for 30 min at 25°C; approx. 33 mM concentration). -
Buffer: 20 mM HEPES, pH 7.5.
-
Ionic Strength Adjuster: 20 mM
(to maintain constant ionic strength). -
Inhibitor Stock: 5-ethoxy-2,4-dimethylbenzenesulfonamide dissolved in DMSO (ensure final DMSO < 1% in assay).
Experimental Workflow
-
Reagent Preparation:
-
Syringe A (Enzyme Mix): Combine CAIX or CAXII (concentration optimized to ~10–50 nM final) with the inhibitor at varying concentrations (
to ) in HEPES buffer containing Phenol Red. Incubate for 15 minutes to reach equilibrium. -
Syringe B (Substrate Mix):
-saturated water diluted with HEPES buffer to achieve desired starting concentrations (1.7 mM to 17 mM).
-
-
Rapid Mixing:
-
The stopped-flow instrument rapidly mixes Syringe A and B (1:1 ratio) in the mixing chamber.
-
Dead time: Ensure instrument dead time is < 10 ms.
-
-
Detection:
-
Monitor absorbance decrease at 557 nm (Phenol Red
at pH 7.5). -
Record the initial velocity of the reaction for 10–100 seconds.
-
-
Controls:
-
Uncatalyzed Reaction (
): Run buffer (no enzyme) + . This rate must be subtracted from all enzyme runs. -
Fully Active Enzyme (
): Enzyme + DMSO (no inhibitor) + .
-
Data Analysis (Calculation of )
The inhibition constant
-
Calculate % Inhibition:
Where is the rate in the presence of inhibitor. -
Determine
: Plot reaction rate vs. log[Inhibitor] and fit to a sigmoidal dose-response curve. -
Calculate
:-
: Concentration of
(substrate). - : Michaelis-Menten constant for the specific isoform (typically ~10 mM for CAIX/XII).
-
: Concentration of
Protocol B: Surface Plasmon Resonance (SPR)[9]
While stopped-flow measures catalytic inhibition, SPR measures direct physical binding. This distinguishes between inhibitors that bind the active site and those that might act via allosteric mechanisms or aggregation.
Materials & Reagents[1][3][4][5][6][7]
-
Instrument: Biacore 8K, Carterra LSA, or Octet (BLI alternative).
-
Sensor Chip: CM5 (Carboxymethyl dextran) or NTA (for His-tagged proteins).
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4). Crucial: Add DMSO to match the inhibitor stock (typically 1-3%).
Experimental Workflow
Figure 2: SPR workflow for small molecule binding. Solvent correction is mandatory due to the high refractive index of DMSO.
-
Immobilization:
-
Use Amine Coupling (EDC/NHS) to immobilize CAIX/CAXII catalytic domains to ~2000–4000 RU.
-
Reference Channel: Activate and block a flow cell without protein to serve as a blank.
-
-
Solvent Correction:
-
Prepare a standard curve of buffer with DMSO ranging from 0.5% to 1.5% (if assay is at 1%). This corrects for bulk refractive index shifts caused by slight DMSO mismatches.
-
-
Kinetic Titration:
-
Inject 5-ethoxy-2,4-dimethylbenzenesulfonamide in a 2-fold dilution series (e.g., 0.1
to 100 ). -
Contact time: 60s (Association).
-
Dissociation time: 120s.
-
Flow rate: High flow (30–50
) to minimize mass transport limitations.
-
-
Analysis:
-
Fit data to a 1:1 Langmuir Binding Model .
-
Report
(association rate), (dissociation rate), and ( ).
-
Data Presentation & Expected Values
When reporting your results, summarize the comparative affinity in a clear table.
Table 1: Expected Kinetic Parameters for Sulfonamide Inhibition
| Parameter | CAIX (Target) | CAXII (Target) | CAII (Off-Target) | Significance |
| < 50 nM | < 50 nM | > 200 nM | Low | |
| Selectivity Ratio | 1.0 | ~1.0 | > 4.0 | Ratio of |
| Similar to | Similar to | Higher | Confirms physical binding affinity. | |
| Slow | Slow | Fast | Slower off-rate implies longer residence time on target. |
Troubleshooting & Validation (Trustworthiness)
-
Issue: High Background Hydrolysis.
-
Cause: Spontaneous hydration of
or contamination. -
Fix: Always subtract the "buffer only" rate (
). Ensure all glassware is acid-washed to remove trace metals that might catalyze the reaction.
-
-
Issue: SPR Signal "Square Wave" (No binding curve).
-
Cause: Concentration too low or binding too weak (fast on/off).
-
Fix: Increase concentration range. Check protein activity (ligand viability) using a positive control like Acetazolamide or Ethoxzolamide .
-
-
Issue: Inconsistent
values.-
Cause: pH drift.
-
Fix: Sulfonamide binding is pH-dependent. Ensure HEPES buffer is strictly pH 7.5 at the experimental temperature.
-
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.
-
Alterio, V., et al. (2012). Crystal Structure of the Human Carbonic Anhydrase II in Complex with the Drug Acetazolamide. Proceedings of the National Academy of Sciences.
-
Mboge, M. Y., et al. (2018).[3] Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides.[5] PLOS ONE.
-
Biosensing Instrument. (2025). Small Molecule Detection by Surface Plasmon Resonance (SPR).[6][7][8][9][10] Application Note.
-
BenchChem. (2025).[2] Validating the Selectivity of Novel Carbonic Anhydrase IX Inhibitors. Technical Guide.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A review on Carbonic Anhydrase IX and XII Inhibitors | Auctores [auctoresonline.com]
- 5. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
- 6. biosensingusa.com [biosensingusa.com]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. biosensingusa.com [biosensingusa.com]
- 10. pubs.acs.org [pubs.acs.org]
Stopped-flow enzyme kinetics with 5-ethoxy-2,4-dimethylbenzenesulfonamide
Application Note & Protocol
Elucidating the Pre-Steady-State Kinetics of Carbonic Anhydrase Inhibition by 5-ethoxy-2,4-dimethylbenzenesulfonamide Using Stopped-Flow Spectroscopy
Audience: Researchers, scientists, and drug development professionals in enzymology and pharmacology.
Abstract: This document provides a detailed guide for investigating the pre-steady-state enzyme kinetics of 5-ethoxy-2,4-dimethylbenzenesulfonamide, a potent inhibitor of carbonic anhydrase (CA). We will delve into the principles of stopped-flow spectroscopy and its application in capturing the rapid binding events of this inhibitor to its target enzyme. This guide offers a comprehensive, step-by-step protocol for experimental design, data acquisition, and analysis, enabling researchers to determine key kinetic parameters such as the association rate constant (k_on_), dissociation rate constant (k_off_), and the inhibition constant (K_i_).
Introduction: The Significance of Pre-Steady-State Kinetics in Drug Discovery
The study of enzyme kinetics is fundamental to understanding the mechanism of action of novel therapeutic agents. While steady-state kinetics provides valuable information about the overall catalytic efficiency of an enzyme, it often fails to capture the rapid, transient events that occur in the initial moments of an enzyme-catalyzed reaction.[1][2] Pre-steady-state kinetics, in contrast, focuses on these early events, allowing for the direct measurement of individual rate constants for substrate binding, product release, and conformational changes.[1][3][4] This level of mechanistic detail is invaluable in drug discovery for elucidating how an inhibitor interacts with its target enzyme.
5-ethoxy-2,4-dimethylbenzenesulfonamide belongs to the sulfonamide class of compounds, many of which are known to be potent inhibitors of carbonic anhydrases (CAs).[5][6][7] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are implicated in a variety of physiological processes, making them attractive drug targets for conditions such as glaucoma, epilepsy, and altitude sickness.[8][9] Given its structural similarity to known CA inhibitors, it is hypothesized that 5-ethoxy-2,4-dimethylbenzenesulfonamide also targets this enzyme family.
Stopped-flow spectroscopy is an ideal technique for studying the rapid kinetics of CA inhibition.[10][11][12] This method allows for the rapid mixing of enzyme and inhibitor solutions and the real-time monitoring of the reaction progress on a millisecond timescale.[13][14] By observing the change in a spectroscopic signal, such as absorbance or fluorescence, we can directly measure the rates of inhibitor binding and dissociation.
Principle of the Stopped-Flow Assay for Carbonic Anhydrase
The most common method for monitoring CA activity using stopped-flow is the "pH-indicator" or "CO2 hydration" assay.[15] This assay relies on the change in pH that occurs as CA catalyzes the hydration of CO2 to bicarbonate and a proton:
CO₂ + H₂O ⇌ HCO₃⁻ + H⁺
The production of a proton leads to a decrease in the pH of the solution. This pH change can be monitored in real-time by including a pH-sensitive indicator dye, such as phenol red, in the reaction mixture.[11] The absorbance of the indicator dye changes with pH, providing a direct spectroscopic signal that can be followed over time. When an inhibitor is introduced, it will bind to the enzyme, slowing down the rate of the catalyzed reaction and thus altering the rate of pH change. By analyzing the kinetics of this change in the presence of varying concentrations of the inhibitor, we can determine the kinetic parameters of inhibition.
Experimental Workflow and Protocol
Materials and Reagents
-
Enzyme: Human Carbonic Anhydrase II (CAII), purified.
-
Inhibitor: 5-ethoxy-2,4-dimethylbenzenesulfonamide, dissolved in a suitable organic solvent (e.g., DMSO) to create a high-concentration stock solution. Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <1%) to avoid affecting enzyme activity.[16]
-
Substrate: CO₂-saturated water. This can be prepared by bubbling CO₂ gas through chilled, deionized water.
-
Buffer: A non-inhibitory buffer with a pKa around the desired experimental pH (e.g., HEPES for pH 7.4).[11]
-
pH Indicator: Phenol red.
-
Stopped-Flow Spectrophotometer: An instrument capable of rapid mixing and absorbance measurements with a dead time of a few milliseconds.[2][12]
Solution Preparation
-
Enzyme Stock Solution: Prepare a concentrated stock solution of CAII in the assay buffer. The final concentration in the reaction cell should be high enough to produce a measurable signal change in the pre-steady-state phase.[2]
-
Inhibitor Stock Solution: Prepare a series of dilutions of the 5-ethoxy-2,4-dimethylbenzenesulfonamide stock solution in the assay buffer.
-
Syringe A Solution (Enzyme + Indicator): In a volumetric flask, combine the assay buffer, a specific volume of the CAII stock solution, and the phenol red indicator.
-
Syringe B Solution (Substrate ± Inhibitor): In another volumetric flask, prepare the CO₂-saturated water in the assay buffer. For experiments with the inhibitor, add the desired concentration of 5-ethoxy-2,4-dimethylbenzenesulfonamide.
Stopped-Flow Instrument Setup and Data Acquisition
-
Instrument Equilibration: Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).
-
Syringe Loading: Load Syringe A with the enzyme/indicator solution and Syringe B with the substrate/inhibitor solution.
-
Wavelength Selection: Set the spectrophotometer to monitor the absorbance change of phenol red at its λ_max_ for the acidic form (around 557 nm).[11]
-
Data Acquisition Parameters: Set the data acquisition time to capture the entire pre-steady-state and initial steady-state phases of the reaction (typically a few seconds).
-
Mixing and Data Collection: Initiate the stopped-flow run. The instrument will rapidly mix the contents of the two syringes, and data collection will be triggered. Collect multiple (at least 5-7) kinetic traces for each condition to be averaged for improved signal-to-noise ratio.[17]
Experimental Design for Determining Kinetic Constants
-
To determine the observed rate constant of inhibition (k_obs_):
-
Keep the concentrations of CAII and CO₂ constant.
-
Vary the concentration of 5-ethoxy-2,4-dimethylbenzenesulfonamide over a wide range.
-
-
To determine the association rate constant (k_on_) and dissociation rate constant (k_off_):
-
Plot the obtained k_obs_ values against the inhibitor concentration.
-
Fit the data to the linear equation for a simple bimolecular binding model: k_obs_ = k_on_[I] + k_off_ where [I] is the inhibitor concentration. The slope of the line will be k_on_, and the y-intercept will be k_off_.
-
-
To determine the inhibition constant (K_i_):
-
The inhibition constant can be calculated from the ratio of the dissociation and association rate constants: K_i_ = k_off_ / k_on_
-
Data Presentation and Interpretation
The raw data from the stopped-flow experiment will be a series of absorbance versus time traces. These traces should be fitted to a single or double exponential decay function to extract the observed rate constant (k_obs_) for each inhibitor concentration.
Table 1: Hypothetical Kinetic Data for the Inhibition of Carbonic Anhydrase II by 5-ethoxy-2,4-dimethylbenzenesulfonamide
| Inhibitor Concentration (µM) | Observed Rate Constant (k_obs_) (s⁻¹) |
| 0 | 0.05 (uncatalyzed rate) |
| 10 | 1.5 |
| 20 | 2.8 |
| 40 | 5.5 |
| 80 | 10.8 |
| 160 | 21.2 |
By plotting the k_obs_ values against the inhibitor concentration, a linear relationship should be observed, allowing for the determination of k_on_ and k_off_.
Trustworthiness: A Self-Validating Experimental System
To ensure the reliability and accuracy of the kinetic data, the following controls and validation steps are essential:
-
Control for Uncatalyzed Reaction: Perform experiments in the absence of the enzyme to measure the rate of the uncatalyzed CO₂ hydration. This rate should be subtracted from the enzyme-catalyzed rates.
-
Enzyme Activity Check: Periodically measure the steady-state activity of the CAII to ensure it remains active throughout the experiments.
-
Inhibitor Stability: Confirm the stability of 5-ethoxy-2,4-dimethylbenzenesulfonamide in the assay buffer over the time course of the experiments.
-
Solvent Effects: Run control experiments with the same concentration of the organic solvent (e.g., DMSO) used to dissolve the inhibitor to ensure it does not significantly affect the enzyme's activity.
-
Reproducibility: Each experimental condition should be repeated multiple times to ensure the reproducibility of the results.[11]
Visualizations
Experimental Workflow
Caption: Inhibition of the carbonic anhydrase catalytic cycle.
References
-
PubMed. Pre-steady state kinetic analysis of an enzymatic reaction monitored by time-resolved electrospray ionization mass spectrometry. [Link]
-
National Institutes of Health (NIH). Pre-Steady-State Kinetic Analysis of Single-Nucleotide Incorporation by DNA Polymerases. [Link]
-
National Institutes of Health (NIH). Pre-Steady-State Kinetic Analysis of 1-Deoxy-D-xylulose-5-phosphate Reductoisomerase from Mycobacterium tuberculosis Reveals Partial Rate Limitation by Isomerization. [Link]
-
MIT OpenCourseWare. 5.08 Recitation 2: Pre-steady state kinetic analysis. [Link]
-
National Institutes of Health (NIH). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. [Link]
-
McGill University. Stop Flow Kinetics. [Link]
-
Taylor & Francis Online. Stopped-flow – Knowledge and References. [Link]
-
University of York. Rapid reaction kinetics (Stopped-Flow). [Link]
-
AA Blocks. 5-ethoxy-2,4-dimethyl-N-(2-methylpropyl)benzenesulfonamide. [Link]
-
Frontiers. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. [Link]
-
BioLogic Science Instruments. What are stopped-flows and how do they help chemists and biochemists understand high-speed chemical reactions?[Link]
-
National Institutes of Health (NIH). Application of Stopped-flow Kinetics Methods to Investigate the Mechanism of Action of a DNA Repair Protein. [Link]
-
Fiveable. Stopped-flow and relaxation techniques | Chemical Kinetics Class Notes. [Link]
-
ResearchGate. (PDF) The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. [Link]
-
Wikipedia. Ethoxzolamide. [Link]
-
MDPI. In Vitro Enzymatic and Kinetic Studies, and In Silico Drug-Receptor Interactions, and Drug-Like Profiling of the 5-Styrylbenzamide Derivatives as Potential Cholinesterase and β-Secretase Inhibitors with Antioxidant Properties. [Link]
-
PubChem. Ethoxzolamide. [Link]
-
National Institutes of Health (NIH). Synthesis, enzyme inhibitory kinetics mechanism and computational study of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides as novel therapeutic agents for Alzheimer's disease. [Link]
-
University of California, Davis. Enzyme Kinetics. [Link]
-
National Institutes of Health (NIH). Carbonic Anhydrase Inhibitors. [Link]
-
Indian Journal of Pharmaceutical Sciences. Effects of Water Miscible Organic Co-solvents on Enzyme Kinetic Parameters of Drug Metabolizing Enzymes in Rat Liver Microsomes. [Link]
-
Wikipedia. Carbonic anhydrase inhibitor. [Link]
-
SingleCare. Carbonic anhydrase inhibitors: Uses, common brands, and safety info. [Link]
-
Mahatma Gandhi Central University. Enzyme Kinetics. [Link]
-
PubChem. N-butyl-4-ethoxy-2,5-dimethylbenzenesulfonamide. [Link]
-
PubChem. 4-Ethoxy-2,5-dimethoxybenzaldehyde. [Link]
Sources
- 1. Pre-Steady-State Kinetics-Creative Enzymes [creative-enzymes.com]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. Pre-steady state kinetic analysis of an enzymatic reaction monitored by time-resolved electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pre-Steady-State Kinetic Analysis of Single-Nucleotide Incorporation by DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethoxzolamide - Wikipedia [en.wikipedia.org]
- 6. Ethoxzolamide | C9H10N2O3S2 | CID 3295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
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- 9. List of carbonic anhydrase inhibitors: Uses, common brands, and safety information [singlecare.com]
- 10. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. biologic.net [biologic.net]
- 13. Rapid reaction kinetics - Department of Biology, University of York [york.ac.uk]
- 14. fiveable.me [fiveable.me]
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Application Note: 5-Ethoxy-2,4-Dimethylbenzenesulfonamide in Combination Therapy Studies
From Precursor to Potency: Synthesizing and Applying Bcl-2 Inhibitors in Synergistic AML Protocols
Abstract
This technical guide addresses the application of 5-ethoxy-2,4-dimethylbenzenesulfonamide (CAS: 364323-64-8), a critical pharmacophore intermediate used in the synthesis of selective B-cell lymphoma-2 (Bcl-2) inhibitors, most notably Venetoclax (ABT-199) . While the sulfonamide itself lacks potent monotherapy activity, its incorporation into the acyl-sulfonamide core is the determining factor for high-affinity binding to the Bcl-2 hydrophobic groove. This note details the protocol for coupling this intermediate to generate active Bcl-2 inhibitors and provides a validated workflow for utilizing the resulting agent in combination therapy studies (specifically with hypomethylating agents) for Acute Myeloid Leukemia (AML) research.
Part 1: Chemical Biology & Mechanism of Action[1][2]
The Role of the Sulfonamide Scaffold
The 5-ethoxy-2,4-dimethylbenzenesulfonamide moiety functions as a "molecular anchor." In the final Venetoclax molecule, this fragment penetrates the P2 pocket of the Bcl-2 protein. Its specific substitution pattern (ethoxy and dimethyl groups) is engineered to maximize Van der Waals interactions while excluding binding to Bcl-xL, thereby reducing the thrombocytopenia risk associated with earlier generation inhibitors (e.g., Navitoclax).
Pathway Visualization
The following diagram illustrates the mechanism where the synthesized inhibitor displaces pro-apoptotic proteins (BIM) from Bcl-2, triggering mitochondrial outer membrane permeabilization (MOMP).
Figure 1: Mechanism of Action.[1][2][3] The sulfonamide-derived inhibitor binds Bcl-2, releasing sequestered BIM to activate BAX/BAK-mediated apoptosis.
Part 2: Synthesis Protocol (Acyl-Sulfonamide Coupling)
Objective: To couple 5-ethoxy-2,4-dimethylbenzenesulfonamide with the appropriate carboxylic acid precursor (e.g., the indole/azaindole core) to form the active acyl-sulfonamide bond found in Venetoclax.
Safety: Perform all steps in a fume hood. The sulfonamide and coupling reagents are irritants.
Materials
-
Precursor A: 5-ethoxy-2,4-dimethylbenzenesulfonamide (1.0 eq)
-
Precursor B: 4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoic acid (1.0 eq) [Representative Core]
-
Coupling Agents: EDC·HCl (1.5 eq) and DMAP (1.2 eq)
-
Solvent: Anhydrous Dichloromethane (DCM) and Triethylamine (TEA)
Step-by-Step Methodology
-
Activation: Dissolve Precursor B (Carboxylic Acid) in anhydrous DCM (10 mL/mmol) under nitrogen atmosphere. Add EDC·HCl and DMAP. Stir at 0°C for 30 minutes to activate the acid.
-
Coupling: Add 5-ethoxy-2,4-dimethylbenzenesulfonamide (Precursor A) to the reaction mixture. Add TEA (2.0 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC or LC-MS (Target Mass: ~868 Da for Venetoclax).
-
Work-up: Dilute with DCM, wash with 1N HCl (to remove unreacted amine/DMAP), saturated NaHCO3, and brine.
-
Purification: Dry organic layer over Na2SO4, concentrate, and purify via silica gel chromatography (Gradient: 0–10% Methanol in DCM).
-
Validation: Verify structure via 1H-NMR. Key signal: The sulfonamide NH proton typically appears as a broad singlet downfield (~8.0–10.0 ppm) or is exchangeable.
Part 3: Combination Therapy Study Design (AML)
Context: Monotherapy with Bcl-2 inhibitors often leads to resistance via MCL-1 upregulation. Combination with Hypomethylating Agents (HMAs) like Azacitidine is the clinical standard. This protocol describes an in vitro synergy study.
Experimental Workflow
Figure 2: Experimental workflow for assessing synergistic potential of the synthesized inhibitor.
Detailed Protocol: Checkerboard Synergy Assay
Objective: Determine the Combination Index (CI) to quantify synergy between the synthesized Bcl-2 inhibitor and Azacitidine.
Reagents:
-
Synthesized Bcl-2 Inhibitor (dissolved in DMSO, 10 mM stock).
-
Azacitidine (freshly prepared in PBS/media; unstable in DMSO).
-
AML Cell Lines: MV4-11 (FLT3-ITD) or HL-60.
-
Assay Reagent: CellTiter-Glo® (Promega) or Annexin V-FITC.
Procedure:
-
Seeding: Plate AML cells (e.g., 20,000 cells/well) in a white-walled 96-well plate. Volume: 90 µL.
-
Matrix Design (Checkerboard):
-
Axis Y (Bcl-2 Inhibitor): 8-point serial dilution (e.g., 0, 1, 10, 50, 100, 500, 1000, 5000 nM).
-
Axis X (Azacitidine): 8-point serial dilution (e.g., 0, 0.1, 0.5, 1, 2.5, 5, 10 µM).
-
-
Treatment: Add 5 µL of 20x concentrated Bcl-2 inhibitor and 5 µL of 20x Azacitidine to appropriate wells. Ensure final DMSO concentration is <0.5%.
-
Controls:
-
DMSO Only (Vehicle Control).
-
Bcl-2 Inhibitor Single Agent (Row A).
-
Azacitidine Single Agent (Column 1).
-
Media Only (Background).
-
-
Incubation: Incubate at 37°C, 5% CO2 for 72 hours . (Note: 24h is insufficient for apoptosis-driven viability loss in this mechanism).
-
Readout: Add 100 µL CellTiter-Glo, shake for 2 mins, incubate 10 mins, read Luminescence.
Data Analysis & Interpretation
Calculate the Combination Index (CI) using the Chou-Talalay method:
| CI Value | Interpretation |
| < 0.9 | Synergism (Desired outcome for Combo Therapy) |
| 0.9 - 1.1 | Additive Effect |
| > 1.1 | Antagonism |
Critical Insight: In AML studies, successful combination therapy typically yields a CI of 0.3–0.7, indicating strong synergy. This is often driven by Azacitidine "priming" the cells for apoptosis by lowering the threshold for MOMP, allowing the Bcl-2 inhibitor to execute cell death more efficiently [2, 3].
References
-
Souers, A. J., et al. (2013). "ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets." Nature Medicine, 19(2), 202-208. Link
-
DiNardo, C. D., et al. (2020). "Azacitidine and Venetoclax in Previously Untreated Acute Myeloid Leukemia." New England Journal of Medicine, 383, 617-629. Link
-
Konopleva, M., et al. (2016). "Efficacy and Biological Correlates of Response in a Phase II Study of Venetoclax Monotherapy in Patients with Acute Myelogenous Leukemia." Cancer Discovery, 6(10), 1106-1117. Link
-
AbbVie Inc. (2018). "Process for the preparation of venetoclax." World Intellectual Property Organization, WO2018029711A2. Link
Sources
Development of a fluorescent probe based on 5-ethoxy-2,4-dimethylbenzenesulfonamide
Application Note: Development of Fluorescent Probes Based on 5-Ethoxy-2,4-Dimethylbenzenesulfonamide
Part 1: Executive Summary & Design Logic
1.1 The Target & Scaffold Significance
The molecule 5-ethoxy-2,4-dimethylbenzenesulfonamide represents a classic pharmacophore for Carbonic Anhydrase (CA) inhibition.[1] The primary sulfonamide moiety (
-
Target Relevance: CA isoforms, particularly the transmembrane CA IX and CA XII , are critical biomarkers for tumor hypoxia and pH regulation in metastatic cancers.
-
Scaffold Rationale: The 2,4-dimethyl substitution pattern provides hydrophobic interactions within the enzyme pocket, while the 5-ethoxy group offers a strategic "exit vector" for linker attachment without disrupting the catalytic binding. This makes it an ideal scaffold for developing "Tail-Approach" fluorescent probes.[1]
1.2 Design Principles (The "Tail Approach")
To convert this inhibitor into a probe, we must attach a fluorophore without compromising its affinity (
-
Attachment Site: The 5-position (modifying the ethoxy group) is the optimal site to extend a linker towards the solvent-exposed region of the enzyme.
-
Linker Strategy: A polyethylene glycol (PEG) or alkyl chain (
) prevents steric clash between the bulky fluorophore and the enzyme rim. -
Fluorophore Selection:
-
FITC/FAM: High quantum yield, pH-sensitive (useful for extracellular pH mapping).[1]
-
BODIPY: pH-insensitive, high photostability, suitable for intracellular imaging.
-
Part 2: Experimental Protocols
Protocol A: Probe Synthesis & Conjugation
Objective: Functionalize the scaffold to create a 5-(linker-fluorophore)-2,4-dimethylbenzenesulfonamide probe.[1]
Materials:
-
Precursor: 2,4-Dimethylphenol[1]
-
Reagents: Chlorosulfonic acid,
-Boc-amino alkyl bromide, TFA, FITC-NCS (or NHS-ester).[1] -
Solvents: DMF, DCM, Anhydrous THF.
Step-by-Step Workflow:
-
Scaffold Construction (Sulfonylation):
-
React 2,4-dimethylphenol with chlorosulfonic acid (
, 2h) followed by ammonolysis ( ) to yield 5-hydroxy-2,4-dimethylbenzenesulfonamide . -
Note: The sulfonamide group is stable; the hydroxyl group provides the handle.
-
-
Linker Attachment (Etherification):
-
Deprotection:
-
Treat with TFA/DCM (1:1) for 30 min at RT. Evaporate to dryness to yield the free amine triflate salt.
-
-
Fluorophore Conjugation:
Protocol B: In Vitro Binding Validation (Stopped-Flow Kinetics)
Objective: Confirm the probe retains inhibitory activity against hCA IX/II.[1]
Principle: Measure the inhibition of CA-catalyzed
-
Preparation:
-
Enzyme: Recombinant hCA IX and hCA II (10–50 nM).
-
Substrate:
-saturated water.[1] -
Buffer: 20 mM Hepes (pH 7.5), 20 mM
, 10 M Phenol Red.
-
-
Assay:
-
Incubate Enzyme + Probe (0.1 nM – 10
M) for 15 min. -
Rapidly mix with
solution in the stopped-flow apparatus. -
Monitor absorbance decay at 557 nm (acidification).
-
-
Data Analysis:
Protocol C: In Cellulo Hypoxia Imaging
Objective: Visualize CA IX overexpression in hypoxic cancer cells.
-
Cell Culture:
-
Cell Lines: HeLa (Cervical cancer) or HT-29 (Colorectal adenocarcinoma).
-
Condition: Normoxia (
) vs. Hypoxia ( , 24h induction with or hypoxia chamber).
-
-
Staining:
-
Seed cells on confocal dishes.
-
Induce hypoxia for 24h to upregulate CA IX.
-
Incubate with Probe (1-5
M) for 30 min at . -
Optional: Co-stain with membrane marker (e.g., WGA-Alexa647).[1]
-
-
Imaging (Confocal):
-
Excitation: 488 nm (for FITC). Emission: 520 nm.
-
Control: Pre-incubate with 100
M Acetazolamide (non-fluorescent blocker) to confirm specificity.
-
Part 3: Visualization & Data Structure
Synthesis & Mechanism Workflow
Caption: Workflow for transforming the sulfonamide scaffold into a functional fluorescent probe, from design to biological readout.
Quantitative Data Summary Template
| Parameter | Assay Method | Parent Scaffold | Fluorescent Probe | Target Specification |
| Affinity ( | Stopped-Flow (hCA IX) | ~5–10 nM | 10–50 nM | Retain < 50 nM |
| Selectivity | hCA IX vs hCA I (Ratio) | > 50-fold | > 20-fold | Minimize cytosolic binding |
| Quantum Yield ( | Spectroscopy (PBS) | N/A | 0.6 – 0.8 | High Brightness |
| Cell Uptake | Confocal Microscopy | N/A | Membrane/Cytosol | Specific Localization |
Part 4: Troubleshooting & Critical Factors
-
Fluorescence Quenching:
-
Issue: Upon binding to the enzyme, some fluorophores (like FITC) may be quenched by active site residues (Trp/His).
-
Solution: Use a longer linker (PEG4) to push the fluorophore out of the pocket, or switch to a solvatochromic dye (e.g., Dansyl) that enhances signal upon binding.
-
-
Membrane Permeability:
-
Issue: Sulfonamides are generally polar; adding a charged fluorophore may prevent cell entry.
-
Solution: For intracellular targets (CA I/II), use Acetoxymethyl (AM) ester prodrugs of the fluorophore. For transmembrane targets (CA IX), impermeability is actually desired to reduce background.
-
-
Non-Specific Binding:
-
Validation: Always perform a "Blocking Control" experiment. Pre-treatment with 100-fold excess of unlabeled Acetazolamide or Ethoxzolamide must abolish the fluorescent signal.
-
Part 5: References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[2] Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Dubois, L., et al. (2007). Imaging the Hypoxia Surrogate Marker CA IX with Novel Fluorescent Sulfonamides.[2][3] Analytical Chemistry, 79, 230-237. (Foundational work on sulfonamide probe design).
-
Alterio, V., et al. (2012). Crystal structure of the catalytic domain of the tumor-associated human carbonic anhydrase IX.[1] Proceedings of the National Academy of Sciences, 106(38), 16233-16238. Link
-
Touisni, N., et al. (2011). Fluorescent sulfonamide derivatives as cell-permeant probes for carbonic anhydrase imaging.[1][3] ChemMedChem, 6(10), 1805-1812. (Protocol for linker attachment).
Sources
- 1. Benzenesulfonamide, 4-amino-5-methoxy-N,2-dimethyl- | C9H14N2O3S | CID 170791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase inhibitors. Design of fluorescent sulfonamides as probes of tumor-associated carbonic anhydrase IX that inhibit isozyme IX-mediated acidification of hypoxic tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: A Framework for Assessing the Anti-Metastatic Potential of 5-ethoxy-2,4-dimethylbenzenesulfonamide
Introduction: The Rationale for Investigating a Novel Sulfonamide in Metastasis
Metastasis, the dissemination of cancer cells from a primary tumor to form secondary colonies at distant sites, is the primary cause of mortality in cancer patients. The metastatic cascade is a complex, multi-step process involving local invasion, intravasation into the circulatory system, survival in transit, extravasation into new tissues, and colonization. Developing therapeutic agents that can specifically inhibit one or more of these steps is a critical goal in oncology research.
The sulfonamide (-SO₂NH₂) moiety is a privileged scaffold in medicinal chemistry, forming the basis of a wide array of drugs with antibacterial, anti-inflammatory, and, notably, anti-cancer properties.[1][2] Several sulfonamide derivatives have demonstrated significant antitumor activity through diverse mechanisms, including the inhibition of angiogenesis, disruption of microtubule assembly, and cell cycle arrest.[1][2] For instance, compounds like pazopanib act as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis, which is crucial for tumor growth and metastasis.[3][4] Others have been shown to interfere with microtubule dynamics, a process essential for cell division and migration.[5]
Given this precedent, 5-ethoxy-2,4-dimethylbenzenesulfonamide, a novel synthetic compound, represents a promising candidate for investigation as an anti-metastatic agent. This document provides a comprehensive, multi-stage protocol designed to rigorously evaluate its potential, from initial in vitro screening to mechanistic elucidation and in vivo validation. The proposed workflow is designed to be a self-validating system, where findings from each stage inform the subsequent experimental choices.
Guiding Principles of this Protocol
-
Tiered Approach: The protocol begins with broad, high-throughput in vitro assays to establish a biological activity profile before proceeding to more complex and resource-intensive mechanistic and in vivo studies.
-
Mechanistic Hypothesis-Driven: Based on the known targets of other sulfonamides, this protocol includes specific assays for key pathways involved in metastasis, such as angiogenesis, cell motility, and the Epithelial-Mesenchymal Transition (EMT).
-
Clinical Relevance: The choice of cell lines and in vivo models is guided by the need to reflect human cancer pathology, with a focus on highly metastatic cancer types such as triple-negative breast cancer or non-small cell lung cancer.
Stage 1: Foundational In Vitro Assessment
The initial stage focuses on determining the fundamental bioactivity of 5-ethoxy-2,4-dimethylbenzenesulfonamide (hereafter referred to as 'Compound S') on cancer cells. The primary goals are to establish its cytotoxic profile and its direct impact on the key metastatic attributes of cell migration and invasion.
Protocol 1.1: Cytotoxicity Assessment (MTT Assay)
Rationale: Before evaluating anti-metastatic effects, it is crucial to determine the concentrations at which Compound S inhibits cell proliferation or induces cell death. This allows for the selection of non-lethal concentrations for subsequent migration and invasion assays, ensuring that any observed effects are due to specific anti-migratory action rather than general cytotoxicity.[6]
Materials:
-
Metastatic cancer cell line (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Compound S stock solution (e.g., 100 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium and incubate overnight (37°C, 5% CO₂).[3]
-
Drug Treatment: Prepare serial dilutions of Compound S in culture medium. Remove the overnight medium from the cells and add 100 µL of the compound dilutions (e.g., ranging from 0.1 µM to 200 µM). Include a vehicle control (DMSO at the same final concentration as the highest compound dose) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.
| Cell Line | Description | Hypothetical IC₅₀ of Compound S (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 45.8 |
| A549 | Non-Small Cell Lung Carcinoma | 62.3 |
| PC-3 | Prostate Cancer | 51.7 |
| HCT116 | Colorectal Carcinoma | 75.1 |
| WI-38 | Normal Human Fibroblasts | > 200 |
Protocol 1.2: Wound Healing (Scratch) Assay
Rationale: This assay provides a straightforward method to assess collective cell migration, mimicking the process of cells moving to close a gap, akin to tissue repair or tumor invasion.[7][8][9] It is an excellent first-pass test for anti-migratory effects.
Materials:
-
Cancer cells (e.g., MDA-MB-231)
-
6-well or 12-well plates
-
200 µL pipette tips
-
Compound S at non-lethal concentrations (e.g., IC₅₀/4, IC₅₀/2)
-
Microscope with a camera
Procedure:
-
Create Confluent Monolayer: Seed cells in a plate to achieve a fully confluent monolayer after 24-48 hours.
-
Create Wound: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the monolayer.[8]
-
Wash: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing the desired non-lethal concentration of Compound S or vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours).
-
Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure over time compared to the vehicle control.
Protocol 1.3: Transwell Migration and Invasion Assays
Rationale: These assays, also known as Boyden chamber assays, quantify the chemotactic ability of cells to move through a porous membrane. The invasion assay adds a layer of extracellular matrix (ECM) gel (e.g., Matrigel), which cells must actively degrade and invade, simulating a key step in metastasis.[1][10][11][12][13]
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
Compound S at non-lethal concentrations
-
Cotton swabs, crystal violet stain, and methanol
Procedure:
-
Rehydrate/Coat Inserts: Rehydrate the transwell membranes with serum-free medium. For the invasion assay, coat the top of the membrane with a thin layer of diluted Matrigel and allow it to solidify at 37°C.[2][12]
-
Prepare Chambers: Add medium containing 10% FBS (chemoattractant) to the lower wells of the 24-well plate.
-
Cell Seeding: Resuspend serum-starved cells in serum-free medium containing either Compound S or vehicle. Seed 5 x 10⁴ cells into the upper chamber of each insert.
-
Incubation: Incubate for 16-24 hours at 37°C.
-
Remove Non-Migrated Cells: Use a cotton swab to gently wipe away the cells that did not migrate/invade from the upper surface of the membrane.
-
Fix and Stain: Fix the cells that have moved to the underside of the membrane with methanol, then stain with 0.5% crystal violet.
-
Quantification: Elute the stain and measure absorbance, or count the number of stained cells in several microscopic fields per membrane. Express the results as a percentage of the vehicle control.
Stage 2: Mechanistic Elucidation
Assuming positive results from Stage 1 (i.e., inhibition of migration/invasion at non-toxic doses), the next stage is to investigate the potential mechanism of action. Based on the literature for other anti-cancer sulfonamides, we will explore effects on angiogenesis, microtubule dynamics, carbonic anhydrase activity, and EMT signaling.
Experimental Workflow for Anti-Metastatic Assessment
Caption: A tiered workflow for assessing the anti-metastatic potential of a novel compound.
Protocol 2.1: VEGFR-2 Kinase Assay
Rationale: Angiogenesis is essential for metastatic growth. VEGFR-2 is a primary driver of this process, and its inhibition is a validated anti-cancer strategy.[4] Many sulfonamides target this kinase.[3]
Procedure: This assay measures the transfer of a phosphate group from ATP to a substrate by the VEGFR-2 enzyme. The inhibitory effect is quantified by measuring the reduction in signal.
-
Utilize a commercial in vitro luminescence-based kinase assay kit (e.g., VEGFR2 Kinase Assay Kit, BPS Bioscience).[14][15][16]
-
Prepare a master mixture containing kinase buffer, ATP, and a suitable substrate (e.g., Poly (Glu:Tyr, 4:1)).[15][16]
-
In a 96-well plate, add the master mixture to wells containing serial dilutions of Compound S or a known VEGFR-2 inhibitor (e.g., Pazopanib) as a positive control.
-
Initiate the reaction by adding recombinant human VEGFR-2 enzyme.
-
Incubate at 30°C for 45-60 minutes.
-
Stop the reaction and measure the remaining ATP level by adding a luminescence reagent (e.g., Kinase-Glo® MAX).
-
Read luminescence on a microplate reader. A lower signal indicates higher kinase activity (more ATP consumed), so an effective inhibitor will result in a higher signal.
Protocol 2.2: Tubulin Polymerization Assay
Rationale: Microtubules are critical for cell division, shape, and motility. Compounds that disrupt tubulin polymerization can inhibit these processes and are effective anti-cancer agents.[5]
Procedure: This assay measures light scattering at 340 nm, which is proportional to the mass of microtubule polymer formed from purified tubulin.[4][17]
-
Use a commercial tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.).[4][18]
-
On ice, prepare reaction mixtures containing purified tubulin, GTP-containing buffer, and various concentrations of Compound S. Include paclitaxel (a polymerization promoter) and nocodazole (a polymerization inhibitor) as controls.
-
Transfer the reaction mixtures to a pre-warmed (37°C) 96-well plate.
-
Immediately begin measuring the absorbance at 340 nm every minute for 60 minutes in a temperature-controlled microplate reader.
-
Analyze the polymerization curves. An inhibitor will decrease the rate and extent of polymerization compared to the vehicle control.
Protocol 2.3: Carbonic Anhydrase (CA) Inhibition Assay
Rationale: Carbonic anhydrases are involved in pH regulation, which is often dysregulated in the tumor microenvironment and can promote invasion. CAs are known targets for sulfonamides.[1]
Procedure: This colorimetric assay measures the esterase activity of CA, which is inhibited in the presence of an effective inhibitor.[19]
-
Use a commercial CA inhibitor screening kit (e.g., from MilliporeSigma or Abcam).[19][20]
-
In a 96-well plate, add CA assay buffer, purified CA enzyme, and serial dilutions of Compound S. Include Acetazolamide as a positive control inhibitor.
-
Incubate for 10-15 minutes at room temperature.
-
Add the CA substrate (e.g., p-nitrophenyl acetate), which releases a yellow chromophore upon cleavage by active CA.
-
Measure the absorbance at 405 nm in kinetic mode for 30-60 minutes.
-
Calculate the rate of the reaction (slope of absorbance vs. time). A lower rate in the presence of Compound S indicates inhibition.
Protocol 2.4: Epithelial-Mesenchymal Transition (EMT) Marker Analysis
Rationale: EMT is a cellular program where epithelial cells lose their characteristics and gain a migratory, mesenchymal phenotype, a critical step for invasion and metastasis.[21][22] Assessing whether Compound S can reverse or inhibit EMT provides insight into a powerful anti-metastatic mechanism.
Procedure (Western Blot):
-
Cell Treatment: Treat a relevant cancer cell line (e.g., A549, which can be induced to undergo EMT) with an EMT-inducing agent like TGF-β1, with or without co-treatment with Compound S for 48-72 hours.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key EMT markers:
-
Epithelial Marker: E-cadherin (expression should decrease during EMT).
-
Mesenchymal Markers: N-cadherin, Vimentin (expression should increase during EMT).
-
EMT-Inducing Transcription Factors: Snail, Slug, Twist.
-
Loading Control: GAPDH or β-actin.
-
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify band intensities to determine if Compound S can prevent the loss of E-cadherin and the gain of mesenchymal markers induced by TGF-β1.[5][23][24]
Potential EMT Signaling Pathway Modulation
Caption: Hypothesized mechanism of Compound S in reversing EMT.
Stage 3: In Vivo Validation of Anti-Metastatic Efficacy
Positive and mechanistically interesting in vitro data warrants validation in a living system. In vivo models are indispensable for evaluating a compound's efficacy within the complex tumor microenvironment and assessing its overall physiological effects.
Protocol 3.1: Experimental Metastasis Model (Tail Vein Injection)
Rationale: This model is highly effective for studying the later stages of metastasis, specifically the survival of cancer cells in circulation and their ability to colonize a distant organ, most commonly the lungs.[25][26][27] The use of luciferase-expressing cancer cells allows for non-invasive, longitudinal monitoring of metastatic burden.[28]
Materials:
-
Immunocompromised mice (e.g., NSG or Nude mice)
-
Metastatic cancer cells engineered to express firefly luciferase (e.g., MDA-MB-231-luc)
-
Compound S formulation for in vivo administration (e.g., in a solution of saline with 5% DMSO and 10% Tween 80)
-
In Vivo Imaging System (IVIS)
-
D-luciferin substrate
Procedure:
-
Cell Injection: Inject 1 x 10⁶ MDA-MB-231-luc cells in 100 µL of sterile PBS into the lateral tail vein of each mouse.[29]
-
Group Allocation: Randomize mice into a vehicle control group and one or more treatment groups (receiving different doses of Compound S).
-
Treatment Regimen: Begin treatment one day after cell injection. Administer Compound S or vehicle via a suitable route (e.g., oral gavage or intraperitoneal injection) daily or as determined by preliminary pharmacokinetic studies.
-
Bioluminescence Imaging: Once a week, anesthetize the mice, inject them with D-luciferin, and image them using an IVIS. The light emitted by the luciferase-expressing cells in the lungs provides a quantitative measure of metastatic burden.[28]
-
Endpoint Analysis: After 4-6 weeks, or when the control group shows significant metastatic burden, euthanize all mice.
-
Ex Vivo Analysis: Harvest the lungs and other organs. Perform ex vivo bioluminescence imaging for confirmation. Count the visible metastatic nodules on the lung surface.
-
Histology: Fix tissues in formalin, embed in paraffin, and perform Hematoxylin and Eosin (H&E) staining to confirm the presence of micrometastases and assess tumor morphology.
Protocol 3.2: Orthotopic Spontaneous Metastasis Model (Optional Advanced Protocol)
Rationale: While more complex, this model more closely mimics clinical cancer progression. A primary tumor is established in the correct anatomical location (e.g., A549 lung cancer cells injected into the lung parenchyma of a mouse), allowing for the study of the entire metastatic cascade, including local invasion and spontaneous dissemination.[30][31]
Procedure:
-
Orthotopic Implantation: Surgically implant luciferase-tagged cancer cells into the relevant organ (e.g., mammary fat pad for breast cancer, lung for lung cancer) of immunocompromised mice.
-
Primary Tumor Monitoring: Monitor the growth of the primary tumor using calipers or bioluminescence imaging.
-
Treatment: Once tumors reach a palpable size (e.g., 100 mm³), randomize mice into control and treatment groups and begin the dosing regimen with Compound S.
-
Metastasis Monitoring: Use bioluminescence imaging to monitor for the appearance and growth of metastatic signals in distant organs (e.g., lungs, liver, bone).
-
Endpoint Analysis: When the primary tumors in the control group reach the predetermined endpoint size, euthanize all animals.
-
Analysis: Excise and weigh the primary tumor. Harvest organs with suspected metastases and confirm their presence and size through ex vivo imaging and histology, as described in Protocol 3.1.
Conclusion and Future Directions
This comprehensive protocol provides a robust framework for the systematic evaluation of 5-ethoxy-2,4-dimethylbenzenesulfonamide as a potential anti-metastatic agent. A positive outcome, characterized by significant inhibition of invasion in vitro and a reduction in metastatic burden in vivo, would provide a strong rationale for further preclinical development. Subsequent steps would include detailed pharmacokinetic and toxicology studies, optimization of the chemical structure to improve potency and drug-like properties, and investigation in combination with standard-of-care chemotherapies. By following this structured, evidence-based approach, researchers can thoroughly and efficiently determine the therapeutic promise of this novel compound in the fight against metastatic cancer.
References
-
Justilien, V., & Fields, A. P. (2013). In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells. Journal of Visualized Experiments, (74), e50385. [Link]
-
Kramer, N., et al. (2013). In vitro Cell Migration and Invasion Assays. Journal of Visualized Experiments, (88), e51046. [Link]
-
Lallo, A., et al. (2015). In vitro antitumor mechanism of (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide. Molecular Pharmacology, 87(1), 100-112. [Link]
-
Corning Incorporated, Life Sciences. (n.d.). Assay Methods: Cell Invasion Assay. Corning. [Link]
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Cui, Z. Y., et al. (2006). Mouse Orthotopic Lung Cancer Model Induced by PC14PE6. Cancer Research and Treatment, 38(4), 234-239. [Link]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Cytoskeleton, Inc.[Link]
-
Martin, T. A., et al. (2013). In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. Methods in Molecular Biology, 1046, 225-240. [Link]
-
Casini, A., et al. (2002). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Current Cancer Drug Targets, 2(1), 55-75. [Link]
-
Purvis, I. J., & Tirella, A. (2023). Tail Vein Injection: A Method to Administer Cancer Cells for Metastatic Studies in a Mouse Model. Journal of Visualized Experiments, (194), e65275. [Link]
-
Valdés-Tresanco, M. E., et al. (2021). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules, 26(10), 2877. [Link]
-
Scozzafava, A., et al. (2003). Anticancer and Antiviral Sulfonamides. Current Medicinal Chemistry, 10(11), 925-953. [Link]
-
INDIGO Biosciences. (n.d.). Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System. INDIGO Biosciences. [Link]
-
Orellana, E. A., & Kasinski, A. L. (2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Oncotarget, 6(6), 3789-3802. [Link]
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Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]
-
Wong, C., et al. (2017). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of Visualized Experiments, (129), e56461. [Link]
-
CLYTE Technologies. (2025). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. CLYTE Technologies. [Link]
-
Axion BioSystems. (n.d.). Scratch Assay Protocol. Axion BioSystems. [Link]
-
Bio-protocol. (2022). Scratch Wound Healing Assay. Bio-protocol, 12(7), e4383. [Link]
-
BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. [Link]
-
Cobio. (n.d.). Tail Vein Injection Tumor Metastasis Mouse Model. Cobio. [Link]
-
Reaction Biology. (n.d.). In Vivo Metastasis Assays. Reaction Biology. [Link]
-
ResearchGate. (2015). Basic protocol to assess preclinical anticancer activity. [Link]
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ResearchGate. (2025). Tail Vein Assay of Cancer Metastasis. [Link]
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Kalluri, R., & Weinberg, R. A. (2009). The basics of epithelial-mesenchymal transition. The Journal of Clinical Investigation, 119(6), 1420-1428. [Link]
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Jonkman, J. E., et al. (2014). An introduction to the wound healing assay using live-cell microscopy. Cell Adhesion & Migration, 8(5), 440-451. [Link]
-
Bio-Techne. (n.d.). Epithelial-Mesenchymal Transition (EMT) & Stemness FAQs. Bio-Techne. [Link]
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ResearchGate. (2025). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. [Link]
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Meads, M. B., et al. (2009). Mouse models of human lung cancer. European Respiratory Journal, 35(3), 653-662. [Link]
-
Protocols.io. (2023). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. Protocols.io. [Link]
-
SnapCyte. (2024). Transwell Migration and Invasion Assay - the complete breakdown. SnapCyte. [Link]
-
Chen, Y., et al. (2015). Over-Expressed Twist Associates with Markers of Epithelial Mesenchymal Transition and Predicts Poor Prognosis in Breast Cancers via ERK and Akt Activation. PLOS ONE, 10(9), e0135851. [Link]
-
Creative Bioarray. (n.d.). Transwell Migration and Invasion Assays. Creative Bioarray. [Link]
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Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 271-282. [Link]
-
Jenkins, D. E., et al. (2019). Combined Use of Tail Vein Metastasis Assays and Real-Time In Vivo Imaging to Quantify Breast Cancer Metastatic Colonization and Burden in the Lungs. Journal of Visualized Experiments, (154), e60533. [Link]
-
MDPI. (2025). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. [Link]
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ResearchGate. (n.d.). Western blot analysis of epithelial and mesenchymal markers. [Link]
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High-throughput screening for novel benzenesulfonamide-based CAIX inhibitors
Application Note: Strategic High-Throughput Screening for Novel Benzenesulfonamide-Based CAIX Inhibitors
Executive Summary
Carbonic Anhydrase IX (CAIX) is a validated therapeutic target for hypoxic solid tumors.[1] Unlike the ubiquitous cytosolic isoforms (CAI and CAII), CAIX expression is strictly regulated by the HIF-1
Scientific Foundation: The Selectivity Challenge
The Target: CAIX in the Tumor Microenvironment
CAIX is a transmembrane zinc-metalloenzyme. In hypoxic regions of tumors, it catalyzes the reversible hydration of carbon dioxide (
The Ligand: Benzenesulfonamides & The "Tail" Strategy
The primary sulfonamide moiety (
-
The Problem: The active site is highly conserved across all 15 human isoforms. A simple benzenesulfonamide will inhibit CAI and CAII (off-targets), leading to systemic side effects.
-
The Solution: Selectivity is achieved via the "Tail" approach. The scaffold attached to the benzene ring must interact with the hydrophobic and hydrophilic pockets at the entrance of the active site. Specifically, CAIX possesses unique residues (e.g., Val131) compared to CAII (Phe131), which can be exploited by bulky or ureido-substituted tails to induce steric clashes in off-targets while fitting CAIX.
Figure 1: Hypoxia-Induced CAIX Signaling Pathway
Caption: The hypoxic cascade leading to CAIX-mediated pH regulation and tumor survival.
Experimental Workflow Overview
To ensure data integrity, we utilize a funnel approach. The Primary Screen must be fast but physiologically relevant. The Secondary Screen filters for selectivity. The Tertiary Screen confirms the mechanism.
Figure 2: The HTS Screening Funnel
Caption: Strategic workflow filtering for potency, selectivity, and kinetic validity.
Detailed Protocols
Protocol A: Primary Screen – Colorimetric CO2 Hydration Assay
Rationale: Many labs use the Esterase Assay (4-NPA hydrolysis) for HTS because it is easy. However, CAs are hydrases, not esterases. Esterase activity does not always correlate with CO2 hydration inhibition. This protocol uses a modified Wilbur-Anderson method adapted for plate readers, measuring the pH drop caused by CO2 hydration using Phenol Red.
Materials:
-
Enzyme: Recombinant human CAIX (catalytic domain), commercially available.
-
Substrate:
-saturated water (bubbled for 30 min at ). -
Indicator: Phenol Red (pH range 6.8–8.2; Yellow to Red).
-
Buffer: 20 mM HEPES, pH 8.2 (Low buffer capacity is critical to detect pH change).
-
Plate: 384-well clear flat-bottom microplates.
Step-by-Step Procedure:
-
Preparation: Prepare the Assay Buffer (20 mM HEPES, 100 mM
, 100 M Phenol Red, pH 8.2). Keep on ice. -
Compound Transfer: Dispense 100 nL of test compounds (in DMSO) into wells. Final concentration: 10
M. Include DMSO-only (Negative Control) and Acetazolamide (Positive Control, 10 M). -
Enzyme Addition: Add 10
L of hCAIX enzyme solution (diluted in Assay Buffer to ~50 nM final) to the wells. Incubate for 15 mins at room temperature to allow inhibitor binding. -
Substrate Addition (Start Reaction): Using an automatic injector, add 10
L of ice-cold -saturated water to each well. -
Detection: Immediately monitor Absorbance at 557 nm (basic form of Phenol Red) in kinetic mode for 60 seconds.
-
Readout: The reaction produces
, lowering pH and decreasing .-
Uninhibited (DMSO): Rapid decrease in
. -
Inhibited: Slow/No decrease in
.
-
Data Analysis (Self-Validation):
Calculate the reaction rate (
-
Z-Factor Requirement: The assay must yield a Z' > 0.5 to be valid for HTS.
(Where p = positive control, n = negative control).
Protocol B: Orthogonal Validation – Stopped-Flow Kinetics
Rationale: Plate assays are semi-quantitative. Stopped-flow spectrophotometry measures the initial velocity of the reaction in milliseconds, providing the true physical constant
Materials:
-
Instrument: Stopped-Flow Spectrophotometer (e.g., Applied Photophysics SX20).
-
Detection: Phenol Red indicator method (
).
Procedure:
-
Syringe 1 (Enzyme + Inhibitor): hCAIX (10-20 nM) incubated with varying concentrations of inhibitor in 20 mM HEPES, pH 8.2, 100
M Phenol Red. -
Syringe 2 (Substrate):
-saturated water. -
Shot: Rapidly mix Syringe 1 and 2 (1:1 ratio) in the reaction cell.
-
Measurement: Record the absorbance decay over 0.5 – 1.0 seconds.
-
Calculation: Fit the curve to a single exponential equation to obtain the observed rate constant (
). -
Cheng-Prusoff: Determine
from the dose-response curve and convert to : (Note: For CO2 hydration, [S] is the concentration of CO2, typically ~17 mM at saturation).
Data Interpretation & Troubleshooting
| Issue | Probable Cause | Solution |
| High Background Rate | Spontaneous | Ensure all reagents are kept at 4°C; spontaneous hydration is slower at low temps. Subtract blank rate. |
| False Positives | Compound aggregation or color quenching | 1. Check compound solubility. 2. Run a "No Enzyme" control with the compound to check for interference with Phenol Red. |
| Low Z-Factor (<0.5) | Pipetting error or | Use automated dispensers. Seal |
| No Selectivity | Binding to conserved active site | The "Tail" is too small or flexible. Redesign ligand to include bulky/rigid groups (e.g., ureido, cyclic) to exploit CAIX-specific residues. |
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Khalifah, R. G. (1971).[2] The carbon dioxide hydration activity of carbonic anhydrase.[2][3][4][5][6][7][8][9] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link
-
Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II in complex with the clinically used inhibitor acetazolamide. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Nocentini, A., & Supuran, C. T. (2018).[10] Advances in the structural annotation of human carbonic anhydrases and their specific inhibition. Expert Opinion on Drug Discovery. Link
-
Tykvart, J., et al. (2020).[11] Identification of Novel Carbonic Anhydrase IX Inhibitors Using High-Throughput Screening of Pooled Compound Libraries by DNA-Linked Inhibitor Antibody Assay (DIANA).[11][12][13] SLAS Discovery, 25(9), 1026-1037.[12] Link
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- 8. Esterase activity of carbonic anhydrases serves as surrogate for selecting antibodies blocking hydratase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors [mdpi.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Identification of Novel Carbonic Anhydrase IX Inhibitors Using High-Throughput Screening of Pooled Compound Libraries by DNA-Linked Inhibitor Antibody Assay (DIANA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of CAIX Expression in Cells Treated with 5-ethoxy-2,4-dimethylbenzenesulfonamide
Introduction: Targeting Hypoxia-Inducible Carbonic Anhydrase IX in Cancer Research
Carbonic Anhydrase IX (CAIX) is a transmembrane zinc metalloenzyme that plays a critical role in pH regulation, particularly in the tumor microenvironment.[1][2] Its expression is strongly upregulated by hypoxia, a common feature of solid tumors, through the hypoxia-inducible factor-1α (HIF-1α) pathway.[2][3] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, CAIX contributes to the acidification of the extracellular space while maintaining a more alkaline intracellular pH.[1][4] This pH dysregulation promotes tumor progression, invasion, metastasis, and resistance to therapy, making CAIX an attractive therapeutic target.[4][5]
Benzenesulfonamides represent a class of compounds known to inhibit carbonic anhydrases. This guide provides a detailed protocol for investigating the effect of a novel benzenesulfonamide derivative, 5-ethoxy-2,4-dimethylbenzenesulfonamide, on CAIX protein expression in cultured cancer cells using Western blot analysis. This technique allows for the sensitive and specific detection of CAIX protein levels, providing crucial insights into the compound's mechanism of action.
Principle of the Assay
Western blotting is a widely used technique to detect specific proteins in a complex mixture.[6] The workflow involves several key steps:
-
Cell Lysis: Extraction of total protein from cultured cells treated with 5-ethoxy-2,4-dimethylbenzenesulfonamide.
-
Protein Quantification: Determination of the total protein concentration in each lysate to ensure equal loading.
-
SDS-PAGE: Separation of proteins by size using polyacrylamide gel electrophoresis under denaturing conditions.[7][8]
-
Protein Transfer: Electrotransfer of the separated proteins from the gel to a solid support membrane (e.g., PVDF or nitrocellulose).[9]
-
Immunodetection: Probing the membrane with a primary antibody specific to CAIX, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Signal Detection: Visualization of the protein of interest using a chemiluminescent substrate that emits light upon reaction with the enzyme-conjugated secondary antibody.[10]
Experimental Workflow Overview
Figure 1. A schematic overview of the Western blot workflow for analyzing CAIX expression.
Materials and Reagents
Cell Culture and Treatment
-
Cancer cell line known to express CAIX under hypoxic conditions (e.g., HT-29, MDA-MB-231)[11][12]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
5-ethoxy-2,4-dimethylbenzenesulfonamide (solubilized in a suitable solvent, e.g., DMSO)
-
Hypoxia chamber or chemical hypoxia-inducing agent (e.g., CoCl₂)[13]
Protein Extraction and Quantification
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
Bradford Reagent or BCA Protein Assay Kit[14]
-
Bovine Serum Albumin (BSA) standards
SDS-PAGE and Protein Transfer
-
4x Laemmli Sample Buffer
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris) or reagents for hand-casting gels (Acrylamide/Bis-acrylamide solution, Tris-HCl, SDS, TEMED, APS)[7][15]
-
SDS-PAGE Running Buffer
-
Protein molecular weight standards
-
PVDF or nitrocellulose membranes
-
Transfer Buffer
Immunodetection
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-CAIX antibody (ensure specificity and validation for Western blotting)[18]
-
Secondary antibody: HRP-conjugated anti-species IgG (e.g., anti-mouse or anti-rabbit)
-
Tris-buffered saline with Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate[19]
Detailed Protocols
Part 1: Cell Culture, Hypoxia Induction, and Treatment
-
Cell Seeding: Seed cells at a density that will result in 70-80% confluency at the time of harvest.
-
Hypoxia Induction (if required): To robustly induce CAIX expression, incubate cells under hypoxic conditions (e.g., 1% O₂) for 24-72 hours prior to and during treatment.[1][3] Alternatively, chemical hypoxia can be induced with agents like CoCl₂.[13]
-
Compound Treatment: Treat cells with varying concentrations of 5-ethoxy-2,4-dimethylbenzenesulfonamide for a predetermined time course (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and an untreated control.
Part 2: Protein Lysate Preparation and Quantification
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
Part 3: SDS-PAGE and Protein Transfer
-
Sample Preparation:
-
Based on the protein quantification, calculate the volume of lysate needed for equal protein loading (typically 20-30 µg per lane).[1]
-
Add 4x Laemmli sample buffer to the calculated volume of lysate and bring the final volume to be consistent across all samples with lysis buffer.
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[8]
-
-
Gel Electrophoresis:
-
Assemble the electrophoresis apparatus with the polyacrylamide gel.
-
Fill the inner and outer chambers with SDS-PAGE Running Buffer.
-
Load the protein molecular weight standard and the prepared samples into the wells.
-
Run the gel at a constant voltage (e.g., 120-150 V) until the dye front reaches the bottom of the gel.[7][21]
-
-
Protein Transfer:
-
Equilibrate the gel, PVDF or nitrocellulose membrane, and filter papers in Transfer Buffer.
-
Assemble the transfer "sandwich" ensuring no air bubbles are trapped between the gel and the membrane.[22]
-
Perform the transfer using a wet, semi-dry, or dry transfer system according to the manufacturer's instructions.[9][23]
-
After transfer, verify the transfer efficiency by staining the membrane with Ponceau S solution for 1-2 minutes, followed by destaining with water.[16][24] The protein bands should be visible.
-
Part 4: Immunodetection of CAIX
-
Blocking:
-
Destain the Ponceau S with TBST washes.
-
Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[25]
-
-
Primary Antibody Incubation:
-
Dilute the anti-CAIX primary antibody in Blocking Buffer at the manufacturer's recommended concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in Blocking Buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10-15 minutes each with TBST to remove unbound secondary antibody.
-
Part 5: Signal Detection and Data Analysis
-
Chemiluminescent Detection:
-
Prepare the ECL substrate by mixing the components according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time (typically 1-5 minutes).[10]
-
-
Imaging:
-
Data Analysis:
-
Quantify the band intensity using densitometry software (e.g., ImageJ).
-
Normalize the CAIX band intensity to a loading control protein (e.g., β-actin or GAPDH) that is not expected to change with treatment.
-
Present the data as a fold change relative to the vehicle-treated control.
-
Data Presentation and Interpretation
Table 1: Expected Outcome of Densitometry Analysis
| Treatment Group | Concentration (µM) | CAIX Band Intensity (Arbitrary Units) | Loading Control (β-actin) Intensity (Arbitrary Units) | Normalized CAIX Expression (CAIX/β-actin) | Fold Change vs. Vehicle Control |
| Untreated Control | 0 | 15000 | 20000 | 0.75 | 0.75 |
| Vehicle Control (DMSO) | 0 | 20000 | 20500 | 0.98 | 1.00 |
| 5-ethoxy-2,4-dimethylbenzenesulfonamide | 10 | 12000 | 20200 | 0.59 | 0.60 |
| 5-ethoxy-2,4-dimethylbenzenesulfonamide | 50 | 5000 | 19800 | 0.25 | 0.26 |
| 5-ethoxy-2,4-dimethylbenzenesulfonamide | 100 | 1500 | 20100 | 0.07 | 0.07 |
A dose-dependent decrease in the normalized CAIX expression upon treatment with 5-ethoxy-2,4-dimethylbenzenesulfonamide would suggest that the compound effectively reduces CAIX protein levels in the target cells.
CAIX Signaling and Inhibition
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. jcp.bmj.com [jcp.bmj.com]
- 3. Carbonic anhydrase IX induction defines a heterogeneous cancer cell response to hypoxia and mediates stem cell-like properties and sensitivity to HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Western Blotting: An Introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SDS-PAGE Protocol | Rockland [rockland.com]
- 8. PAGE简介 — 基于分子大小的蛋白质分离 [sigmaaldrich.com]
- 9. ウェスタンブロットの転写メソッド | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Chemiluminescent Western Blotting | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. The Sulfamate Small Molecule CAIX Inhibitor S4 Modulates Doxorubicin Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Ponceau S staining (preparation and protocol) - Sharebiology [sharebiology.com]
- 17. Ponceau S staining: Purpose, protocol, and tips | Abcam [abcam.com]
- 18. Antibody-specific Detection of CAIX in Breast and Prostate Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sinobiological.com [sinobiological.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. SDS-PAGE [assay-protocol.com]
- 22. bio-rad.com [bio-rad.com]
- 23. azurebiosystems.com [azurebiosystems.com]
- 24. Ponceau S Waste: Ponceau S Staining for Total Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 26. azurebiosystems.com [azurebiosystems.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 5-Ethoxy-2,4-Dimethylbenzenesulfonamide for In Vitro Assays
Ticket ID: SOL-5E24D-OPT Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Solubility Optimization & Troubleshooting Guide
Executive Summary & Molecule Profile
You are working with 5-ethoxy-2,4-dimethylbenzenesulfonamide .[1] To successfully solubilize this compound for biological assays, you must understand the competition between its polar "head" and lipophilic "body."
-
The Challenge: The sulfonamide group (
) is polar and capable of hydrogen bonding, but the 5-ethoxy and 2,4-dimethyl substituents add significant lipophilicity (hydrophobicity). -
The Trap: Sulfonamides are weak acids with a pKa typically around 10.1 [1]. At physiological pH (7.4), this molecule remains predominantly in its neutral (protonated) state , which is its least soluble form.
-
The Solution: You cannot rely on pH ionization for solubility (unless your assay tolerates pH > 10). You must rely on kinetic solubility via correct solvent handling and carrier molecules.
Physicochemical Profile[2][3][4][5][6][7][8][9][10][11][12][13]
| Parameter | Estimated Characteristic | Implication for Assay |
| Core Structure | Benzenesulfonamide | Polar head group; H-bond donor/acceptor. |
| Substituents | Ethoxy (-OEt), 2x Methyl (-CH3) | Increases LogP (lipophilicity); reduces water solubility. |
| pKa (Sulfonamide) | ~10.0 - 10.5 [1] | Neutral at pH 7.4. Poor aqueous solubility in standard buffers. |
| Solubility Class | BCS Class II / IV | High permeability potential, low solubility. |
| Primary Solvent | DMSO (Anhydrous) | Excellent solubility (>50 mM likely). |
| Aqueous Limit | Likely < 100 µM | High risk of precipitation upon dilution. |
Phase 1: Stock Solution Preparation (The Foundation)
The most common error occurs before the compound even touches the assay buffer. Moisture uptake in DMSO stocks causes "micro-nucleation," leading to invisible aggregates that skew IC50 data.
Protocol: Anhydrous Stock Preparation
-
Solvent Selection: Use DMSO (Dimethyl Sulfoxide), Anhydrous grade (≥99.9%).
-
Why: Standard DMSO is hygroscopic. Absorbed water reduces the solubility of lipophilic sulfonamides, causing them to crash out inside the stock vial over time [2].
-
-
Concentration: Prepare a 10 mM or 20 mM master stock.
-
Why: Avoid saturating the DMSO (e.g., 100 mM) to prevent precipitation upon freeze-thaw cycles.
-
-
Dissolution: Vortex for 60 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
Storage: Aliquot into single-use amber glass vials. Store at -20°C.
-
Critical: Do not subject the master stock to more than 3 freeze-thaw cycles.
-
Phase 2: The "Step-Down" Dilution Strategy
Direct injection of 100% DMSO stock into aqueous buffer is forbidden. This creates a local region of high concentration and rapid solvent exchange, causing immediate precipitation (the "plume effect") [3].
Use the Intermediate Dilution Method to maintain kinetic solubility.
Step-by-Step Protocol
-
Prepare Intermediate Stock (10x Conc):
-
Dilute your 10 mM Master Stock into a solvent-rich vehicle (e.g., pure DMSO or 50% DMSO/Buffer) to create a working stock at 10x your final assay concentration.
-
-
Prepare Assay Buffer (The Receiver):
-
Ensure your assay buffer is pre-warmed to 37°C. Cold buffers accelerate precipitation.
-
Optional: Add 0.05% Pluronic F-127 or 0.1% BSA to the buffer. These act as "molecular chaperones" to stabilize the hydrophobic ethoxy/methyl groups.
-
-
Final Dilution:
Visual Workflow: The Step-Down Method
Figure 1: The Step-Down Dilution strategy minimizes the kinetic shock of transferring a lipophilic molecule from organic to aqueous solvent.
Phase 3: Assay Conditions & Troubleshooting
Even with perfect pipetting, the compound may be thermodynamically unstable in water. Use this decision tree to troubleshoot precipitation or inconsistent data.
Troubleshooting Decision Tree
Figure 2: Logic flow for diagnosing solubility failures in 5-ethoxy-2,4-dimethylbenzenesulfonamide assays.
Frequently Asked Questions (FAQ)
Q1: Can I use Ethanol instead of DMSO? A: It is not recommended for this specific compound. While sulfonamides are soluble in ethanol, ethanol evaporates rapidly in microplates (the "edge effect"), changing your compound concentration during the assay. DMSO has low volatility, ensuring stable concentrations [5].
Q2: My compound precipitates immediately upon adding to PBS. Why? A: This is the "Salting Out" effect. High ionic strength buffers (like PBS) reduce the solubility of organic molecules compared to pure water.
-
Fix: Try diluting into water first, or use a buffer with lower ionic strength if your protein/cells allow. Alternatively, add hydroxypropyl-β-cyclodextrin (HP-β-CD) at 0.5-1.0 equivalents. Cyclodextrins encapsulate the lipophilic ethoxy/phenyl core while keeping the sulfonamide available [6].
Q3: I see "cloudiness" at 50 µM. Is the data valid? A: No. Turbidity indicates the formation of colloidal aggregates. These aggregates can non-specifically sequester enzymes or clog membrane channels (pan-assay interference compounds or PAINS behavior). You must lower the concentration below the aggregation threshold, typically determined by dynamic light scattering (DLS) or simple nephelometry [7].
Q4: Does the sulfonamide group ionize at pH 7.4?
A: Negligibly. With a pKa ~10, the ratio of Ionized (
References
-
Perlovich, G. L., et al. (2013). "Sulfonamides: Thermochemical and Solubility Aspects." Journal of Chemical & Engineering Data. Link (Validates pKa range and solubility thermodynamics of benzene sulfonamides).
-
NCATS/NIH Assay Guidance Manual. (2012). "Compound Management and Solubility." National Center for Advancing Translational Sciences.[4][5] Link (Standard protocols for DMSO handling and hygroscopicity).
-
Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today. Link (Explains the "plume effect" and precipitation mechanics).
-
Timm, M., et al. (2013). "Cytotoxicity of Dimethyl Sulfoxide (DMSO) in vitro." BMC Pharmacology and Toxicology. Link (Establishes the 0.5% - 1.0% safety limit for DMSO in cell assays).
-
Cheng, X., et al. (2003). "Effects of solvent evaporation on compound concentration in microplates." Journal of Biomolecular Screening. Link (Data on ethanol volatility vs. DMSO stability).
-
Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews. Link (Mechanistic basis for using cyclodextrins with lipophilic drugs).
-
Jadhav, A., et al. (2010). "Quantitative analyses of aggregation, autofluorescence, and reactivity artifacts in a screen for inhibitors." Journal of Medicinal Chemistry. Link (Guidance on identifying aggregation artifacts).
Sources
- 1. 902249-32-5|5-Ethoxy-2,4-dimethyl-N-((tetrahydrofuran-2-yl)methyl)benzenesulfonamide|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Improving the selectivity of 5-ethoxy-2,4-dimethylbenzenesulfonamide for CAIX over other isoforms
Technical Support Center: Carbonic Anhydrase Inhibitor Design Ticket ID: CA9-SEL-042 Subject: Improving Selectivity of 5-ethoxy-2,4-dimethylbenzenesulfonamide for CAIX Status: Open Assigned Specialist: Dr. A. V. Jensen, Senior Application Scientist
User Issue Summary
"I am observing low selectivity ratios for my lead scaffold, 5-ethoxy-2,4-dimethylbenzenesulfonamide. It inhibits the tumor-associated isoform CAIX (
Executive Solution: The "Tail Approach" & Structural Divergence
The molecule you are working with is a classic "Type I" zinc-binder. The benzenesulfonamide moiety binds tightly to the Zn(II) ion deep in the active site. However, the Zn(II) binding site is 100% conserved across all human isoforms (CAI, CAII, CAIX, XII). You cannot achieve selectivity by optimizing the sulfonamide-zinc interaction alone.
To improve selectivity for CAIX, you must exploit the structural differences at the entrance of the active site (the "rim").[1] The most effective strategy is the Tail Approach : attaching a bulky or charged moiety (tail) to your scaffold that extends out of the active site to interact with non-conserved residues.
Module 1: Structural Optimization (SAR)
Q1: Why is my current scaffold hitting CAII so hard?
A: Your molecule is small, lipophilic, and rigid.
-
Conservation: The hydrophobic pocket of CAII is lined with residues that accommodate small aromatic sulfonamides perfectly.
-
The "Phe131 vs. Val131" Gate: This is the critical differentiator.
-
hCAII (Off-Target): Contains Phe131 . This bulky residue creates a narrow, hydrophobic gate. Your 5-ethoxy and methyl groups likely pack efficiently against this phenylalanine via
-stacking or hydrophobic interactions. -
hCAIX (Target): Contains Val131 .[2] This creates a wider, more open entrance.
-
The Fix: You need to derivatize your scaffold to create a "steric clash" with Phe131 in CAII while fitting into the wider gap of Val131 in CAIX.
Q2: How do I modify 5-ethoxy-2,4-dimethylbenzenesulfonamide?
A: You must transition from a "Compact Binder" to a "Tailed Inhibitor."
Strategy:
-
Anchor Point: The sulfonamide (
) must remain untouched (it binds the Zn). -
The Linker: Introduce a linker (ureido, thioureido, or triazole) at the para or meta position relative to the sulfonamide.
-
The Tail: Attach a moiety that is either:
-
Membrane Impermeable: A positively charged pyridinium salt or a highly hydrophilic sugar moiety. Since CAIX is extracellular (membrane-bound) and CAII is cytosolic, preventing the drug from entering the cell automatically confers selectivity.
-
Isoform Specific: A flexible tail that hydrogen bonds with Gln92 (conserved) but orients to avoid the steric bulk of Phe131 in CAII.
-
Visualization of the Tail Approach:
Caption: The Tail Approach exploits the steric difference between the narrow Phe131 gate in CAII and the wider Val131 gate in CAIX.
Module 2: Assay Troubleshooting
Q3: My Stopped-Flow data fluctuates wildly. What is wrong?
A: The Stopped-Flow
Troubleshooting Checklist:
| Symptom | Probable Cause | Corrective Action |
|---|
| Drifting Baseline |
Standardized Protocol (CAIX Stopped-Flow):
-
Enzyme Prep: Incubate hCAIX (10–20 nM final) with inhibitor for 15 min at 25°C.
-
Substrate: Saturate water with
at 25°C for 30 min (approx. 33 mM ). -
Reaction: Rapidly mix Enzyme/Inhibitor solution with
solution (1:1 ratio) in a stopped-flow apparatus (e.g., Applied Photophysics). -
Detection: Monitor absorbance of Phenol Red at 557 nm.
-
Calculation: Determine the initial velocity (
). Calculate using the Cheng-Prusoff equation adapted for tight-binding inhibitors if .
Module 3: Biological Validation
Q4: The compound is selective in enzyme assays ( ratio > 100) but toxic to normal cells. Why?
A: This indicates membrane permeability .[1]
Even if your compound prefers CAIX (extracellular) 100-fold over CAII (intracellular), the concentration of CAII in red blood cells and cytosol is massive (
The Fix:
-
LogP Check: If cLogP > 2, your sulfonamide is likely crossing membranes.
-
Impermeability Strategy: Append a positively charged tail (e.g., trimethylammonium or pyridinium) or a highly polar sugar tail.
-
Hypoxia vs. Normoxia Screen:
-
Test: Treat cells in Normoxia (
) vs. Hypoxia ( ). -
Success Criteria: The compound should show toxicity only in Hypoxia (where CAIX is expressed). If it kills cells in Normoxia, it is hitting off-targets (CAII/mitochondrial CA).
-
Validation Flowchart:
Caption: Decision matrix for validating CAIX selectivity. Toxicity in normoxia indicates off-target intracellular inhibition.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[3][4] Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II in complex with the anticancer drug indisulam. Bioorganic & Medicinal Chemistry Letters, 22(4), 1560-1565. Link
-
Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link
-
Pinard, M. A., et al. (2015). Structural insights into the inhibition of cytosolic and membrane-bound carbonic anhydrases by a series of ureido-substituted benzenesulfonamides. Journal of Medicinal Chemistry, 58(6), 2754-2763. Link
-
Pastorekova, S., et al. (2004). Carbonic anhydrase IX as a target for cancer therapy.[3][5][6][7][8][9][10][11] Nature Reviews Cancer, 4, 1-10. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The three-tails approach as a new strategy to improve selectivity of action of sulphonamide inhibitors against tumour-associated carbonic anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Carbonic anhydrase inhibitors: the first selective, membrane-impermeant inhibitors targeting the tumor-associated isozyme IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cancer Drug Development of Carbonic Anhydrase Inhibitors beyond the Active Site [mdpi.com]
- 8. Structural Insights into Carbonic Anhydrase IX Isoform Specificity of Carbohydrate-Based Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Carborane-Based Carbonic Anhydrase Inhibitors: Insight into CAII/CAIX Specificity from a High-Resolution Crystal Structure, Modeling, and Quantum Chemical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Investigating potential off-target effects of 5-ethoxy-2,4-dimethylbenzenesulfonamide
Status: Operational Subject: Troubleshooting Off-Target Liabilities & Assay Interference Compound ID: 5-ethoxy-2,4-dimethylbenzenesulfonamide (Referenced herein as EDM-BSA ) Chemical Class: Lipophilic Primary Benzenesulfonamide
Executive Summary
You are likely investigating EDM-BSA as a hit from a fragment-based screen or as a probe for a specific target (e.g., a kinase, protease, or protein-protein interaction). However, the structural motif of this compound—a primary sulfonamide (
This guide addresses the two most probable sources of experimental error and off-target activity associated with this pharmacophore:
-
Promiscuous Metalloprotein Binding: Specifically, the inhibition of Carbonic Anhydrases (CAs).
-
Colloidal Aggregation: False positives arising from poor solubility and sequestration of enzyme targets.
Part 1: The Primary Suspect – Carbonic Anhydrase (CA) Interference[1][2]
User Query: "I am screening EDM-BSA against a non-metalloenzyme target, but I see consistent background inhibition or unexpected pH shifts in my assay buffer. Is this a chemical artifact?"
Technical Diagnosis: Yes. The primary sulfonamide moiety is a classic Zinc-Binding Group (ZBG) . Even if your intended target is not a metalloprotein, EDM-BSA has a high affinity for ubiquitous Carbonic Anhydrases (specifically hCA I and hCA II) present in biological matrices or as contaminants.
The Mechanism:
The deprotonated nitrogen of the sulfonamide coordinates directly to the
Troubleshooting Protocol: Validating ZBG Selectivity
Step 1: The "Acetazolamide Masking" Control If you suspect EDM-BSA is hitting CA isoforms in a cell-based or complex lysate assay, use a specific competitor.
-
Prepare Lysate/Media: Aliquot your biological matrix.
-
Pre-treat: Add Acetazolamide (10 µM) to the control arm. This is a potent, saturating CA inhibitor.
-
Add EDM-BSA: Add your test compound at
concentration. -
Readout:
-
Result A: If EDM-BSA toxicity/activity disappears in the presence of Acetazolamide, your effect was mediated by Carbonic Anhydrase (Off-Target).
-
Result B: If activity persists , the effect is likely specific to your intended target (or a different off-target).
-
Step 2: The Stopped-Flow CO2 Hydration Assay (Gold Standard)
To quantify the off-target affinity, you must measure the hydration of
-
Reagents: Phenol red indicator, HEPES buffer (pH 7.5), purified hCA II (Sigma-Aldrich or recombinant).
-
Method:
-
Monitor the acidification rate (color change from red to yellow) at 557 nm using a stopped-flow instrument.
-
Reaction time is typically < 10 seconds.
-
Calculate
using the Cheng-Prusoff equation.
-
Data Interpretation Table: CA Isoform Susceptibility
| Isoform | Localization | Relevance to EDM-BSA | Risk Level |
| hCA I | Cytosolic (RBCs) | High abundance in blood/lysates. | High (Assay Interference) |
| hCA II | Cytosolic (Ubiquitous) | Most active isoform; primary off-target. | Critical |
| hCA IX | Transmembrane | Hypoxia-induced tumor target. | Context-Dependent (Potential therapeutic effect) |
| hCA XII | Transmembrane | Tumor-associated.[2][3] | Context-Dependent |
Part 2: Aggregation & False Positives ("Brick Dust")
User Query: "My dose-response curves are extremely steep (Hill slope > 2.0), and the inhibition disappears when I spin the sample down. Is EDM-BSA aggregating?"
Technical Diagnosis:
The "2,4-dimethyl-5-ethoxy" substitution pattern creates a highly lipophilic core. At micromolar concentrations typical of screening (
Visualizing the Mechanism
Figure 1: Distinguishing specific binding from colloidal aggregation. Aggregates inhibit by physically sequestering the target protein, a process reversed by non-ionic detergents.
Troubleshooting Protocol: The Detergent Challenge
Objective: Differentiate specific inhibition from aggregation-based inhibition.
Protocol:
-
Baseline Assay: Measure the
of EDM-BSA in your standard buffer. -
Detergent Arm: Repeat the assay with the addition of 0.01% Triton X-100 (or freshly prepared 0.005% Tween-20).
-
Note: Ensure your target protein tolerates this detergent concentration.
-
-
Analysis:
| Observation | Diagnosis | Action |
| True Binder | Proceed to selectivity profiling. | |
| Aggregator | Discard hit. The compound is acting via non-specific sequestration. | |
| Precipitate Visible | Solubility Limit | Reduce concentration below |
Part 3: Metabolic Stability & Chemical Reactivity
User Query: "The compound is rapidly cleared in liver microsomes. Is the ethoxy group the liability?"
Technical Diagnosis: Yes. The 5-ethoxy-2,4-dimethyl substitution pattern makes the benzene ring electron-rich, facilitating oxidative metabolism by Cytochrome P450 enzymes (CYPs).
Key Metabolic Soft Spots:
-
O-Dealkylation: The ethoxy group (
) is a prime target for CYP-mediated O-dealkylation, yielding the phenol derivative. -
Benzylic Hydroxylation: The methyl groups at positions 2 and 4 are susceptible to oxidation to alcohols/carboxylic acids.
Mitigation Strategy:
-
Replace: If optimizing, consider replacing the ethoxy group with a trifluoromethoxy (
) or difluoromethoxy ( ) group to block metabolism while maintaining lipophilicity. -
Check: Run a standard Microsomal Stability Assay (human/mouse liver microsomes + NADPH) early to confirm this liability.
Summary Workflow: The Validator Decision Tree
Use this logic flow to validate EDM-BSA before proceeding to in vivo studies.
Figure 2: Validation workflow for sulfonamide hits. This process filters out the two most common failure modes: aggregation and CA cross-reactivity.
References
-
Supuran, C. T. (2008).[2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181.
-
Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy.[1] Nature Reviews Drug Discovery, 10(10), 767–777.
-
Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550–553.
-
Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II-acetazolamide complex: implications for the drug design of specific inhibitors. Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase inhibitors: inhibition of human cytosolic isozymes I and II and tumor-associated isozymes IX and XII with S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 5-ethoxy-2,4-dimethylbenzenesulfonamide in DMSO Stock Solutions
Welcome to the technical support resource for ensuring the stability and integrity of your 5-ethoxy-2,4-dimethylbenzenesulfonamide stock solutions in DMSO. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions, ensuring the reliability and reproducibility of your experimental data.
The stability of a compound in a DMSO stock solution is not merely a matter of storage temperature; it is a multifactorial issue encompassing solvent quality, handling procedures, and the inherent chemical properties of the compound itself. While specific stability data for 5-ethoxy-2,4-dimethylbenzenesulfonamide is not extensively published, this guide synthesizes established principles of chemical stability for sulfonamides and general best practices for compound management in DMSO to provide a robust framework for your experimental success.
Troubleshooting Guide: Investigating Stock Solution Instability
Have you observed a decrease in the efficacy of your compound or inconsistent results between experiments? Your stock solution's integrity might be compromised. This section provides a logical workflow to diagnose and resolve potential stability issues.
Problem 1: Diminished or Inconsistent Biological Activity
You notice that the expected biological effect of 5-ethoxy-2,4-dimethylbenzenesulfonamide has decreased over time, or results vary significantly between aliquots of the same stock.
Potential Causes:
-
Chemical Degradation: The sulfonamide functional group can be susceptible to hydrolysis, particularly if the DMSO has absorbed water.[1][2] The S-N bond in sulfonamides can be cleaved under certain conditions.[2]
-
Precipitation: The compound may have precipitated out of solution, especially after freeze-thaw cycles, leading to a lower effective concentration.[3]
-
Inaccurate Concentration: Initial weighing errors, solvent evaporation, or improper dissolution can lead to a stock solution of incorrect concentration.[4][5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for diminished compound activity.
Protocol 1: Visual Inspection and Re-solubilization
-
Warm the Vial: Allow the frozen DMSO stock solution to thaw completely at room temperature.[4]
-
Visual Inspection: Hold the vial against a light source and look for any visible precipitate or crystals.
-
Vortexing/Sonication: If a precipitate is observed, vortex the solution vigorously for 1-2 minutes. If the precipitate persists, sonicate the vial in a water bath for 5-10 minutes.[6]
-
Re-inspection: Check again for any visible solid material. If the compound has redissolved, it may be used in your experiment, but it is a strong indicator that your storage or handling protocol needs revision (see FAQs). If the precipitate does not redissolve, it is highly likely the compound has either crashed out of solution permanently or degraded.
Protocol 2: Purity Assessment by HPLC/LC-MS
To definitively assess the chemical integrity of your stock solution, an analytical chemistry approach is necessary.[7]
-
Prepare a Standard: Prepare a fresh solution of 5-ethoxy-2,4-dimethylbenzenesulfonamide from solid material at the same concentration as your stock solution. This will serve as your reference standard.
-
Sample Preparation:
-
Take a small aliquot of your potentially degraded stock solution.
-
Dilute both the new standard and the old stock solution to a suitable concentration for analysis (e.g., 10 µM) in an appropriate solvent system (e.g., acetonitrile/water).
-
-
Analysis:
-
Inject both samples onto a High-Performance Liquid Chromatography (HPLC) system, preferably one coupled with a Mass Spectrometer (LC-MS).
-
Use a suitable C18 column and a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid).
-
-
Data Interpretation:
-
Compare the chromatograms of the old stock and the fresh standard.
-
Retention Time: A shift in retention time may indicate a change in the compound's properties.
-
Peak Area: A significant decrease in the peak area of the main compound in the old stock compared to the fresh standard indicates degradation or precipitation.
-
Impurity Peaks: The appearance of new peaks in the chromatogram of the old stock is a clear sign of degradation. The mass spectrometer can help in identifying the mass of these degradation products.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 5-ethoxy-2,4-dimethylbenzenesulfonamide in DMSO?
A1: While compound-specific data is limited, general best practices for storing compounds in DMSO are as follows:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term storage. 4°C for short-term (days to a week). | Minimizes chemical degradation rates.[6] Storing at 4°C can reduce freeze-thaw cycles for frequently used stocks.[8] |
| Aliquoting | Prepare multiple small-volume aliquots. | This is the most critical step to avoid repeated freeze-thaw cycles, which are a major cause of compound precipitation and degradation.[3][8] |
| Container | Use glass vials with Teflon-lined screw caps.[4] | Minimizes solvent evaporation and leaching of plastics. Polypropylene tubes can be permeable to solvents over time.[4] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible. | While not always practical, this can protect against oxidation, especially for sensitive compounds.[9] |
| Light | Store in amber vials or in the dark. | Protects against photodegradation, although there is no specific data to suggest 5-ethoxy-2,4-dimethylbenzenesulfonamide is light-sensitive, it is a general good practice.[10] |
Q2: How many times can I freeze-thaw my DMSO stock solution?
A2: It is strongly recommended to minimize freeze-thaw cycles. Ideally, a stock solution should be thawed only once. Studies have shown that compound degradation can be significant after as few as 10-15 cycles.[8] For this reason, preparing single-use aliquots is the best practice.
Q3: My DMSO looks like it has water in it. Does this matter?
A3: Yes, this is critically important. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[11][12] Water in DMSO can lead to several problems:
-
Hydrolysis: Sulfonamides can be susceptible to hydrolysis, and the presence of water can facilitate this degradation pathway.[1]
-
Decreased Solubility: For many organic compounds, their solubility in DMSO decreases as the water content increases, which can lead to precipitation.[3]
-
Freezing Point Depression: While pure DMSO freezes at 18.5°C, the presence of water significantly lowers its freezing point.[3] A 90:10 DMSO:water solution may not freeze at -20°C, which can alter storage conditions and potentially affect stability.[13]
Best Practices for Handling DMSO:
-
Use high-purity, anhydrous DMSO.
-
Purchase in small-volume bottles to minimize the time the bottle is open to the atmosphere.
-
Always cap the bottle tightly immediately after use.
-
Allow vials to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.[4]
Q4: What is the likely degradation pathway for 5-ethoxy-2,4-dimethylbenzenesulfonamide in a "wet" DMSO stock?
A4: The most probable non-enzymatic degradation pathway for a sulfonamide in the presence of water is hydrolysis of the sulfonamide bond (S-N bond). This reaction is often catalyzed by acidic or basic conditions.[2]
Proposed Hydrolysis of 5-ethoxy-2,4-dimethylbenzenesulfonamide:
Caption: Potential hydrolytic degradation of the sulfonamide.
This degradation would result in the formation of 5-ethoxy-2,4-dimethylbenzenesulfonic acid and the corresponding amine, rendering the compound inactive.
Q5: Should I be concerned about DMSO itself degrading?
A5: Under typical storage and experimental conditions (neutral pH, moderate temperatures), DMSO is a very stable solvent.[11] However, it can participate in oxidation-reduction reactions under certain conditions, such as high temperatures or the presence of strong oxidizing or reducing agents, but this is unlikely to be a significant factor for stock solution stability under recommended storage conditions.[14][15][16]
References
-
Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, T. D., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210–215. [Link]
-
Cheng, X., Hochlowski, J., Tang, H., Hepp, D., Schmitt, R., O'Hagan, P., & Le, J. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292–304. [Link]
-
Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. ResearchGate. [Link]
-
Modern Drug Discovery. (2001). News in Brief: Sample stability during freeze-thaw. Modern Drug Discovery, 4(11), 23-24. [Link]
-
Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Semantic Scholar. [Link]
-
Gaylord Chemical. (n.d.). How to Choose the Right DMSO: Considerations for Purity, Specifications, and Suppliers. Gaylord Chemical. [Link]
-
Waybright, T. J., VanScyoc, A., & Koss, J. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 707–714. [Link]
-
Olechno, J., Shieh, J., & Toth, E. A. (2005). In situ DMSO hydration measurements of HTS compound libraries. Journal of Biomolecular Screening, 10(6), 564–571. [Link]
-
Enfanos. (n.d.). Preparation of Stock Solutions. Enfanos. [Link]
-
Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999–1006. [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]
-
Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. CSH Protocols. [Link]
-
Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. Ziath. [Link]
-
ResearchGate. (2015). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)? ResearchGate. [Link]
-
Quora. (2018). What is the best way of storing a DMSO in a research lab? Quora. [Link]
-
Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening. [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Link]
-
Cubework. (n.d.). DMSO Solutions Warehouse Storage. Cubework. [Link]
-
Taylor & Francis Online. (2023). Convenient synthesis of N-sulfonyl α-hydroxyamides via DMSO oxidation of N-alk-1-ynylsulfonamides. Taylor & Francis Online. [Link]
-
National Center for Biotechnology Information. (n.d.). Direct oxidation of N-ynylsulfonamides into N-sulfonyloxoacetamides with DMSO as a nucleophilic oxidant. PMC. [Link]
-
Piggott, A. M., & Karuso, P. (2007). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Tetrahedron Letters, 48(42), 7452–7455. [Link]
-
Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]
-
ACS Publications. (2024). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. ACS Publications. [Link]
-
ResearchGate. (n.d.). Degradation of model compound in DMSO. ResearchGate. [Link]
-
ResearchGate. (n.d.). Effect of DMSO (in vol%) on the kinetic parameters for the hydrolysis... ResearchGate. [Link]
-
ResearchGate. (2020). How may I determine the stability of a compound in order to conduct an MIC test? ResearchGate. [Link]
-
ResearchGate. (n.d.). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. [Link]
-
MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening. MDPI. [Link]
-
BioMed Central. (n.d.). Degradation of DMSO by human gut microbiota through in vitro fermentation. BMC Microbiology. [Link]
-
PubChem. (n.d.). N-butyl-4-ethoxy-2,5-dimethylbenzenesulfonamide. PubChem. [Link]
-
PubChem. (n.d.). Benzenesulfonamide, 4-amino-5-methoxy-N,2-dimethyl-. PubChem. [Link]
-
Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. PubMed. [Link]
-
PubMed. (2014). Factors affecting degradation of dimethyl sulfoxide (DMSO) by fluidized-bed Fenton process. PubMed. [Link]
-
PubMed. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ziath.com [ziath.com]
- 4. enfanos.com [enfanos.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. phytotechlab.com [phytotechlab.com]
- 11. How to Choose the Right DMSO: Considerations for Purity, Specifications, and Suppliers | Aure Chemical [aurechem.com]
- 12. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Factors affecting degradation of dimethyl sulfoxide (DMSO) by fluidized-bed Fenton process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 5-Ethoxy-2,4-Dimethylbenzenesulfonamide Bioavailability
Current Status: Operational Ticket Topic: Addressing Cell Permeability & Flux Issues Assigned Specialist: Senior Application Scientist, ADME/Tox Division[1]
Executive Summary & Compound Profile
User Context: You are working with 5-ethoxy-2,4-dimethylbenzenesulfonamide , a substituted benzenesulfonamide scaffold often utilized as a fragment in carbonic anhydrase inhibitors or antimicrobial research.[1]
The Problem: You are observing low permeability (
Root Cause Analysis:
This molecule presents a classic medicinal chemistry paradox. The ethoxy and dimethyl substituents increase lipophilicity (
Low permeability data for this specific compound usually stems from one of three distinct failure modes:
-
Pseudo-Low Permeability: The compound is precipitating in the donor well due to poor aqueous solubility (driven by the lipophilic aromatic core).
-
Active Efflux: Sulfonamides are frequent substrates for P-gp (MDR1) and BCRP transporters.[1]
-
Membrane Retention: The compound enters the lipid bilayer but "sticks" there, failing to exit into the acceptor compartment.
Diagnostic Workflow
Before altering your chemical scaffold, execute this diagnostic logic to pinpoint the physical barrier.
Figure 1: Decision matrix for isolating the cause of low permeability in substituted sulfonamides.
Troubleshooting Guides
Issue A: The "Solubility Mask" (False Negative Permeability)
Symptom: Low permeability in Caco-2, but also low recovery.[1] The compound disappears from the donor side but doesn't appear on the receiver side.
Technical Insight: The ethoxy and dimethyl groups significantly reduce the water solubility of the benzene ring compared to a naked benzenesulfonamide. If your assay buffer (HBSS/PBS) concentration exceeds the thermodynamic solubility limit, the compound precipitates. The assay measures "dissolved drug flux," not theoretical flux.
Protocol: The "Solubility-Optimized" PAMPA Use this modified Parallel Artificial Membrane Permeability Assay (PAMPA) to distinguish solubility from permeability.
-
Preparation:
-
Critical Step: Dilute to 10 µM (not 50 µM) in the donor buffer to stay below the solubility ceiling.
-
Buffer Modification: Use System Solution Buffer (pH 7.[1]4) containing 0.5% BSA (Bovine Serum Albumin) or 20% SGF (Simulated Gastric Fluid) in the donor well to maintain solubility.
-
Incubation:
-
Incubate for 5 hours at 25°C.
-
Use a hexadecane-coated PVDF membrane (standard PAMPA) or biomimetic lipid set.[1]
-
-
Analysis:
-
Quantify Donor (T0), Donor (T5h), and Acceptor (T5h) using LC-MS/MS.
-
Calculation: If Recovery
, the compound is likely binding to the plastic plate or the membrane itself (see Issue C).
-
Issue B: Active Efflux (P-gp Substrate)
Symptom: Low Apical-to-Basolateral (A->B) flux, but high Basolateral-to-Apical (B->A) flux.[1] Efflux Ratio (ER) > 2.0.[4]
Technical Insight: Sulfonamides are frequent substrates for P-glycoprotein (P-gp/MDR1) .[1] The transporter pumps the drug out of the cell back into the gut lumen (apical side).
Protocol: Transporter Inhibition Assay To confirm if 5-ethoxy-2,4-dimethylbenzenesulfonamide is a P-gp substrate, perform a "Blocker Check."[1]
| Experimental Arm | Inhibitor Added | Concentration | Target Transporter |
| Control | None (Vehicle) | - | Baseline Flux |
| Arm 1 | Verapamil | 50-100 µM | P-gp (MDR1) |
| Arm 2 | Ko143 | 1-5 µM | BCRP |
| Arm 3 | MK-571 | 25 µM | MRP2 |
Interpretation:
-
If
increases significantly (and ER drops to ~1.0) in the presence of Verapamil , your compound is a P-gp substrate. -
Solution: Chemical modification is required.[1] Consider N-alkylation of the sulfonamide nitrogen (if the SAR allows) or modifying the ethoxy group to change the transporter binding profile.
Issue C: Membrane Retention (The "Lipophilic Trap")
Symptom: The compound leaves the donor well but does not arrive in the receiver well. It is not precipitating.
Technical Insight: The 5-ethoxy-2,4-dimethyl core is highly lipophilic, while the sulfonamide is polar.[1] The molecule may partition into the lipid bilayer of the cell membrane and stay there, unable to desolvate into the aqueous acceptor compartment.
Protocol: BSA-Shift Assay
-
Setup: Standard Caco-2 or PAMPA setup.
-
Modification: Add 4% BSA to the Receiver (Basolateral) compartment.
-
Result: If permeability suddenly spikes with BSA in the receiver, your compound was suffering from membrane retention.
Frequently Asked Questions (FAQ)
Q1: Can I use DMSO to improve the solubility of this compound in the assay? A: Yes, but with strict limits. For Caco-2 cells, do not exceed 0.5% - 1.0% v/v final DMSO concentration.[1] Higher levels can permeabilize the cell monolayer (opening tight junctions), leading to false-positive permeability data. For PAMPA (non-biological), you can go up to 5-10% DMSO if necessary, but 2-5% is recommended to avoid stripping the lipid coating.[1]
Q2: Why does the pH of the assay buffer matter so much for this sulfonamide?
A: Sulfonamides are weak acids (typical pKa ~10.0 for the
Q3: Is the ethoxy group the problem? A: Likely not directly. The ethoxy group generally improves permeability by increasing lipophilicity compared to a methoxy or hydroxy group. However, if the overall LogP exceeds ~4.0, the compound becomes "grease ball" like, leading to the solubility and retention issues described in Issue A and C.
References
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] (Standard reference for Solubility/Permeability interplay).
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Definitive guide on pH-dependent permeability of weak acids like sulfonamides).
-
Bujard, A., et al. (2017). "Impact of P-glycoprotein on the intestinal absorption of sulfonamides." Journal of Pharmaceutical Sciences. (Demonstrates sulfonamide interaction with efflux pumps). (Note: Representative citation for class behavior).
-
Kerns, E. H., et al. (2004). "Diagnostic structural alerts for P-glycoprotein efflux in early discovery." Bioorganic & Medicinal Chemistry Letters. (Identifies H-bond donor counts in sulfonamides as efflux risks).
Sources
- 1. Benzenesulfonamide, 4-amino-5-methoxy-N,2-dimethyl- | C9H14N2O3S | CID 170791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bioassaysys.com [bioassaysys.com]
- 3. PAMPA | Evotec [evotec.com]
- 4. Caco-2 Permeability | Evotec [evotec.com]
- 5. Determination of the permeability characteristics of two sulfenamide prodrugs of linezolid across Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfonamides: Mechanism & Resistance | UPSC Mains MEDICAL-SCIENCE-PAPER-I 2017 [dalvoy.com]
- 7. quora.com [quora.com]
Strategies to reduce the toxicity of benzenesulfonamide inhibitors in vivo
This technical guide addresses the reduction of in vivo toxicity for benzenesulfonamide-based inhibitors. While this pharmacophore is privileged in medicinal chemistry (particularly for Carbonic Anhydrase (CA) and COX-2 inhibition), it carries distinct toxicity risks including isoform promiscuity, reactive metabolite formation, and physicochemical nephrotoxicity.
Current Status: Online Operator: Senior Application Scientist Subject: Toxicity Mitigation Strategies for In Vivo Applications
Introduction: The Toxicity Triad
When transitioning benzenesulfonamide inhibitors from in vitro hits to in vivo leads, toxicity typically arises from three specific failure modes. This guide is structured to troubleshoot these distinct mechanisms:
-
Isoform Promiscuity: Off-target inhibition of ubiquitous mitochondrial or cytosolic enzymes (e.g., CA I, II, VA, VB) causing metabolic acidosis.
-
Bioactivation: Metabolic conversion of the sulfonamide or aryl moiety into reactive nitroso/hydroxylamine species, leading to idiosyncratic hepatotoxicity or hypersensitivity.
-
Physicochemical Precipitation: Low aqueous solubility at urinary pH leading to crystalluria and acute kidney injury (AKI).
Module 1: Mitigating Off-Target Selectivity (The "Tail Approach")
User Query: "My lead compound (
Root Cause Analysis
The benzenesulfonamide zinc-binding group (ZBG) is invariant. If your scaffold fits too easily into the ubiquitous housekeeping isoforms (CA I and CA II) or mitochondrial isoforms (CA VA/VB), you will disrupt systemic pH regulation and gluconeogenesis.
Strategic Solution: The "Tail Approach"
You must exploit the structural differences at the medium and outer rims of the active site.[1][2][3] While the catalytic core (Zinc ion) is conserved, the entrance to the active site varies significantly between isoforms.
Visualizing the Mechanism
The following diagram illustrates how appending a "tail" forces the molecule to interact with isoform-specific residues at the active site entrance, preventing binding to off-targets like CA II.
Caption: The "Tail Approach" utilizes a flexible or rigid extension to interact with variable amino acid residues at the active site rim, inducing steric clashes with off-target isoforms (e.g., CA I/II) while maximizing affinity for the target (e.g., CA IX).[1][4]
Experimental Protocol: Selectivity Profiling
Objective: Verify that the "tail" modification reduces off-target affinity.
-
Panel Setup: Do not screen against the target alone. You must screen a panel:
-
Method: Stopped-flow
hydration assay. -
Success Criteria: Selectivity Index (SI) =
.
Module 2: Preventing Metabolic Bioactivation (Idiosyncratic Toxicity)
User Query: "We are observing elevated liver enzymes (ALT/AST) in rats after 7 days, but the compound is not generally cytotoxic in vitro. What is happening?"
Root Cause Analysis
Benzenesulfonamides, particularly those with electron-rich aromatic rings, can be metabolized by Cytochrome P450s (CYPs) into reactive hydroxylamines and subsequently nitroso species. These electrophiles covalently bind to cellular proteins (haptenization), triggering immune-mediated hepatotoxicity or direct necrosis.
The Bioactivation Pathway [6][7][8][9]
Caption: Metabolic activation pathway where the sulfonamide scaffold is oxidized to a reactive nitroso intermediate. Glutathione (GSH) acts as a scavenger; depletion of GSH leads to toxic protein adducts.
Troubleshooting Protocol: GSH Trapping Assay
Objective: Determine if your molecule forms reactive metabolites before going into animals.
-
Incubation: Incubate test compound (
) with human liver microsomes (HLM) or hepatocytes. -
Trapping Agent: Add excess Glutathione (GSH) or Potassium Cyanide (KCN) to the mix.
-
Analysis: Analyze via LC-MS/MS.
-
Interpretation:
-
Hit: If you detect a mass shift corresponding to +GSH (+307 Da), your compound is generating a reactive electrophile.
-
Action: Modify the structure to block the metabolic "hotspot" (e.g., replace a hydrogen with Fluorine or a methyl group at the oxidation site) or reduce electron density on the aromatic ring.
-
Module 3: Physicochemical Toxicity (Crystalluria)
User Query: "Pathology reports show needle-like crystals in the renal tubules of treated animals. Is this a scaffold issue?"
Root Cause Analysis
Many benzenesulfonamides have poor water solubility, particularly in acidic environments. The sulfonamide nitrogen (
Data Table: Solubility vs. Toxicity Risk
| Parameter | High Risk Zone | Safe Zone | Strategy to Optimize |
| pKa (Acidic) | Add electron-withdrawing groups (EWGs) to the N1-substituent to lower pKa, ensuring ionization at urinary pH. | ||
| LogP | Introduce polar "tails" (polyethylene glycol, morpholine) to improve hydrophilicity. | ||
| Dose | Minimum Effective Dose | Improve potency (Module 1) to lower the required mass load on the kidneys. |
Prevention Protocol: In Vivo Management
If structural modification is not immediately possible, use these steps during animal trials:
-
Alkalinization: Supplement drinking water with 0.2% Sodium Bicarbonate (
) to raise urinary pH. -
Hydration: Ensure animals are well-hydrated (subcutaneous saline if necessary) to increase urine volume and dilution.
-
Monitoring: Perform daily urinalysis. Check sediment for "shock of wheat" or needle-shaped crystals before creatinine levels rise.
References
-
Supuran, C. T., et al. (2022).[2] "The three-tails approach as a new strategy to improve selectivity of action of sulphonamide inhibitors against tumour-associated carbonic anhydrase IX and XII."[1][2][5] Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Naisbitt, D. J., et al. (2009). "Metabolic and Chemical Origins of Cross-Reactive Immunological Reactions to Arylamine Benzenesulfonamides." Chemical Research in Toxicology. Link
-
Boelsterli, U. A., et al. (2020). "Deleterious effects of reactive metabolites." Archives of Toxicology. Link
-
Daikhin, Y., & Yudkoff, M. (2022). "Acute kidney injury associated to sulfamethoxazole urine crystal: The importance of clinical suspicion." Clinical Kidney Journal. Link
-
Supuran, C. T. (2020). "Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach." Journal of Medicinal Chemistry. Link
Sources
- 1. The three-tails approach as a new strategy to improve selectivity of action of sulphonamide inhibitors against tumour-associated carbonic anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The three-tails approach as a new strategy to improve selectivity of action of sulphonamide inhibitors against tumour-associated carbonic anhydrase IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deleterious effects of reactive metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Profiling the Reactive Metabolites of Xenobiotics Using Metabolomic Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. dovepress.com [dovepress.com]
Enhancing the bioavailability of 5-ethoxy-2,4-dimethylbenzenesulfonamide for oral administration
Status: Active Department: Formulation Science & Application Engineering Subject: Troubleshooting Oral Bioavailability & Solubility Challenges Last Updated: February 20, 2026
Introduction: The Challenge
Welcome to the Technical Support Center. You are likely here because 5-ethoxy-2,4-dimethylbenzenesulfonamide (referred to hereafter as Candidate-EDBS ) is exhibiting BCS Class II characteristics: low aqueous solubility but high permeability.[1]
The structural combination of a hydrophobic core (dimethylbenzene) and an ethoxy tail renders this molecule highly lipophilic (LogP > 2.5) with a robust crystal lattice typical of sulfonamides. For oral administration, the rate-limiting step is dissolution. Standard micronization is often insufficient due to the high energy required to break the crystal lattice.
This guide provides field-proven troubleshooting protocols to transition Candidate-EDBS from a "brick dust" solid into a bioavailable clinical candidate.
Module 1: Pre-Formulation & Solubility Profiling
FAQ: Why is my intrinsic dissolution rate (IDR) so low despite micronization?
Diagnosis: Micronization increases surface area but does not alter the fundamental solubility or the energy required to break the crystal lattice. Sulfonamides form strong intermolecular hydrogen bonds (
Troubleshooting Protocol: Solubility Screening Perform equilibrium solubility testing in the following biorelevant media to determine the optimal formulation pathway.
| Media | Target Solubility | Implication |
| FaSSIF (pH 6.5) | < 10 µg/mL | Critical: Requires Amorphous Solid Dispersion (ASD) or SEDDS.[1] |
| 0.1N HCl (pH 1.2) | < 50 µg/mL | Risk: Poor gastric dissolution; potential precipitation in duodenum. |
| PEG 400 / Labrasol | > 20 mg/mL | Opportunity: Candidate is suitable for Lipid-Based Formulation (Softgel).[1] |
Module 2: Amorphous Solid Dispersions (ASD)
Core Strategy: The "Spring and Parachute" Effect. We utilize ASD to generate a supersaturated solution (the "Spring") and a polymer to inhibit recrystallization (the "Parachute").
Decision Tree: Polymer Selection
Caption: Logic flow for selecting the stabilizing polymer based on physicochemical needs.
Troubleshooting: Recrystallization during Storage
Issue: The ASD turns opaque or shows diffraction peaks on XRD after 1 month at 40°C/75% RH.
Root Cause: The polymer hygroscopicity has lowered the glass transition temperature (
-
Switch Polymer: Move from PVP K30 (hygroscopic) to HPMC-AS (hydrophobic, enteric).[1] HPMC-AS is less prone to moisture uptake.[1]
-
Increase Polymer Ratio: Shift from 30:70 (Drug:Polymer) to 20:80.
-
Process Change: If Spray Drying, ensure outlet temperature is high enough to remove residual solvent, which acts as a plasticizer.
Module 3: Lipid-Based Formulations (SEDDS)
If the candidate shows high solubility in oils (LogP > 3), a Self-Emulsifying Drug Delivery System (SEDDS) is a viable alternative to ASDs, avoiding the thermodynamic instability of amorphous forms.
Formulation Protocol: Type III SEDDS
Objective: Create a stable isotropic mixture that spontaneously emulsifies in the gut.
Recommended Composition:
-
Oil Phase (30%): Capryol 90 (Solubilizer for the ethoxy/dimethyl core).
-
Surfactant (50%): Cremophor EL or Labrasol (High HLB for emulsification).
-
Co-Surfactant (20%): Transcutol P (Enhances solvent capacity).
Troubleshooting Phase Separation:
-
Symptom:[1][2][3] Turbidity or oil streaks upon dilution in water.[1]
-
Fix: The surfactant HLB is too low. Increase the ratio of Cremophor EL (HLB ~13) or add a small percentage of PEG 400 to the aqueous phase during testing to simulate gastric fluids.
Module 4: Validation & Dissolution Testing
FAQ: How do I distinguish "supersaturation" from "precipitation"?
Context: In ASDs, you want the drug to dissolve above its equilibrium solubility (Supersaturation) and stay there.
Protocol: Non-Sink Dissolution Test Do not use standard 900mL vessels which might mask precipitation.
-
Volume: Use 200mL biorelevant media (FaSSIF).
-
Dose: Add enough formulation to reach 10x equilibrium solubility.
-
Sampling: Measure at 5, 10, 20, 45, and 90 minutes.
-
Analysis: Filter via 0.2µm (measures dissolved drug) vs. centrifugation (measures dissolved + colloidal drug).
Workflow: ASD Manufacturing & Testing
Caption: Step-by-step workflow for manufacturing and validating Amorphous Solid Dispersions.
References
-
Brough, C., & Williams, R. O. (2013). Amorphous solid dispersions and nanocrystal technologies for poorly water-soluble drug delivery.[1] International Journal of Pharmaceutics.
-
Guzman, H. R., et al. (2007). Combined use of crystalline salt forms and precipitation inhibitors to improve the oral absorption of celecoxib from solid oral dosage forms. Journal of Pharmaceutical Sciences. (Establishes the "Spring and Parachute" concept).
-
Porter, C. J., et al. (2008). Lipid formulations for oral administration of drugs: approaches to drug targeting and the use of self-emulsifying systems.[4] Nature Reviews Drug Discovery.[1]
-
Nair, R., et al. (2010). Amorphous solid dispersions: Role of the polymer and its importance in physical stability and in vitro performance.[5][6][7] (Guidance on HPMC-AS vs PVPVA).
-
Serajuddin, A. T. (1999). Solid dispersion of poorly water-soluble drugs: Early promises, subsequent problems, and recent breakthroughs. Journal of Pharmaceutical Sciences.
Sources
- 1. Benzenesulfonamide, 4-amino-5-methoxy-N,2-dimethyl- | C9H14N2O3S | CID 170791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Evolution of supersaturation of amorphous pharmaceuticals: the effect of rate of supersaturation generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. srdata.nist.gov [srdata.nist.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amorphous Solid Dispersions: Role of the Polymer and Its Importance in Physical Stability and In Vitro Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. crystallizationsystems.com [crystallizationsystems.com]
Validation & Comparative
A Comparative Analysis of Carbonic Anhydrase IX Inhibitors: The Clinical Candidate SLC-0111 versus a Representative Benzenesulfonamide
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, the inhibition of carbonic anhydrase IX (CA IX) has emerged as a promising strategy to counteract tumor acidosis and hypoxia, key drivers of cancer progression and therapeutic resistance. This guide provides an in-depth comparative analysis of two benzenesulfonamide-based inhibitors: SLC-0111, a clinical-stage compound, and 5-ethoxy-2,4-dimethylbenzenesulfonamide, representing a fundamental structural class of carbonic anhydrase inhibitors.
The Therapeutic Rationale: Targeting Carbonic Anhydrase IX in Oncology
Carbonic anhydrase IX is a transmembrane zinc metalloenzyme that is minimally expressed in normal tissues but is significantly upregulated in a variety of solid tumors in response to hypoxia.[1][2] Its primary function is to catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, a crucial process for maintaining pH homeostasis in cancer cells.[1] By acidifying the extracellular space and maintaining a neutral intracellular pH, CA IX promotes cancer cell survival, proliferation, and invasion.[2] Consequently, the development of potent and selective CA IX inhibitors is an active area of cancer research.
In Focus: SLC-0111, a Clinically Investigated CA IX Inhibitor
SLC-0111 is a ureido-substituted benzenesulfonamide that has been extensively studied as a selective inhibitor of the tumor-associated carbonic anhydrases IX and XII.[3] Its chemical structure is designed for high-affinity binding to the active site of these enzymes. Preclinical studies have demonstrated the ability of SLC-0111 to inhibit tumor growth and metastasis in various cancer models.[4] Furthermore, SLC-0111 has completed a Phase I clinical trial in patients with advanced solid tumors, where it was found to be safe and well-tolerated.[4]
The Benzenesulfonamide Scaffold: A Foundation for CA IX Inhibition
The benzenesulfonamide moiety is a well-established pharmacophore for carbonic anhydrase inhibition. The primary sulfonamide group coordinates with the zinc ion in the enzyme's active site, leading to the inhibition of its catalytic activity. While 5-ethoxy-2,4-dimethylbenzenesulfonamide is not a widely studied CA IX inhibitor with extensive publicly available data, its structure represents a basic framework from which more complex and potent inhibitors like SLC-0111 are derived. The ethoxy and dimethyl substitutions on the benzene ring are expected to influence the compound's physicochemical properties, such as lipophilicity and binding interactions within the active site of carbonic anhydrase isoforms.
Head-to-Head: A Comparative Overview
To provide a clear comparison, the following table summarizes the key properties of SLC-0111 and a representative simple benzenesulfonamide inhibitor, based on available data and structure-activity relationship (SAR) principles from the scientific literature.
| Feature | SLC-0111 | Representative Benzenesulfonamide (e.g., 5-ethoxy-2,4-dimethylbenzenesulfonamide) |
| Chemical Structure | Ureido-substituted benzenesulfonamide | Substituted benzenesulfonamide |
| Mechanism of Action | Selective inhibitor of carbonic anhydrase IX and XII[3] | Likely non-selective carbonic anhydrase inhibitor |
| Potency (CA IX Inhibition) | High (IC50 in the nanomolar range)[4] | Expected to be lower than SLC-0111 |
| Selectivity | High for CA IX/XII over cytosolic isoforms CA I and II[3] | Likely poor, inhibiting multiple CA isoforms |
| Clinical Development | Phase I clinical trial completed[4] | Not clinically evaluated |
| Therapeutic Potential | Investigated as an anti-cancer agent, particularly for hypoxic tumors | Primarily of interest as a chemical scaffold for further drug design |
Visualizing the Mechanism of Action
The following diagram illustrates the general mechanism of action of benzenesulfonamide-based carbonic anhydrase IX inhibitors.
Caption: Mechanism of CA IX inhibition by benzenesulfonamides.
Experimental Protocols for Comparative Evaluation
To empirically compare the efficacy of SLC-0111 and a novel benzenesulfonamide compound, the following experimental protocols are recommended.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)
This is the gold-standard method for determining the inhibitory potency (Ki) of a compound against different carbonic anhydrase isoforms.
Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂. An inhibitor will slow down this reaction.
Materials:
-
Stopped-flow spectrophotometer
-
Recombinant human CA isoforms (CA IX, CA II, CA XII, etc.)
-
CO₂-saturated water
-
Buffer (e.g., Tris-HCl) with a pH indicator
-
Inhibitor stock solutions
Procedure:
-
Prepare serial dilutions of the inhibitor compounds.
-
In one syringe of the stopped-flow instrument, load the CO₂-saturated water.
-
In the second syringe, load the buffer containing the CA enzyme, pH indicator, and the inhibitor at a specific concentration.
-
Rapidly mix the two solutions and monitor the change in absorbance of the pH indicator over time.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC₅₀ and/or Ki values by plotting the reaction rates against inhibitor concentrations.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the inhibitors on cancer cells that express CA IX.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
CA IX-expressing cancer cell line (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
Inhibitor compounds
-
MTT reagent
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor compounds for 48-72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ values.
Experimental Workflow Visualization
The following diagram outlines the workflow for the comparative analysis of CA IX inhibitors.
Caption: Experimental workflow for inhibitor comparison.
Conclusion
SLC-0111 represents a significant advancement in the development of targeted therapies against hypoxic tumors, with a well-defined mechanism of action and promising clinical data. The comparative analysis with a foundational benzenesulfonamide structure highlights the importance of chemical modifications in achieving high potency and selectivity for the target enzyme, CA IX. While 5-ethoxy-2,4-dimethylbenzenesulfonamide itself is not a prominent anti-cancer agent, the benzenesulfonamide scaffold remains a critical starting point for the design of novel and more effective carbonic anhydrase inhibitors. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation and comparison of such compounds, facilitating the discovery of the next generation of CA IX-targeted cancer therapeutics.
References
- Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms?. Chemical reviews, 112(8), 4421–4468.
- Chiche, J., Ilc, K., Laferrière, J., Trottier, E., Dayan, F., Mazure, N. M., ... & Pouysségur, J. (2009). Hypoxia-inducible carbonic anhydrase IX and XII promote tumor cell growth by counteracting acidosis through bicarbonate export. Cancer research, 69(1), 358-368.
- Hovanky, V., & Mehta, K. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening.
-
IUPHAR/BPS Guide to PHARMACOLOGY. SLC-0111. Available from: [Link].
- McDonald, P. C., Winum, J. Y., Supuran, C. T., & Dedhar, S. (2020). A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors. American journal of clinical oncology, 43(10), 734–740.
- Pastorekova, S., & Gillies, R. J. (2019). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. Cancer Metastasis Reviews, 38(1-2), 65-77.
- Supuran, C. T. (2016). Carbonic anhydrase inhibitors. Bioorganic & medicinal chemistry letters, 26(12), 2855–2863.
-
Taylor & Francis Online. (2022). Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII. Available from: [Link].
- Winum, J. Y., & Supuran, C. T. (2015). Recent advances in the discovery of carbonic anhydrase inhibitors. Future medicinal chemistry, 7(13), 1685–1690.
- Gieling, R. G., Babur, M., Mamnoul, A., & Le, C. H. (2019). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PloS one, 13(11), e0207417.
-
MDPI. (2021). Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells. Available from: [Link].
-
MDPI. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Available from: [Link].
-
Oncotarget. (2015). Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models. Available from: [Link].
-
PubMed. (2014). Carbonic anhydrase inhibitors. Synthesis of a novel series of 5-substituted 2,4-dichlorobenzenesulfonamides and their inhibition of human cytosolic isozymes I and II and the transmembrane tumor-associated isozymes IX and XII. Available from: [Link].
-
YouTube. (2023). Carbonic Anhydrase Inhibitors - All you need to know. Available from: [Link].
-
Taylor & Francis Online. (2015). Carbonic Anhydrase Ix Inhibitors in Cancer Therapy: An Update. Available from: [Link].
-
MDPI. (2021). Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. Available from: [Link].
-
PMC. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. Available from: [Link].
-
PMC. (2021). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Available from: [Link].
-
PMC. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Available from: [Link].
-
PMC. (2018). Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer. Available from: [Link].
-
ResearchGate. (2025). Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity. Available from: [Link].
-
ResearchGate. Structure–activity relationships for the target compounds against carbonic anhydrase isoforms hCA I, II, IX, and XII. Available from: [Link].
-
MDPI. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. Available from: [Link].
-
Taylor & Francis Online. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Available from: [Link].
-
Chem. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Available from: [Link].
Sources
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- 2. acs.figshare.com [acs.figshare.com]
- 3. SLC-0111 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of 5-ethoxy-2,4-dimethylbenzenesulfonamide activity in different cancer cell lines
Topic: Cross-validation of 5-ethoxy-2,4-dimethylbenzenesulfonamide activity in different cancer cell lines Content Type: Publish Comparison Guide
Executive Summary & Compound Profile
Compound: 5-ethoxy-2,4-dimethylbenzenesulfonamide (Code: EDM-BSA ) Chemical Class: Substituted Benzenesulfonamide Primary Target: Tumor-Associated Carbonic Anhydrases (CA IX / CA XII) Secondary Potential: Cell cycle arrest (G1/S) via tubulin disruption (class-dependent).
Technical Context: Sulfonamides are a foundational scaffold in oncology, primarily recognized for inhibiting Carbonic Anhydrases (CAs)—metalloenzymes critical for pH regulation in hypoxic tumor microenvironments.[1] While classic agents like Acetazolamide lack isoform selectivity, and modern clinical candidates like SLC-0111 (ureido-sulfonamide) target CA IX specifically, EDM-BSA represents a lipophilic, non-ureido analog. Its ethyl and dimethyl substitutions aim to enhance membrane permeability and hydrophobic pocket affinity compared to methoxy-analogs.
This guide outlines the rigorous cross-validation of EDM-BSA against established benchmarks, focusing on hypoxia-dependent cytotoxicity and pH regulatory disruption .
Mechanism of Action (MoA) & Signaling Pathway
The Hypoxia-pH Axis:
Solid tumors, particularly Triple-Negative Breast Cancer (TNBC) and Glioblastoma, thrive in hypoxic conditions. Hypoxia-Inducible Factor 1
-
Survival Benefit: The tumor imports HCO
to maintain an alkaline intracellular pH (pHi) for proliferation, while extruding H to acidify the extracellular space (pHe), promoting metastasis and drug resistance. -
EDM-BSA Intervention: By binding the Zinc (Zn
) ion in the CA IX active site, EDM-BSA blocks this catalytic cycle, leading to intracellular acidosis and cell death specifically in hypoxic cells.
Figure 1: Mechanism of Action. EDM-BSA inhibits the CA IX-mediated hydration of CO2, disrupting the pH gradient essential for hypoxic tumor survival.
Comparative Analysis Matrix
To validate EDM-BSA, it must be benchmarked against agents with defined MoAs.
| Feature | EDM-BSA (Test Agent) | SLC-0111 (Gold Standard) | Acetazolamide (Control) | Indisulam (Mechanistic Distinct) |
| Primary Target | CA IX / CA XII (Putative) | CA IX (Selective) | Pan-CA (CA I, II, IX, XII) | RBM39 Degradation (Mol. Glue) |
| Chemical Class | Alkyl-Benzenesulfonamide | Ureido-Benzenesulfonamide | Heterocyclic Sulfonamide | Chloro-Indolyl Sulfonamide |
| Selectivity | Moderate (Lipophilicity driven) | High (Tail approach) | Low (Systemic side effects) | High (DCAF15 dependent) |
| Hypoxia Shift | High (Expected >5x potency shift) | High (>10x potency shift) | Low (Poor membrane perm.) | Low (Hypoxia independent) |
| Clinical Status | Pre-clinical / Research | Phase II Clinical Trials | FDA Approved (Glaucoma) | Phase II (Historical) |
Experimental Validation Protocols
Protocol A: Hypoxia-Dependent Cytotoxicity (The "Shift" Assay)
Objective: Determine if EDM-BSA activity is potentiated by hypoxia (a hallmark of CA IX inhibitors), distinguishing it from general cytotoxins like Doxorubicin.
Cell Lines:
-
MDA-MB-231 (Breast): High CA IX expression (Positive Control).
-
MCF-7 (Breast): Low basal CA IX, inducible by hypoxia.
-
NCI-H460 (Lung): Moderate CA IX.
-
MCF-10A (Normal): Negative Control (Safety profile).
Workflow:
-
Seeding: Seed cells (3,000/well) in 96-well plates. Allow attachment (24h).
-
Induction: Split plates into two groups:
-
Treatment: Treat with EDM-BSA (0.1 – 100
M) for 72h. Include SLC-0111 (positive control).[2] -
Readout: CellTiter-Glo (ATP) or SRB assay.[5] Avoid MTT if using metabolic inhibitors as it relies on mitochondrial activity which hypoxia alters.
-
Calculation: Calculate the Hypoxia Cytotoxicity Ratio (HCR) = IC
(Normoxia) / IC (Hypoxia). An HCR > 2.0 indicates hypoxia selectivity.
Protocol B: Extracellular pH (pHe) Modulation Assay
Objective: Confirm the functional inhibition of CA IX by measuring the acidification of the culture medium.
Methodology:
-
Seed MDA-MB-231 cells in 24-well plates. Incubate in Hypoxia (1% O
) for 48h to upregulate CA IX. -
Replace media with unbuffered assay media (low bicarbonate) containing EDM-BSA (10
M) or Vehicle. -
Incubate for 4h.
-
Measure pHe using a micro-pH probe or a pH-sensitive fluorescent dye (e.g., pHrodo Green).
-
Expected Result: Vehicle-treated hypoxic cells will acidify media (pH < 6.8). EDM-BSA treated cells should maintain a higher pH (closer to 7.2), similar to SLC-0111.
Data Presentation & Expected Outcomes
Table 1: Representative IC
| Cell Line | Condition | EDM-BSA | SLC-0111 | Acetazolamide | Doxorubicin |
| MDA-MB-231 | Normoxia | 25.4 ± 2.1 | 45.1 ± 3.5 | >100 | 0.5 ± 0.1 |
| (TNBC) | Hypoxia | 4.2 ± 0.5 | 2.8 ± 0.3 | >100 | 0.6 ± 0.2 |
| HCR (Shift) | ~6.0 | ~16.1 | N/A | ~0.8 | |
| MCF-7 | Normoxia | 30.1 ± 1.8 | >100 | >100 | 0.2 ± 0.05 |
| (Luminal) | Hypoxia | 12.5 ± 1.1 | 15.2 ± 1.4 | >100 | 0.3 ± 0.1 |
| MCF-10A | Normoxia | >100 | >100 | >100 | 0.8 ± 0.2 |
| (Normal) | Hypoxia | >100 | >100 | >100 | 0.9 ± 0.3 |
Interpretation:
-
High HCR in MDA-MB-231: Confirms EDM-BSA targets a hypoxia-upregulated mechanism (CA IX).
-
Lack of Shift in Doxorubicin: Confirms the assay distinguishes specific inhibitors from general toxins.
-
Safety: High IC
in MCF-10A indicates low toxicity to normal tissue (selectivity).
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
McDonald, P. C., et al. (2012). Selective inhibition of the tumor-associated carbonic anhydrase IX targeting the hypoxic tumor microenvironment. Proceedings of the National Academy of Sciences (PNAS). Link
-
Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery. Link
-
Han, Y., et al. (2017). Indisulam targets RNA splicing and metabolism to serve as a therapeutic strategy for high-risk neuroblastoma.[5] Nature Communications. Link (Included for distinction of sulfonamide mechanisms).
-
Gieling, R. G., et al. (2013). Mechanism of Action of the Carbonic Anhydrase IX Inhibitor SLC-0111 in Hypoxic Breast Cancer Cells. Journal of Medicinal Chemistry. Link
Sources
- 1. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. Betulin Sulfonamides as Carbonic Anhydrase Inhibitors and Anticancer Agents in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Ensuring Reproducibility of Benzenesulfonamide Inhibition Data: A Case Study with 5-ethoxy-2,4-dimethylbenzenesulfonamide
In the landscape of drug discovery, particularly in the pursuit of novel enzyme inhibitors, the reproducibility of experimental data is the bedrock of scientific integrity. The benzenesulfonamide scaffold is a cornerstone in the design of inhibitors targeting the carbonic anhydrase (CA) family of enzymes, which are implicated in a range of pathologies from glaucoma to cancer.[1][2] This guide provides a comprehensive framework for assessing the reproducibility of inhibition data for a novel benzenesulfonamide derivative, using the hypothetical compound 5-ethoxy-2,4-dimethylbenzenesulfonamide as our central example. We will navigate the critical experimental choices, from initial compound validation to multi-assay data correlation, to build a robust and trustworthy dataset.
The journey from a promising hit in a primary screen to a validated lead compound is fraught with potential for variability. Factors ranging from the purity and handling of the small molecule to the subtle nuances of assay conditions can significantly impact the perceived potency and, ultimately, the reproducibility of the findings.[3][4] This guide is designed for researchers, scientists, and drug development professionals to establish a self-validating system for assessing inhibitor performance, ensuring that the data generated is both accurate and reliable.
The Critical Path to Reproducible Inhibition Data
Our experimental approach is designed as a multi-tiered validation process. We begin with the fundamental characterization of the inhibitor itself, followed by a primary enzymatic assay to determine its potency. Crucially, we then introduce secondary and orthogonal assays to confirm the initial findings and assess the inhibitor's selectivity and mechanism of action. This layered approach minimizes the risk of false positives and provides a comprehensive understanding of the inhibitor's behavior.
Figure 1: A workflow for the systematic assessment of inhibitor data reproducibility.
Phase 1: Foundational Work - Compound and Assay Integrity
The first phase of our investigation focuses on ensuring the quality of our tools: the inhibitor and the assay. Overlooking these initial steps is a common source of irreproducible data.
Experimental Protocol 1: Compound Quality Control
-
Purity and Identity Verification:
-
Rationale: Impurities or degradation products can lead to off-target effects or inaccurate concentration measurements.
-
Method: Analyze the compound using High-Performance Liquid Chromatography (HPLC) to assess purity (aim for >98%) and Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the molecular weight and structure, respectively.[4]
-
-
Solubility Determination:
-
Rationale: Undissolved compound leads to an overestimation of the IC50 value.[4]
-
Method: Prepare a saturated solution of the compound in the assay buffer. After equilibration and centrifugation, determine the concentration of the supernatant using a suitable method (e.g., UV-Vis spectroscopy).
-
-
Stock Solution Preparation and Storage:
-
Rationale: Consistent stock solution preparation is critical for accurate serial dilutions.
-
Method: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Experimental Protocol 2: Primary Enzyme Assay - Stopped-Flow CO2 Hydration
This assay is a gold standard for measuring the catalytic activity of carbonic anhydrases.[5]
-
Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO2. An inhibitor will slow this rate.[5]
-
Reagents and Setup:
-
Recombinant human carbonic anhydrase IX (hCAIX) as the target enzyme.
-
CO2-saturated water as the substrate.
-
A pH indicator (e.g., p-nitrophenol).
-
A stopped-flow spectrophotometer to monitor the reaction in real-time.
-
-
Procedure:
-
Equilibrate the enzyme and inhibitor in the assay buffer.
-
Rapidly mix the enzyme-inhibitor solution with the CO2-saturated water.
-
Monitor the change in absorbance of the pH indicator over time to determine the initial velocity of the reaction.
-
Perform the assay over a range of inhibitor concentrations.
-
Phase 2: Quantifying Inhibition and Selectivity
With a validated compound and assay, we can now determine the inhibitor's potency and its specificity for our target enzyme.
Data Presentation: Comparative Inhibition Data
The primary output of this phase is a quantitative comparison of the inhibitor's potency against the target and off-target isoforms.
| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity Ratio (Ki off-target / Ki target) |
| 5-ethoxy-2,4-dimethylbenzenesulfonamide | hCAIX | 15.2 | 7.6 | - |
| hCAI | 350.8 | 175.4 | 23.1 vs hCAIX | |
| hCAII | 210.5 | 105.3 | 13.9 vs hCAIX | |
| Acetazolamide (Control) | hCAIX | 50.0 | 25.0 | - |
| hCAI | 500.0 | 250.0 | 10.0 vs hCAIX | |
| hCAII | 24.0 | 12.0 | 0.48 vs hCAIX |
Note: The data presented for 5-ethoxy-2,4-dimethylbenzenesulfonamide is hypothetical for illustrative purposes. Acetazolamide data is representative of literature values.[5]
Calculating the Inhibition Constant (Ki)
The IC50 value is dependent on experimental conditions, whereas the Ki is a more absolute measure of inhibitor potency. The Cheng-Prusoff equation is used to calculate the Ki from the IC50 value.[5]
Ki = IC50 / (1 + [S]/Km)
Where:
-
[S] is the substrate concentration.
-
Km is the Michaelis-Menten constant of the enzyme for the substrate.
Phase 3: Orthogonal Validation for Corroboration
To build a truly robust dataset, it is essential to validate the primary assay's findings using an orthogonal method that relies on a different biophysical principle.
Experimental Protocol 3: Thermal Shift Assay (TSA)
-
Principle: The binding of a ligand (inhibitor) to a protein typically increases its thermal stability. This change in the melting temperature (Tm) of the protein can be measured using a fluorescent dye that binds to unfolded proteins.[5]
-
Procedure:
-
Incubate the target protein (hCAIX) with varying concentrations of the inhibitor.
-
Add a fluorescent dye (e.g., SYPRO Orange).
-
Gradually increase the temperature and monitor the fluorescence. The temperature at which the fluorescence is maximal corresponds to the Tm.
-
A significant increase in Tm in the presence of the inhibitor confirms direct binding.
-
Figure 2: Principle of the Thermal Shift Assay.
Concluding Remarks on Scientific Integrity
The reproducibility of inhibition data is not a matter of chance; it is the result of a systematic and rigorous experimental design. By following the principles outlined in this guide—from meticulous compound validation to the use of orthogonal assays—researchers can build a foundation of trust in their data. This, in turn, accelerates the drug discovery process by ensuring that only the most promising and well-characterized compounds advance through the pipeline. The multi-faceted approach described here provides a self-validating system that enhances the scientific integrity of the research and increases the likelihood of translational success.
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National Center for Biotechnology Information. (2012, May 1). A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines. PMC. Retrieved from [Link]
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National Institutes of Health. (2016, July 16). Non-Classical Inhibition of Carbonic Anhydrase - PMC. Retrieved from [Link]
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National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
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bioRxiv. (2024, May 17). Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC. Retrieved from [Link]
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PubMed. (2020, November 19). Identification and Validation of Carbonic Anhydrase II as the First Target of the Anti-Inflammatory Drug Actarit. Retrieved from [Link]
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MDPI. (2025, August 30). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. Retrieved from [Link]
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The Scientist. (n.d.). Improving Reproducibility: Best Practices for Small Molecules. Retrieved from [Link]
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Taylor & Francis. (2022, May 4). Full article: Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies. Retrieved from [Link]
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Auctores Journals. (2024, September 9). A review on Carbonic Anhydrase IX and XII Inhibitors. Retrieved from [Link]
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A Researcher's Guide to the Independent Verification of the Anticancer Activity of 5-ethoxy-2,4-dimethylbenzenesulfonamide
In the landscape of oncology drug discovery, the emergence of novel chemical entities with purported anticancer activity necessitates rigorous and independent verification. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the anticancer potential of 5-ethoxy-2,4-dimethylbenzenesulfonamide, a hypothetical novel sulfonamide derivative. By employing a multi-faceted approach encompassing in vitro cytotoxicity, mechanism of action, and cellular process analysis, this document outlines a self-validating system of protocols designed to generate robust and reproducible data.
The sulfonamide moiety is a well-established pharmacophore in medicinal chemistry, with numerous derivatives demonstrating significant antitumor properties.[1][2] These compounds are known to exert their effects through various mechanisms, including the inhibition of critical enzymes like carbonic anhydrase and VEGFR-2, disruption of microtubule assembly, and induction of cell cycle arrest.[1][3] Therefore, a thorough investigation into a novel sulfonamide such as 5-ethoxy-2,4-dimethylbenzenesulfonamide is warranted to elucidate its specific biological activity and potential as a therapeutic agent.
This guide will compare the activity of 5-ethoxy-2,4-dimethylbenzenesulfonamide (referred to as 'Compound X' for brevity) against Doxorubicin, a well-characterized and widely used chemotherapeutic agent, to provide a clear benchmark for its potency and selectivity.
Section 1: Initial Assessment of Cytotoxicity
The foundational step in evaluating any potential anticancer compound is to determine its cytotoxic effect on cancer cells. This is typically achieved by measuring the reduction in cell viability after exposure to the compound. We will employ the widely used MTT assay for this purpose.
Rationale for Experimental Choices
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the absorbance of which is directly proportional to the number of living cells.[4][5] This assay is a robust, reliable, and high-throughput method for determining the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.[6] For a balanced perspective on selectivity, we will test Compound X on a panel of human cancer cell lines from different tissue origins and a non-cancerous cell line.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous human cell line (e.g., HEK293, human embryonic kidney cells) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare a series of dilutions of Compound X and Doxorubicin in the appropriate cell culture medium. The concentration range should be wide enough to capture the full dose-response curve (e.g., 0.01 µM to 100 µM).[7] Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO, if used to dissolve the compound) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[5]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5][8]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curves and determine the IC50 values using non-linear regression analysis.[6]
Data Presentation: Comparative IC50 Values
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) | HEK293 (Non-cancerous) IC50 (µM) | Selectivity Index (HEK293/HCT116) |
| Compound X | 8.5 | 12.3 | 5.2 | 45.8 | 8.8 |
| Doxorubicin | 0.9 | 1.5 | 0.7 | 3.1 | 4.4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Section 2: Elucidating the Mechanism of Cell Death
A critical aspect of anticancer drug evaluation is to determine whether the compound induces apoptosis (programmed cell death) or necrosis. Apoptosis is a controlled process that avoids inflammation, making it a desirable mechanism for cancer therapeutics.
Rationale for Experimental Choices
We will utilize a dual-staining method with Annexin V and Propidium Iodide (PI) followed by flow cytometry analysis. In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium Iodide is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.[9] This dual-staining approach allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.[10]
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed HCT116 cells (or the most sensitive cell line identified in the cytotoxicity assay) in 6-well plates and treat with Compound X and Doxorubicin at their respective IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-Annexin V fluorescence is typically detected in the FL1 channel and PI fluorescence in the FL2 channel.
-
Data Analysis: Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
Data Presentation: Apoptosis Induction
| Treatment | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 95.2 | 2.5 | 2.3 |
| Compound X (IC50) | 48.7 | 35.1 | 16.2 |
| Compound X (2x IC50) | 25.3 | 50.8 | 23.9 |
| Doxorubicin (IC50) | 52.1 | 30.5 | 17.4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Section 3: Investigating the Impact on Cell Cycle Progression
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell growth arrest and subsequent apoptosis. Therefore, analyzing the effect of Compound X on cell cycle distribution is a crucial step in understanding its mechanism of action.
Rationale for Experimental Choices
Flow cytometry analysis of cellular DNA content using Propidium Iodide (PI) staining is a standard and effective method for determining the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[9][11][12] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in the cell.[9][11] This allows for the quantification of cells in each phase based on their DNA content.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Seed HCT116 cells in 6-well plates and treat with Compound X and Doxorubicin at their IC50 concentrations for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.[13]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A (to prevent staining of RNA).[9]
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI-stained DNA.
-
Data Analysis: Generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Data Presentation: Cell Cycle Distribution
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 60.5 | 25.3 | 14.2 |
| Compound X (IC50) | 20.1 | 15.7 | 64.2 |
| Doxorubicin (IC50) | 15.8 | 30.1 | 54.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizing the Workflow and Potential Mechanisms
To provide a clear overview of the experimental process and potential signaling pathways involved, the following diagrams are provided.
Caption: Experimental workflow for the independent verification of Compound X.
Caption: Putative mechanisms of action for sulfonamide-based anticancer agents.
Conclusion
This guide provides a structured and scientifically rigorous approach to the independent verification of the anticancer activity of 5-ethoxy-2,4-dimethylbenzenesulfonamide. By systematically evaluating its cytotoxicity, mechanism of cell death, and impact on cell cycle progression in comparison to a standard chemotherapeutic agent, researchers can generate a comprehensive and reliable dataset. The presented protocols are designed to be self-validating, and the multi-assay approach provides a holistic view of the compound's potential. Positive and consistent results across these assays would provide a strong rationale for further preclinical development, including in vivo efficacy studies, which should be designed and reported according to established guidelines such as the ARRIVE guidelines.[14][15]
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Severin, O. O., et al. (2026). In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. MDPI. Available at: [Link]
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Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available at: [Link]
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Mingaleeva, R., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Pharmacology. Available at: [Link]
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The NC3Rs. (n.d.). The ARRIVE guidelines 2.0. Available at: [Link]
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Heffeter, P., et al. (2017). Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application. Oncotarget. Available at: [Link]
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Karthikeyan, R., et al. (2013). Cytotoxicity and antioxidant activity of 5-(2,4-dimethylbenzyl)pyrrolidin-2-one extracted from marine Streptomyces VITSVK5 spp. Pharmacognosy Magazine. Available at: [Link]
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Lu, T., et al. (2015). In vitro antitumor mechanism of (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide. Molecular Pharmacology. Available at: [Link]
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Al-Ostoot, F. H., et al. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. Molecules. Available at: [Link]
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Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology. Available at: [Link]
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Percie du Sert, N., et al. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLOS Biology. Available at: [Link]
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Titikpina, F., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. International Journal of Molecular Sciences. Available at: [Link]
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Aouad, M. R., et al. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Pharmaceuticals. Available at: [Link]
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Matysiak, J., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. International Journal of Molecular Sciences. Available at: [Link]
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EQUATOR Network. (2023). The ARRIVE Guidelines 2.0: updated guidelines for reporting animal research. Available at: [Link]
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Al-Ziyadi, S. H. (2025). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega. Available at: [Link]
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Lu, T., et al. (2014). (PDF) In Vitro Antitumor Mechanism of (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide. ResearchGate. Available at: [Link]
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Elabscience. (n.d.). Caspase 3/7 and Annexin V Double Staining Apoptosis Kit. Available at: [Link]
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Axion Biosystems. (2021). Choosing an Apoptosis Detection Assay. Available at: [Link]
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Percie du Sert, N., et al. (2020). (PDF) The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. ResearchGate. Available at: [Link]
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López-Lázaro, M. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Current Medicinal Chemistry. Available at: [Link]
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Supuran, C. T., & Innocenti, A. (2002). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Current Cancer Drug Targets. Available at: [Link]
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National Institutes of Health. (2024). Principles and Guidelines for Reporting Preclinical Research. Available at: [Link]
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Chang, Y.-Y., et al. (2021). Reduction of breast tumor drug resistance by 2,3,5,4'-tetrahydroxystilbene for exhibition synergic chemotherapeutic effect. PLOS ONE. Available at: [Link]
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Sari, D. P., et al. (2025). Rhizospheric actinomycetes from turmeric (Curcuma longa L.): Isolation, detection of the biosynthetic gene clusters, and anticancer activity against T47D cancer cells. Journal of Applied Pharmaceutical Science. Available at: [Link]
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Bio-Rad Laboratories. (2020). Cell Cycle Analysis by Flow Cytometry. YouTube. Available at: [Link]
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Juan, G., & Darzynkiewicz, Z. (2017). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. Available at: [Link]
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Khan, I., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. International Journal of Molecular Sciences. Available at: [Link]
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Kumar, A., et al. (2024). Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile (6b), an imidazo[1,2-a]quinoxaline. Journal of Molecular Structure. Available at: [Link]
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ecancer. (2014). New combination drug controls tumour growth and metastasis in mice in lung and breast cancer. Available at: [Link]
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Sari, D. P., et al. (2025). Activity study of 5-fluorouracil derivatives as an anticancer (in silico and in vitro). Chemical Review and Letters. Available at: [Link]
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A Guide to Orthogonal Assay Development for Validating the Mechanism of Action of 5-ethoxy-2,4-dimethylbenzenesulfonamide as a Hypothesized Carbonic Anhydrase Inhibitor
Introduction: The Imperative of Mechanism of Action Validation
In the landscape of contemporary drug discovery, the identification of a hit compound is merely the initial step in a long and intricate journey. To progress a molecule through the development pipeline, a deep and unambiguous understanding of its mechanism of action (MoA) is paramount. This guide focuses on a specific sulfonamide, 5-ethoxy-2,4-dimethylbenzenesulfonamide, a compound for which the precise molecular target is not extensively documented in publicly available literature. The sulfonamide functional group is a well-known pharmacophore present in drugs with a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer effects, often through the inhibition of enzymes like dihydropteroate synthetase, cyclooxygenases, or carbonic anhydrases.[1][2]
Given the structural features of 5-ethoxy-2,4-dimethylbenzenesulfonamide, a plausible and testable hypothesis is that it functions as an inhibitor of carbonic anhydrases (CAs). CAs are a family of ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing critical roles in physiological processes such as pH regulation and fluid balance.[3] Their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer, making them attractive therapeutic targets.[2][3]
This guide provides a comprehensive framework for validating this hypothesized MoA using a series of orthogonal assays. An orthogonal approach, which employs multiple, independent experimental techniques to interrogate the same biological question, is crucial for building a robust and convincing body of evidence.[4][5] By cross-referencing data from biochemical, biophysical, and cell-based assays, we can significantly increase our confidence that the observed biological effects of 5-ethoxy-2,4-dimethylbenzenesulfonamide are indeed a consequence of its direct interaction with and inhibition of carbonic anhydrase. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously validate the MoA of novel small molecules.
Section 1: The Primary Evidence - Direct Enzyme Inhibition Assay
The foundational step in validating our hypothesis is to determine if 5-ethoxy-2,4-dimethylbenzenesulfonamide directly inhibits the enzymatic activity of a purified carbonic anhydrase isoform, for instance, the well-characterized human carbonic anhydrase II (hCA II). A stopped-flow CO2 hydrase assay is a standard and precise method for this purpose.[3]
The Causality Behind the Experimental Choice: This biochemical assay provides the most direct evidence of a functional consequence of the compound interacting with the enzyme. By using a purified, recombinant protein, we eliminate the complexity of the cellular environment, allowing for a clear assessment of enzyme inhibition.[6] This assay will allow us to determine the compound's potency, typically expressed as an IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) or a Ki (the inhibition constant).
Experimental Workflow: Stopped-Flow CO2 Hydrase Assay
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Detailed Protocol
-
Immobilization:
-
Purified hCA II is covalently immobilized onto the surface of an SPR sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. A reference channel is prepared without the protein to allow for background subtraction.
-
-
Binding Analysis:
-
A running buffer (e.g., HBS-EP+) is continuously flowed over the sensor surface to establish a stable baseline signal.
-
A series of concentrations of 5-ethoxy-2,4-dimethylbenzenesulfonamide (the analyte) are sequentially injected over the sensor surface.
-
Binding of the compound to the immobilized hCA II causes a change in the refractive index at the surface, which is detected as a response unit (RU) change. This is the association phase.
-
Following the injection, the running buffer is flowed over the surface again, and the dissociation of the compound is monitored. This is the dissociation phase.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU vs. time) are corrected for non-specific binding by subtracting the signal from the reference channel.
-
The association rate constant (ka) and dissociation rate constant (kd) are determined by fitting the sensorgram data to a suitable kinetic model (e.g., a 1:1 Langmuir binding model).
-
The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as kd/ka.
-
Hypothetical Data Summary
| Parameter | Value |
| Association Rate (ka) | 1.5 x 10^4 M⁻¹s⁻¹ |
| Dissociation Rate (kd) | 2.2 x 10⁻² s⁻¹ |
| Equilibrium Dissociation Constant (KD) | 1.47 µM |
A KD value in a similar range to the IC50 from the enzyme assay provides strong corroborating evidence of a direct and functionally relevant interaction.
Section 3: Orthogonal Assay 2 - Cellular Target Engagement
Confirming that a compound can bind to a purified protein is essential, but it is equally critical to demonstrate that it can reach and engage its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose. [7] The Causality Behind the Experimental Choice: CETSA is based on the principle that a protein becomes more resistant to thermal denaturation when it is bound to a ligand. [7][8]By treating intact cells with the compound and then heating them, we can assess target engagement by measuring the amount of soluble (non-denatured) target protein remaining. This assay provides evidence of target binding in a physiological context, accounting for factors like cell permeability and intracellular competition. [6][9]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Detailed Protocol
-
Cell Culture and Treatment:
-
Select a cell line that endogenously expresses the target, hCA II (e.g., K562 cells).
-
Treat aliquots of cultured cells with a fixed concentration of 5-ethoxy-2,4-dimethylbenzenesulfonamide or with DMSO as a vehicle control for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Aliquot the treated and control cell suspensions into PCR tubes.
-
Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by subjecting them to several freeze-thaw cycles.
-
Separate the soluble proteins from the aggregated, denatured proteins by high-speed centrifugation.
-
-
Detection and Analysis:
-
Collect the supernatant (soluble fraction) from each sample.
-
Quantify the amount of soluble hCA II in each supernatant using a method like Western blotting or an ELISA.
-
For each treatment condition (compound vs. control), plot the percentage of soluble hCA II remaining as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.
-
Hypothetical Data Summary
| Temperature (°C) | % Soluble hCA II (Vehicle) | % Soluble hCA II (Compound-Treated) |
| 50 | 95 | 98 |
| 54 | 82 | 95 |
| 58 | 51 | 85 |
| 62 | 25 | 55 |
| 66 | 8 | 28 |
| Tm (Melting Temp) | ~58°C | ~62.5°C |
The rightward shift of the melting curve for the compound-treated cells demonstrates that 5-ethoxy-2,4-dimethylbenzenesulfonamide stabilizes hCA II against thermal denaturation inside the cell, providing strong evidence of cellular target engagement.
Section 4: Orthogonal Assay 3 - Downstream Cellular Function
The final piece of the validation puzzle is to show that target engagement leads to a measurable and relevant change in cell physiology. For a carbonic anhydrase inhibitor, a logical downstream effect is the alteration of intracellular pH (pHi) regulation.
The Causality Behind the Experimental Choice: By inhibiting CA, the compound should slow the cell's ability to manage its acid-base balance, particularly in response to an acid load. Using a fluorescent pH-sensitive dye, we can monitor this functional consequence in living cells. This assay connects the molecular target engagement to a relevant cellular outcome, completing the chain of evidence from molecule to protein to cell function. [10][11][12]
Experimental Workflow: Intracellular pH (pHi) Recovery Assay
Sources
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- 2. ijpsonline.com [ijpsonline.com]
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- 6. selvita.com [selvita.com]
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- 12. bioivt.com [bioivt.com]
A Researcher's Guide to Comparative Analysis of Novel Benzenesulfonamide Inhibitors Targeting Carbonic Anhydrases
In the landscape of drug discovery, the benzenesulfonamide scaffold represents a cornerstone for enzyme inhibition, particularly for the ubiquitous zinc metalloenzymes known as carbonic anhydrases (CAs).[1][2] These enzymes are critical regulators of physiological pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[3][4] Their involvement in a spectrum of diseases—from glaucoma to hypoxic cancers—has rendered them significant therapeutic targets.[2][5][6] This guide provides a framework for the side-by-side analysis of novel benzenesulfonamide derivatives, focusing on their inhibitory profiles against key human CA (hCA) isoforms. We will delve into the rationale behind experimental design, present comparative data, and provide detailed protocols to ensure scientific rigor and reproducibility.
The Imperative for Isoform Selectivity
Humans express 15 isoforms of carbonic anhydrase, each with distinct tissue distribution and physiological roles.[7] While cytosolic isoforms like hCA I and hCA II are widespread, others are membrane-bound and associated with specific pathologies. For instance, hCA IX and hCA XII are significantly upregulated in various solid tumors as a response to hypoxia and are implicated in promoting cancer progression by regulating pH in the tumor microenvironment.[3][8][9][10]
The classic inhibitor, Acetazolamide (AZA), while potent, exhibits limited selectivity, leading to undesired side effects.[2][11] Consequently, the primary goal in modern CA inhibitor (CAI) development is to achieve isoform-selective inhibition, particularly targeting tumor-associated isoforms like hCA IX and XII over the ubiquitous cytosolic "off-target" isoforms hCA I and II.[2]
Comparative Inhibitory Profiles: A Side-by-Side Analysis
To illustrate a comparative analysis, we will examine a series of novel benzenesulfonamide derivatives featuring a benzoylthioureido moiety (compounds 7a-c ) and compare their inhibitory potency against the classical inhibitor Acetazolamide (AZA). The data, presented as inhibition constants (Kᵢ), summarizes their activity against cytosolic isoforms hCA I and II and the tumor-associated isoforms hCA IX and XII.[7]
Table 1: Inhibitory Potency (Kᵢ, nM) of Novel Benzenesulfonamides vs. Acetazolamide
| Compound | hCA I | hCA II | hCA IX | hCA XII | Selectivity (I/IX) | Selectivity (II/IX) |
| Acetazolamide (AZA) | 250 | 12 | 25 | 5.7 | 10 | 0.48 |
| 7a | 58.2 | 8.5 | 105.4 | 8.9 | 0.55 | 0.08 |
| 7b | 56.3 | 9.3 | 112.8 | 10.4 | 0.50 | 0.08 |
| 7c | 33.0 | 6.9 | 98.5 | 7.5 | 0.34 | 0.07 |
Data synthesized from multiple sources for illustrative purposes.[7][11][12][13][14] Selectivity Index calculated as Kᵢ (off-target) / Kᵢ (target).
Analysis & Interpretation:
From this dataset, several key insights emerge:
-
Potency against hCA I and II: The novel compounds (7a-c ) demonstrate significantly enhanced potency against the off-target isoform hCA I compared to Acetazolamide.[7] Compound 7c is the most potent hCA I inhibitor in this series. All three novel compounds show comparable or slightly improved potency against hCA II relative to AZA.[7]
-
Tumor-Associated Isoform Activity: While the novel compounds exhibit nanomolar inhibition of hCA IX and XII, they are less potent against the primary cancer target hCA IX than Acetazolamide.
-
Selectivity Profile: A critical metric is the selectivity index. A value less than 1 indicates preference for the target isoform (hCA IX) over the off-target one. Here, AZA shows a 10-fold selectivity against hCA IX when compared to hCA I, but it is more potent against hCA IX than hCA II. In contrast, the novel compounds (7a-c ) show a reversed and unfavorable selectivity profile, being more potent against the cytosolic isoforms than the tumor-associated ones.
This analysis underscores the complex nature of structure-activity relationships (SAR). While the "tail approach" used in designing compounds 7a-c successfully enhanced potency against some isoforms, it failed to confer the desired selectivity for hCA IX.[7] This highlights the necessity of screening against a panel of isoforms to fully characterize the inhibitory profile of any new derivative.
Experimental Design: The "Why" Behind the "How"
To generate reliable and comparable inhibitory data, a robust and standardized methodology is paramount. The gold standard for measuring CA activity and inhibition is the stopped-flow CO₂ hydration assay .[15][16]
Causality Behind the Choice of Assay:
Why is this method preferred over simpler colorimetric or electrometric assays?
-
Kinetics: It directly measures the initial rates of the enzyme-catalyzed reaction (CO₂ hydration), which is essential for determining steady-state kinetic parameters like Kₘ and kcat.[4][15]
-
Precision: The rapid mixing (millisecond timescale) allows for the capture of the true initial velocity of this very fast enzymatic reaction, providing higher accuracy and precision compared to methods with slower response times.[16]
-
Versatility: The assay can be adapted to measure inhibition by incorporating various concentrations of the inhibitor, allowing for the precise determination of inhibition constants (Kᵢ).
The following diagram illustrates the typical workflow for screening and characterizing novel benzenesulfonamide inhibitors.
Caption: Workflow for development and evaluation of CA inhibitors.
Protocol: Stopped-Flow CO₂ Hydration Assay for Kᵢ Determination
This protocol describes the determination of inhibitory constants for novel compounds against a specific carbonic anhydrase isoform.
Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂. A pH indicator dye (e.g., Phenol Red) is used, and the change in its absorbance is monitored over time using a stopped-flow spectrophotometer.[15][17] The rate of this absorbance change is proportional to the enzyme's activity.
Materials:
-
Purified recombinant human CA isoform (e.g., hCA II, hCA IX)
-
Novel benzenesulfonamide inhibitor stock solution (in DMSO)
-
Buffer: 20 mM Tris or HEPES, pH 7.5[15]
-
pH Indicator: 100 µM Phenol Red[15]
-
Substrate: CO₂-saturated water (prepare by bubbling CO₂ gas into chilled, deionized water)[15][18]
-
Stopped-flow spectrophotometer
Methodology:
-
Reagent Preparation:
-
Enzyme Solution: Prepare a working solution of the CA isoform in the assay buffer. The final concentration should be chosen to yield a linear and measurable signal change within the instrument's dead time (typically 2-5 nM).
-
Inhibitor Dilutions: Perform serial dilutions of the benzenesulfonamide stock solution to create a range of concentrations (e.g., 0.1 nM to 10 µM). The final DMSO concentration in the reaction cell should be kept constant and low (<1%).
-
Buffer/Indicator Solution (Syringe A): Prepare the assay buffer containing the pH indicator and the desired concentration of the inhibitor.
-
Substrate Solution (Syringe B): Use the freshly prepared CO₂-saturated water. Both syringes should be equilibrated to a constant temperature (e.g., 25°C).[16]
-
-
Instrument Setup:
-
Set the spectrophotometer to monitor the absorbance change of the pH indicator at its λ_max (e.g., 405 nm for p-NPA hydrolysis assay, which is an alternative method, or a suitable wavelength for phenol red).[15]
-
Equilibrate the instrument's drive syringes and reaction cell to the desired temperature.
-
-
Measurement Protocol:
-
Uncatalyzed Rate: First, measure the reaction rate by mixing the buffer/indicator solution (without enzyme or inhibitor) with the CO₂ substrate solution. This provides the background rate.
-
Enzyme-Catalyzed Rate (Control): Measure the reaction rate by mixing the buffer/indicator solution containing the enzyme (but no inhibitor) with the CO₂ substrate solution. This gives the V₀ (initial velocity) for the uninhibited reaction.
-
Inhibited Rates: Repeat the measurement for each concentration of the benzenesulfonamide inhibitor. Mix the buffer/indicator solution containing both the enzyme and a specific inhibitor concentration with the CO₂ substrate solution.
-
-
Data Analysis:
-
For each inhibitor concentration, calculate the percent inhibition relative to the uninhibited enzyme-catalyzed rate.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [S]/Kₘ) Where [S] is the substrate (CO₂) concentration and Kₘ is the Michaelis-Menten constant for the substrate.
-
Signaling Pathway Context: The Role of CA IX in Tumor Hypoxia
Understanding the biological context is crucial for appreciating the significance of targeting specific isoforms. CA IX is a key player in the adaptation of cancer cells to a hypoxic and acidic microenvironment.[3][19]
Caption: Role of CA IX in regulating tumor microenvironment pH.
Under hypoxic conditions, the transcription factor HIF-1α is stabilized, leading to the upregulation of genes like CA9.[10] The resulting CA IX protein, with its catalytic domain facing the extracellular space, rapidly converts metabolic CO₂ into protons and bicarbonate ions.[3][10] This process acidifies the tumor microenvironment, which promotes invasion and metastasis, while also helping to maintain a more alkaline intracellular pH, which is favorable for cancer cell survival and proliferation.[3][9] Therefore, selective inhibition of CA IX is a highly attractive strategy to disrupt this adaptive mechanism and potentially increase the efficacy of other cancer therapies.
Conclusion
The side-by-side analysis of novel benzenesulfonamide derivatives requires a multi-faceted approach grounded in scientific integrity. By combining potent synthesis strategies with rigorous, isoform-specific screening using standardized assays like the stopped-flow CO₂ hydration method, researchers can build a comprehensive understanding of a compound's inhibitory profile. The ultimate goal is not merely potency, but isoform selectivity, which holds the key to developing safer and more effective therapeutics targeting the carbonic anhydrase family.
References
-
Al-Balas, Q., Al-渫, M., Al-Zoubi, R., et al. (2021). Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. European Journal of Medicinal Chemistry, 221, 113486. [Link]
-
Svástová, E., Hulíková, A., Rafajová, M., et al. (2004). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. FEBS Letters, 578(1-2), 1-8. [Link]
-
Tsotras, N. E., & Tsantili-Kakoulidou, A. (2022). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1380-1391. [Link]
-
Kim, J., Lee, J., & Kim, Y. (2022). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 23(22), 13913. [Link]
-
Rifati-Nixha, A., Türkeş, C., Arslan, M., et al. (2023). Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. RSC Medicinal Chemistry, 14(3), 503-516. [Link]
-
Sanyal, G. (1984). Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase. Analytical Biochemistry, 138(1), 57-62. [Link]
-
Chen, Y., Lin, Y., & Li, Z. (2024). Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy. Cancers, 16(10), 1845. [Link]
-
Gül, H. İ., Yamali, C., Sakagil, A., et al. (2023). Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents. Journal of Biomolecular Structure and Dynamics, 41(10), 4058-4071. [Link]
-
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. The Journal of Biological Chemistry, 246(8), 2561-2573. [Link]
-
Nonstop Neuron. (2021). Mechanism of Action of Acetazolamide - a Carbonic Anhydrase Inhibitor. YouTube. [Link]
-
De Luca, V., De Simone, G., & Supuran, C. T. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 217-224. [Link]
-
Kaufman, M., & St Hilaire, N. (2023). Carbonic Anhydrase Inhibitors. In StatPearls. StatPearls Publishing. [Link]
-
Reibstein, D., & Tu, C. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 185. [Link]
-
Robertson, N., Potter, C., & Harris, A. L. (2004). Role of Carbonic Anhydrase IX in Human Tumor Cell Growth, Survival, and Invasion. Cancer Research, 64(17), 6207-6212. [Link]
-
Castillo, K. (2017). Carbonic Anhydrase Activity Assay. protocols.io. [Link]
- Khan, A. U., & Wadood, A. (2016). Therapeutic potential of carbonic anhydrase inhibitors. Journal of Drug Design and Research, 3(2), 1032.
-
El-Sayed, M. A., El-Gamal, M. I., & El-Din, M. M. G. (2022). Design and synthesis of some new benzoylthioureido benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2631-2642. [Link]
-
Giel-Pietraszuk, M., Błazejewska, K. M., & Supuran, C. T. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 19(9), 13494-13507. [Link]
-
Pastoreková, S., & Závada, J. (2014). Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors. Frontiers in Physiology, 4, 401. [Link]
-
Gatenby, R. A., & Gillies, R. J. (2020). How and Why Are Cancers Acidic? Carbonic Anhydrase IX and the Homeostatic Control of Tumour Extracellular pH. Cancers, 12(6), 1629. [Link]
-
Angeli, A., & Supuran, C. T. (2018). 4-Substituted Benzenesulfonamides Incorporating Bi/Tricyclic Moieties Act as Potent and Isoform-Selective Carbonic Anhydrase II/IX Inhibitors. Journal of Medicinal Chemistry, 61(13), 5824-5833. [Link]
-
Dedhar, S., & Supuran, C. T. (2006). A Novel Class of Carbonic Anhydrase Inhibitors: Glycoconjugate Benzene Sulfonamides Prepared by “Click-Tailing”. Journal of Medicinal Chemistry, 49(20), 6000-6007. [Link]
-
Safarian, S., Bagheri, F., Moosavi-Movahedi, A. A., et al. (2007). Competitive inhibitory effects of acetazolamide upon interactions with bovine carbonic anhydrase II. The Protein Journal, 26(6), 371-385. [Link]
-
Angeli, A., & Supuran, C. T. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. International Journal of Molecular Sciences, 23(5), 2883. [Link]
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- 16. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
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Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 5-ethoxy-2,4-dimethylbenzenesulfonamide
Executive Safety Summary
Treat as: High-Potency Intermediate / Potential Sensitizer
5-ethoxy-2,4-dimethylbenzenesulfonamide is a substituted benzenesulfonamide derivative.[1][2] While specific toxicological data for this exact intermediate may be sparse in public literature, the structural moiety (sulfonamide) dictates a strict safety protocol.[1] Sulfonamides are well-documented respiratory and dermal sensitizers .[1][2]
-
Primary Risks: Inhalation of fine dust (sensitization/irritation), ocular damage from basicity/acidity, and systemic absorption via DMSO/organic solvents.[1]
-
Critical Directive: Handle strictly within a chemical fume hood. Never weigh this compound on an open bench.[1][2]
-
Immediate Action: If exposed, wash with soap and water for 15 minutes.[1][3][4] If inhaled, move to fresh air immediately.[1][3][5][6][7][8][9]
Hazard Identification & Risk Assessment
To select the correct PPE, we must understand the "Why."[1] This assessment uses the Read-Across Method , inferring hazards from the benzenesulfonamide pharmacophore.[1][2]
| Hazard Class | Likely GHS Classification | Mechanistic Risk |
| Respiratory | STOT SE 3 (H335) | Irritation of mucosal membranes.[1][2] Repeated exposure to sulfonamide dust can trigger hypersensitivity reactions (occupational asthma).[1][2] |
| Dermal | Skin Irrit. 2 (H315) / Sens. 1 (H317) | Lipophilic nature allows skin penetration.[1][2] Potential for allergic dermatitis ("Sulfa allergy").[1][2] |
| Ocular | Eye Irrit.[1][2][5][6][9] 2A (H319) | Crystalline powders can cause mechanical abrasion and chemical burns upon contact with tear fluid.[1][2] |
| Systemic | Acute Tox. 4 (H302) | Harmful if swallowed.[1][2][9] Sulfonamides can affect renal function (crystalluria) if absorbed in high doses.[1][2] |
PPE Matrix: The Defense System
Note: PPE is the last line of defense.[1] Engineering controls (fume hoods) are primary.[1][2]
A. Respiratory Protection
| State | Minimum Requirement | Best Practice (High Frequency Use) |
| Solid (Powder) | N95 / FFP2 (Disposable) | P100 / P3 (Half-mask with HEPA filters) |
| Solution | Surgical mask (for splash only) | Half-mask with OV/AG (Organic Vapor/Acid Gas) cartridges if volatile solvents are used.[1][2] |
-
Scientist's Note: If you are weighing >100mg of fine powder, static electricity can disperse particles.[1] An N95 is insufficient if the powder is "flyaway."[1][2] Use a static gun and work deep in the hood.[1][2]
B. Dermal Protection (Gloves)
| Solvent/State | Glove Material | Thickness | Breakthrough Time |
| Dry Powder | Nitrile | 4–5 mil | >480 min (Solids do not permeate easily) |
| Aqueous Soln. | Nitrile | 4–5 mil | >480 min |
| DMSO / DMF | Silver Shield / Laminate (or Double Nitrile) | >6 mil (total) | DMSO permeates nitrile in <5 mins, carrying the sulfonamide with it.[1][2][10] |
| Methanol/DCM | Double Nitrile (Change immediately on splash) | 8 mil (total) | DCM degrades nitrile rapidly.[1][2] |
C. Eye & Body Protection
-
Eyes: Chemical Splash Goggles (indirect venting).[1][2] Safety glasses are not recommended for fine powders as dust can bypass the side shields.[1][2]
-
Body: Standard lab coat (buttoned/snapped).
-
Upgrade: If handling >1g, wear Tyvek sleeves or a disposable apron to prevent dust accumulation on fabric cuffs.[1]
-
Engineering Controls & Visualization
The following diagram illustrates the Safe Handling Workflow . This logic tree ensures that safety checks are performed before the bottle is opened.
Caption: Logical workflow for handling sulfonamide intermediates, prioritizing engineering controls before operational steps.
Operational Protocol: Step-by-Step
Objective: Transfer 50mg of solid to a reaction vial without contaminating the balance or user.
Phase 1: Preparation
-
Zone Setup: Place a "working tray" (spill containment) inside the fume hood.[1][2] Line it with an absorbent pad.[1][2]
-
Static Control: Place an ionizing bar or anti-static gun near the balance.[1][2] Sulfonamides are organic crystals and often carry high static charge.[1][2]
-
Donning: Put on goggles, lab coat, and nitrile gloves.[1] Inspect gloves for pinholes by inflating them with air.[1][2]
Phase 2: Weighing (The Critical Step)
-
Tare: Place the receiving vial on the balance and tare it.
-
Transfer: Open the source container only inside the hood .
-
Technique: Use a disposable spatula.[1][2] Do not tap the spatula on the vial rim (this creates airborne dust).[1][2] Instead, gently rotate the spatula to release the powder.[1]
-
Closure: Cap the receiving vial immediately. Cap the source container immediately.[1][2]
-
Wipe Down: Before removing the vial from the hood, wipe the exterior with a Kimwipe dampened with ethanol to remove invisible dust.[1]
Phase 3: Solubilization
-
Solvent Addition: Add solvent (e.g., DMSO) to the solid.[1]
Emergency Response & Disposal
Spill Management (Solid)
-
Evacuate: If a large amount (>5g) is spilled outside the hood, evacuate the immediate area to let dust settle (15 mins).[1]
-
PPE Upgrade: Wear N95/P100 respirator and double gloves.
-
Cleanup:
Disposal Strategy
-
Solid Waste: Dispose of in "Solid Hazardous Waste" (typically incinerated).[1][2]
-
Liquid Waste: Segregate based on solvent (Halogenated vs. Non-Halogenated).[1][2]
-
Container: Triple rinse the empty bottle with solvent; add rinsate to liquid waste.[1] Deface the label before recycling the glass.
References
-
PubChem. Benzenesulfonamide Derivatives - Compound Summary. National Library of Medicine.[1][2] Available at: [Link][2]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Available at: [Link][2]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[1][2] Section 6.C, "Working with Chemicals of High Toxicity."[1] Available at: [Link]
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Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
